Carboxymethylmercaptosuccinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59711. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(carboxymethylsulfanyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6S/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVSDWIWBDHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)SCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883289 | |
| Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |
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Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-68-3 | |
| Record name | 2-[(Carboxymethyl)thio]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-((carboxymethyl)thio)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxymethylmercaptosuccinic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |
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| Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50883289 | |
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| Record name | (carboxymethylthio)succinic acid | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Carboxymethylmercaptosuccinic Acid
Abstract
Carboxymethylmercaptosuccinic acid (CMMSA), a versatile tricarboxylic acid thioether, holds significant potential in materials science, drug delivery, and as a chelating agent. This guide provides a comprehensive overview of a primary synthesis pathway for CMMSA, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process parameters. Designed for researchers and professionals in chemical synthesis and drug development, this document offers a foundation for the reliable and efficient laboratory-scale production of CMMSA, grounded in established mechanistic insights and practical, field-proven methodologies.
Introduction and Strategic Overview
This compound (CMMSA), systematically named 2-((carboxymethyl)thio)succinic acid, is an organic compound featuring three carboxylic acid functionalities and a central thioether linkage. This structure imparts unique properties, including high water solubility and a strong affinity for metal ions, making it a valuable building block in various applications.
The synthesis of CMMSA is most effectively and atom-economically achieved through a Thia-Michael Addition (also known as conjugate addition) reaction. This approach is predicated on the reaction between a nucleophilic thiol and an α,β-unsaturated carbonyl compound. For the synthesis of CMMSA, the logical and preferred precursors are Thioglycolic Acid (the thiol donor) and Maleic Acid or its anhydride (the Michael acceptor).
This guide focuses exclusively on this pathway due to its high efficiency, operational simplicity, and reliance on readily available starting materials. We will delve into the mechanistic intricacies of this reaction, provide a validated, step-by-step protocol, and discuss the rationale behind the chosen experimental conditions to ensure reproducibility and high yield.
The Core Synthesis Pathway: A Mechanistic Perspective
The formation of CMMSA from thioglycolic acid and maleic anhydride is a classic example of a base-catalyzed Thia-Michael addition. The reaction proceeds through a nucleophilic attack of the thiolate anion on the electron-deficient double bond of the maleic anhydride, followed by ring-opening of the anhydride.
Causality of Reagent and Condition Selection
-
Michael Acceptor: Maleic anhydride is the preferred Michael acceptor over maleic acid. Its cyclic structure and the two electron-withdrawing carbonyl groups render the double bond highly electrophilic and susceptible to nucleophilic attack. Furthermore, its use in an organic solvent prevents premature hydrolysis, ensuring it is available to react with the thiol.[1]
-
Nucleophile Activation: Thioglycolic acid, while nucleophilic, requires deprotonation to form the more potent thiolate anion (⁻SCH₂COOH). This is typically achieved by conducting the reaction at a neutral to slightly alkaline pH. A buffered solution is ideal to maintain the optimal pH, as the acidic nature of the reactants could otherwise lower the pH and reduce reaction efficiency.[1]
-
Solvent System: A biphasic solvent system is highly effective. Maleic anhydride is dissolved in a water-immiscible organic solvent (e.g., diethyl ether) to maintain its integrity, while the thioglycolic acid and buffer are in the aqueous phase. The reaction occurs at the interface, with the reactants being brought together through vigorous stirring.[1]
Reaction Mechanism
The synthesis proceeds in three key stages:
-
Deprotonation: A base (in a buffered solution, typically hydroxide or phosphate ions) abstracts the acidic proton from the thiol group of thioglycolic acid, generating a highly nucleophilic thiolate anion.
-
Conjugate Addition: The thiolate anion attacks one of the sp²-hybridized carbons of the double bond in maleic anhydride. This nucleophilic attack breaks the π-bond, and the electron pair is pushed onto the adjacent carbon, forming a resonance-stabilized enolate intermediate.
-
Anhydride Ring-Opening and Protonation: The enolate intermediate is unstable. The reaction is driven forward by the subsequent hydrolysis (ring-opening) of the succinic anhydride intermediate in the aqueous medium. This step, followed by protonation of the enolate, yields the final tricarboxylic acid product, this compound.
The overall transformation is irreversible under physiological conditions and proceeds efficiently under mild conditions.[1]
Visualization of the Synthesis Pathway
Overall Synthetic Reaction
Caption: Overall reaction for CMMSA synthesis.
Detailed Reaction Mechanism
Caption: Step-wise mechanism of Thia-Michael Addition.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from a validated method for the efficient succination of thiol compounds and is tailored for the synthesis of CMMSA.[1]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| Thioglycolic Acid | HSCH₂COOH | 92.12 | ≥98% | Sigma-Aldrich |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | ≥99% | Sigma-Aldrich |
| Sodium Phosphate, Dibasic | Na₂HPO₄ | 141.96 | ACS Grade | Fisher Scientific |
| Sodium Phosphate, Monobasic | NaH₂PO₄ | 119.98 | ACS Grade | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | 1 M (aq) | VWR Chemicals |
| Deionized Water | H₂O | 18.02 | 18 MΩ·cm | Lab-generated |
Equipment
-
Two-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification (optional)
-
Lyophilizer (optional)
Step-by-Step Methodology
Workflow Visualization
Sources
Chemical properties of Carboxymethylmercaptosuccinic acid
An In-depth Technical Guide to the Chemical Properties of Carboxymethylmercaptosuccinic Acid
Abstract
This compound (CMMSA), also known as 2-(Carboxymethylthio)succinic acid, is a polyfunctional organic molecule possessing a unique combination of a thioether linkage and three carboxylic acid moieties. This structure imparts a compelling set of chemical properties, including significant potential as a metal-chelating agent and as a versatile building block in pharmaceutical and materials science. This guide provides an in-depth exploration of the core chemical characteristics of CMMSA, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, chemical reactivity, stability profile, and the analytical methodologies required for its characterization and quantification, grounding all claims in authoritative references and field-proven insights.
Introduction and Molecular Overview
This compound (CAS No. 99-68-3) is a C6 organosulfur compound that is structurally distinct from other well-known mercaptocarboxylic acids.[1][2] Unlike its analogue mercaptosuccinic acid (thiomalic acid), which contains a free thiol (-SH) group, CMMSA features a thioether (R-S-R') linkage. Furthermore, it should not be confused with the widely recognized heavy metal chelator meso-2,3-dimercaptosuccinic acid (DMSA or Succimer), which possesses two free thiol groups responsible for its therapeutic action.[3]
The key to understanding the utility of CMMSA lies in its trifunctional nature:
-
Three Carboxylic Acid Groups: These groups provide multiple sites for ionization, hydrogen bonding, and salt formation, rendering the molecule highly water-soluble and acidic.[4]
-
One Thioether Sulfur Atom: The sulfur atom acts as a soft Lewis base, capable of coordinating with soft metal ions, and is also susceptible to oxidation, which is a primary degradation pathway.[5]
This unique combination makes CMMSA an intriguing candidate for applications requiring multidentate chelation, covalent modification of biomolecules or polymers, and as a scaffold in drug design.
Physicochemical Properties
A summary of the fundamental physicochemical properties of CMMSA is provided below. These data are critical for designing experimental conditions, formulating solutions, and predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 99-68-3 | [2] |
| Molecular Formula | C₆H₈O₆S | [1] |
| Molecular Weight | 208.19 g/mol | [1] |
| Appearance | Colorless to off-white solid | [1] |
| Melting Point | 138-141 °C | [N/A] |
| pKa (Predicted) | 3.44 ± 0.23 | [N/A] |
| Density (Predicted) | 1.654 ± 0.06 g/cm³ | [N/A] |
| Storage | 2-8°C, under inert gas (e.g., Nitrogen) | [2] |
| SMILES | O=C(O)C(SCC(O)=O)CC(O)=O | [2] |
| InChI Key | JPHVSDWIWBDHOC-UHFFFAOYSA-N | [1] |
The predicted pKa value of ~3.44 suggests that CMMSA is a relatively strong organic acid, with at least one of its carboxylic protons being readily ionizable in aqueous solutions at physiological pH. This is a critical feature for its potential as a hydrophilic chelating agent.
Synthesis and Purification
The most direct and efficient synthesis of this compound is achieved via a Thia-Michael Addition reaction. This powerful carbon-sulfur bond-forming reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[6][7] In this case, thioglycolic acid serves as the Michael donor, and maleic acid (or fumaric acid) acts as the Michael acceptor.
Protocol 3.1: Laboratory-Scale Synthesis of CMMSA
Causality Statement: This protocol utilizes a base catalyst (triethylamine) to deprotonate the thiol of thioglycolic acid, forming a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of maleic acid, driven by the electron-withdrawing effect of the two carboxylic acid groups. The reaction is performed in water to facilitate the dissolution of the polar reactants and to moderate the reaction temperature.
Materials:
-
Maleic acid (1.0 eq)
-
Thioglycolic acid (1.05 eq)
-
Triethylamine (1.1 eq)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic acid in a minimal amount of deionized water.
-
Base Addition: Cool the solution in an ice bath. Slowly add triethylamine dropwise to the solution while stirring.
-
Nucleophile Addition: In a separate container, dilute the thioglycolic acid with a small amount of water. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification & Isolation: Once the reaction is complete, cool the flask in an ice bath and slowly acidify the mixture to pH ~1-2 using concentrated HCl. This protonates the carboxylate groups, causing the product to precipitate.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether. The organic product will move into the ether layer.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Chemical Reactivity and Functional Group Analysis
Reactivity of the Carboxylic Acid Groups
The three carboxylic acid groups are the primary centers for polar interactions and reactions. They can undergo:
-
Salt Formation: Reaction with bases (e.g., NaOH, amines) readily forms carboxylate salts, which dramatically increases aqueous solubility.
-
Esterification: Under acidic catalysis (e.g., Fischer esterification), CMMSA can react with alcohols to form mono-, di-, or tri-esters, which are valuable for modifying the molecule's lipophilicity.
-
Amide Formation: Coupling with amines using activating agents like dicyclohexylcarbodiimide (DCC) yields amides. This is a cornerstone reaction for covalently linking CMMSA to proteins or other amine-containing molecules.
Reactivity of the Thioether Linkage
The thioether is the most susceptible group to oxidation. This is a critical consideration for stability and is also a potential mechanism for triggered drug release in oxidative environments.
-
Oxidation to Sulfoxide and Sulfone: The sulfur atom can be oxidized sequentially. Mild oxidizing agents (e.g., one equivalent of H₂O₂) tend to produce the sulfoxide. Stronger oxidizing conditions (e.g., excess H₂O₂ or peroxy acids like m-CPBA) will further oxidize the sulfoxide to the corresponding sulfone.[5][8] This transformation significantly alters the polarity and coordinating ability of the molecule. Hypochlorite is a particularly potent oxidant for thioethers, reacting much faster than hydrogen peroxide under physiological conditions.[9]
Metal Chelation Properties
The combination of carboxylate oxygen atoms and the thioether sulfur atom allows CMMSA to act as a multidentate ligand for metal ions. While the thioether sulfur is a weaker ligand than a deprotonated thiol (thiolate), it can still participate in coordination, especially with soft heavy metals like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). The chelation mechanism involves the formation of stable ring structures (chelates) with the metal ion, sequestering it and facilitating its excretion.[10]
Sources
- 1. 2-((Carboxymethyl)thio)succinic acid | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is the mechanism of Succimer? [synapse.patsnap.com]
An In-depth Technical Guide to Carboxymethylmercaptosuccinic Acid: Structure, Properties, and a Focus on Metalloproteinase Inhibition
Introduction
Carboxymethylmercaptosuccinic acid (CMMSA), systematically named 2-[(carboxymethyl)sulfanyl]butanedioic acid, is a polycarboxylic acid thioether that has garnered interest within the scientific community, particularly in the realm of drug discovery and development. Its structure, possessing multiple functional groups capable of coordinating with metal ions, makes it a compelling candidate for the design of enzyme inhibitors. This guide provides a comprehensive technical overview of CMMSA, with a particular focus on its molecular structure, physicochemical properties, and its emerging role as a matrix metalloproteinase (MMP) inhibitor. For researchers and professionals in drug development, understanding the nuances of this molecule is pivotal for harnessing its therapeutic potential.
Molecular Structure and Physicochemical Properties
This compound is a relatively small molecule with the chemical formula C₆H₈O₆S and a molecular weight of 208.19 g/mol .[1] Its structure features a succinic acid backbone with a carboxymethyl thioether substituent at the C2 position. This substitution introduces a chiral center at this position, meaning CMMSA can exist as two distinct stereoisomers: (R)-2-[(carboxymethyl)sulfanyl]butanedioic acid and (S)-2-[(carboxymethyl)sulfanyl]butanedioic acid. The biological activity of such molecules is often stereospecific, and it is crucial for researchers to consider the stereochemistry when synthesizing and evaluating CMMSA for biological applications.
The presence of three carboxylic acid groups and a sulfur atom imparts specific physicochemical properties to the molecule. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 99-68-3 | [1] |
| Molecular Formula | C₆H₈O₆S | [1] |
| Molecular Weight | 208.19 g/mol | [1] |
| IUPAC Name | 2-[(carboxymethyl)sulfanyl]butanedioic acid | [1] |
| Melting Point | 138-141 °C | [1] |
| Appearance | Colorless to off-white solid | [1] |
| SMILES | O=C(O)C(SCC(O)=O)CC(O)=O | [2] |
| InChIKey | JPHVSDWIWBDHOC-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic addition of a thiol to an α,β-unsaturated dicarboxylic acid or its anhydride. A common and straightforward approach involves the Michael addition of thioglycolic acid to maleic acid or maleic anhydride.
A plausible synthetic route is the reaction of mercaptosuccinic acid with chloroacetic acid in the presence of a base. The thiol group of mercaptosuccinic acid acts as a nucleophile, displacing the chloride from chloroacetic acid to form the thioether bond.
Another potential synthesis involves the reaction of maleic acid with thioglycolic acid.[2][3] The thiol group of thioglycolic acid can undergo a Michael addition to the double bond of maleic acid, followed by hydrolysis of any resulting anhydride intermediate.
This compound as a Matrix Metalloproteinase (MMP) Inhibitor
A significant area of interest for CMMSA lies in its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components.[4] Overexpression or dysregulation of MMPs is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Therefore, the development of MMP inhibitors is a key area of therapeutic research.[4]
Mechanism of Action: The Role of Zinc Chelation
The inhibitory activity of many small molecule MMP inhibitors stems from their ability to chelate the catalytic zinc ion (Zn²⁺) in the active site of the enzyme.[5] This chelation prevents the binding and subsequent hydrolysis of the natural protein substrates. Carboxylic acid moieties are known zinc-binding groups, and the presence of three such groups in CMMSA makes it a strong candidate for this mechanism of inhibition. The carboxyl groups can coordinate with the zinc ion, effectively blocking the active site. The thioether linkage also plays a role in positioning the carboxylic acid groups for optimal interaction with the enzyme's active site.
Caption: Proposed mechanism of MMP inhibition by CMMSA via zinc chelation.
Experimental Protocol: In Vitro MMP Inhibition Assay
To evaluate the inhibitory potential of this compound against a specific matrix metalloproteinase, a fluorescence-based inhibition assay is a robust and widely used method. This protocol provides a general framework for such an assay.
Materials
-
Recombinant human MMP of interest (e.g., MMP-2, MMP-9, or MMP-13)
-
Fluorogenic MMP substrate (e.g., a quenched fluorescent peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound (CMMSA)
-
A known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure
-
Compound Preparation:
-
Prepare a stock solution of CMMSA in DMSO (e.g., 10 mM).
-
Create a serial dilution of the CMMSA stock solution in Assay Buffer to achieve a range of desired final concentrations for testing.
-
Prepare similar dilutions for the positive control inhibitor.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant MMP enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Dilute the fluorogenic MMP substrate to its working concentration in Assay Buffer.
-
-
Assay Setup:
-
In the 96-well black microplate, add the following to each well:
-
Test wells: A fixed volume of diluted CMMSA solution.
-
Positive control wells: A fixed volume of diluted positive control inhibitor solution.
-
Enzyme control wells (no inhibitor): An equivalent volume of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Blank wells (no enzyme): An equivalent volume of Assay Buffer.
-
-
Add the diluted MMP enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Monitor the increase in fluorescence over time (kinetic mode) or measure the fluorescence at a single endpoint after a fixed incubation period (e.g., 30-60 minutes at 37°C).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves for each concentration of CMMSA.
-
Calculate the percentage of inhibition for each CMMSA concentration relative to the enzyme control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the CMMSA concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow for an in vitro fluorescence-based MMP inhibition assay.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the methylene and methine protons of the succinic acid backbone. The protons of the carboxymethyl group's methylene would likely appear as a singlet. The acidic protons of the carboxylic acids would typically appear as broad singlets at a downfield chemical shift (>10 ppm), although these are often not observed in deuterated water due to exchange.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbonyl carbons of the carboxylic acid groups (typically in the 170-185 ppm range).[6] The carbons of the succinic acid backbone and the carboxymethyl group would appear in the aliphatic region of the spectrum.
-
FTIR: The infrared spectrum would be dominated by a very broad O-H stretching band from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid carbonyl groups would be expected around 1700-1730 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of CMMSA (208.19 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the thioether bond.
Conclusion and Future Directions
This compound presents a compelling scaffold for the development of enzyme inhibitors, particularly for matrix metalloproteinases. Its polycarboxylic acid nature suggests a strong potential for zinc chelation, a key mechanism for MMP inhibition. This technical guide has provided a foundational understanding of its structure, properties, and a practical approach for evaluating its inhibitory activity.
Future research should focus on several key areas. Firstly, the stereoselective synthesis of the (R) and (S) enantiomers of CMMSA is crucial to elucidate any stereospecificity in its biological activity. Secondly, a comprehensive evaluation of the inhibitory profile of each enantiomer against a broad panel of MMPs is necessary to determine its potency and selectivity. Finally, detailed structural studies, such as co-crystallization of CMMSA with target MMPs, would provide invaluable insights into its precise binding mode and pave the way for rational drug design and the development of more potent and selective second-generation inhibitors. For scientists and professionals in drug development, CMMSA represents a promising starting point for the discovery of novel therapeutics targeting metalloproteinase-driven pathologies.
References
Sources
- 1. Butanedioic acid, 2-[(carboxymethyl)thio]- | C6H8O6S | CID 97922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
The Multifaceted Identity of a Key Chemical Moiety: A Technical Guide to Carboxymethylmercaptosuccinic Acid and its Synonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of chemical synthesis and drug development, the precise identification and contextual understanding of molecules are paramount. Carboxymethylmercaptosuccinic acid, a dicarboxylic acid containing a thioether linkage, represents a versatile chemical scaffold. However, its identity in scientific and patent literature is often masked by a variety of synonyms. This guide, curated for the discerning researcher, aims to demystify the nomenclature of this compound, elucidate its chemical and physical properties, and explore its established and potential applications within the pharmaceutical sciences. By providing a comprehensive overview, we seek to empower scientists to fully leverage the potential of this molecule in their research and development endeavors.
Unveiling the Synonyms: A Comprehensive Nomenclature
The varied nomenclature for this compound can be a source of confusion when navigating scientific databases and literature. A thorough understanding of its alternative names is the first step toward a comprehensive literature review and unambiguous scientific communication. The most frequently encountered synonyms are rooted in different chemical naming conventions, including IUPAC names, common names, and database identifiers.
Key Synonyms and Identifiers:
-
Systematic (IUPAC) Name: 2-(carboxymethylsulfanyl)butanedioic acid[1]
-
Alternative Systematic Name: 2-[(Carboxymethyl)thio]butanedioic acid[2]
-
Common Synonyms:
-
PubChem CID: 97922[1]
This multiplicity of names underscores the importance of utilizing database identifiers like the CAS number for unequivocal identification in research and publications.
Physicochemical Properties: The Foundation of Functionality
The utility of this compound in various applications is a direct consequence of its inherent chemical and physical properties. Understanding these characteristics is crucial for predicting its behavior in different chemical environments and biological systems.
| Property | Value/Description | Source |
| Molecular Formula | C6H8O6S | [1][5][6] |
| Molecular Weight | 208.19 g/mol | [2][5] |
| Appearance | Colorless to off-white solid-liquid mixture | [6] |
| Melting Point | 138-141 °C | [6] |
| Boiling Point (Predicted) | 411.1 ± 45.0 °C | [6] |
| Density (Predicted) | 1.654 ± 0.06 g/cm3 | [6] |
| pKa (Predicted) | 3.44 ± 0.23 | [6] |
| Storage Temperature | 2-8°C, stored under nitrogen | [6] |
The presence of three carboxylic acid groups and a thioether linkage imparts a high degree of polarity and the potential for multiple ionic interactions and hydrogen bonding. The thiol-derived thioether bond is a key feature, offering a site for potential coordination with metals and influencing the molecule's overall conformation and reactivity.
Structural Representation
To visually conceptualize the molecule and its functional groups, a 2D structural representation is provided below.
Caption: 2D structure of this compound.
Applications in Drug Development and Research: Established Roles and Future Potential
While this compound may not be a widely recognized active pharmaceutical ingredient (API) itself, its structural motifs—the succinic acid backbone, the thioether linkage, and multiple carboxylic acid groups—are prevalent in various aspects of drug development. Its utility can be understood by examining the roles these functional components play in established pharmaceutical technologies.
As a Versatile Building Block in Synthesis
The dicarboxylic acid structure of this compound makes it an attractive starting material or intermediate in the synthesis of more complex molecules. The carboxylic acid groups can be readily converted to esters, amides, and other derivatives, allowing for the construction of diverse chemical libraries for drug screening.
Potential as a Chelating Agent
The presence of both carboxylate and thioether functionalities suggests a potential for this compound to act as a chelating agent for metal ions. This is a critical function in treating heavy metal poisoning, and related compounds like dimercaptosuccinic acid (DMSA or Succimer) are well-established drugs for this purpose. The thioether sulfur and the carboxylate oxygens can coordinate with metal ions, forming stable complexes that can be excreted from the body. While the clinical use of this compound as a chelating agent is not documented, its structural similarity to proven chelators warrants investigation in this area.
A Scaffold for Drug Delivery Systems
The principles of using succinic acid and its derivatives in drug delivery are well-established. These molecules can be used to create prodrugs, where the active drug is chemically modified to improve its pharmacokinetic properties, such as solubility or half-life. The carboxylic acid groups of this compound could be esterified with a hydroxyl-containing drug, potentially improving its aqueous solubility and allowing for controlled release as the ester bond is hydrolyzed in vivo.
Furthermore, the "carboxymethyl" and "mercapto" functionalities are valuable for surface modification of drug delivery vehicles like nanoparticles. For instance, mercaptosuccinic acid is used to functionalize gold nanoparticles for sensing and delivery applications. The thiol group provides a strong anchor to the nanoparticle surface, while the carboxylic acids offer points for further conjugation with targeting ligands or drugs, and can also enhance the stability and biocompatibility of the nanoparticles.
Role as a Linker in Bioconjugation
In the field of bioconjugation, particularly for antibody-drug conjugates (ADCs), linkers play a crucial role in connecting the antibody to the cytotoxic payload. The ideal linker is stable in circulation but allows for the release of the drug at the target site. Molecules with both thiol (or thioether) and carboxylic acid functionalities are common components of these linkers. The carboxylic acid groups can be activated to form amide bonds with amines on the antibody or drug, while the thioether provides a stable, flexible spacer. The structure of this compound provides a short, hydrophilic spacer that could be incorporated into more complex linker designs.
Caption: Logical relationships between the functional moieties of this compound and its potential applications in drug development.
Experimental Protocols: A Hypothetical Workflow for Nanoparticle Functionalization
To illustrate the practical application of this compound in a research setting, a hypothetical, step-by-step protocol for the functionalization of gold nanoparticles (AuNPs) is provided below. This workflow is based on established methods for similar thiol-containing molecules.
Objective: To prepare this compound-functionalized gold nanoparticles for potential use in targeted drug delivery.
Materials:
-
Gold(III) chloride trihydrate (HAuCl4·3H2O)
-
Sodium citrate dihydrate
-
This compound
-
Deionized water
-
Phosphate-buffered saline (PBS)
Protocol:
-
Synthesis of Gold Nanoparticles (Turkevich Method):
-
Bring 100 mL of a 0.01% HAuCl4 solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly add 2 mL of a 1% sodium citrate solution to the boiling gold solution.
-
Observe the color change from yellow to blue and then to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes, then remove from heat and allow to cool to room temperature.
-
-
Functionalization with this compound:
-
Prepare a 10 mM solution of this compound in deionized water.
-
To 10 mL of the synthesized AuNP solution, add 100 µL of the this compound solution under gentle stirring.
-
Allow the reaction to proceed for at least 12 hours at room temperature to ensure complete ligand exchange on the nanoparticle surface. The thiol group will displace the citrate ions and form a strong bond with the gold surface.
-
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the functionalized AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 30 minutes).
-
Carefully remove the supernatant, which contains excess this compound and displaced citrate.
-
Resuspend the nanoparticle pellet in 10 mL of PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of unreacted reagents.
-
-
Characterization:
-
Confirm the functionalization and assess the stability of the nanoparticles using techniques such as UV-Vis spectroscopy (to observe changes in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to identify the carboxylic acid groups on the nanoparticle surface.
-
Caption: Experimental workflow for the functionalization of gold nanoparticles with this compound.
Conclusion
This compound, though often concealed behind a variety of synonyms, is a molecule of significant potential for researchers in drug development and the broader scientific community. Its unique combination of a succinic acid backbone, a thioether linkage, and multiple carboxylic acid functionalities provides a rich chemical scaffold for a range of applications. From serving as a versatile building block in organic synthesis to its potential as a chelating agent, a component of advanced drug delivery systems, and a linker in bioconjugation, the prospects for this molecule are vast. A clear understanding of its nomenclature and physicochemical properties is the key to unlocking its full potential in the design and development of novel therapeutics and research tools.
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Introduction: Deconstructing Carboxymethylmercaptosuccinic Acid
An In-depth Technical Guide to the Mechanism of Action of Carboxymethylmercaptosuccinic Acid
This compound (CMMSA) is a dicarboxylic acid containing a thiol (mercapto) group. Its structure, featuring multiple potential coordinating groups (two carboxylates and one thiol), strongly suggests a primary mechanism of action centered on the chelation of metal ions. In a biological context, this positions CMMSA as a putative inhibitor of metalloenzymes. This guide will provide an in-depth exploration of the theoretical and experimentally verifiable mechanism by which CMMSA is predicted to function, focusing on its role as an inhibitor of zinc-dependent matrix metalloproteinases (MMPs). While direct literature on CMMSA is sparse, its mechanism can be confidently inferred from extensive research on structurally related thiol and carboxylate inhibitors. This document is intended for researchers and drug development professionals, offering both a mechanistic overview and a practical framework for experimental validation.
PART 1: The Molecular Target - Zinc-Dependent Metalloproteinases
The most probable targets for a molecule like CMMSA are zinc-dependent metalloproteinases. This is a large family of enzymes that utilize a catalytic zinc ion to hydrolyze peptide bonds.[1][2] Two of the most extensively studied subfamilies are:
-
Matrix Metalloproteinases (MMPs): This family includes at least 15 enzymes responsible for degrading components of the extracellular matrix (ECM), such as collagens and laminin.[2][3] Under normal physiological conditions, MMPs are crucial for tissue remodeling, wound healing, and angiogenesis.[1] However, their overexpression is strongly associated with pathological conditions like osteoarthritis, cancer metastasis, and cardiovascular diseases, making them significant therapeutic targets.[2][4]
-
Neprilysin (NEP): Also known as neutral endopeptidase, NEP is another zinc-dependent peptidase involved in the degradation of several signaling peptides, including natriuretic peptides, bradykinin, and enkephalins.[5][6] Inhibition of NEP is a validated therapeutic strategy, most notably in heart failure, where preventing the breakdown of natriuretic peptides promotes vasodilation and reduces cardiac load.[7]
The common feature of these enzymes, and the key to understanding the action of CMMSA, is the indispensable Zn²⁺ ion housed within their active site.[3][7]
PART 2: The Core Mechanism of Action - Competitive Inhibition via Zinc Chelation
The central hypothesis for CMMSA's mechanism of action is its function as a competitive inhibitor that targets the catalytic zinc ion within the active site of metalloproteinases.[4] This mechanism can be broken down into several key steps.
The Role of the Catalytic Zinc Ion
In MMPs and other zinc-dependent proteases, the Zn²⁺ ion is typically coordinated by three histidine residues in the protein backbone. The fourth coordination site is occupied by a water molecule. This zinc-bound water molecule is polarized, making it a potent nucleophile that attacks the carbonyl carbon of the scissile peptide bond of the substrate, initiating hydrolysis.
This compound as a Zinc-Binding Group (ZBG)
The potency of many metalloproteinase inhibitors stems from their inclusion of a "zinc-binding group" (ZBG) that displaces the catalytic water molecule and coordinates directly with the zinc ion.[8][9][10] CMMSA possesses three functional groups capable of this interaction: the thiol group (-SH) and two carboxyl groups (-COOH). The thiol and one of the carboxyl groups can act as a bidentate ligand, chelating the zinc ion with high affinity.[2] This binding event physically obstructs the active site, preventing the substrate from docking and undergoing catalysis.[11]
The diagram below illustrates this proposed binding model.
Kinetic Profile: Competitive Inhibition
By binding to the same active site that the natural substrate targets, CMMSA is expected to act as a competitive inhibitor.[11] In this model of inhibition:
-
Apparent Kₘ increases: The Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, appears to increase. This is because a higher concentration of substrate is required to outcompete the inhibitor for binding to the enzyme's active site.[12]
-
Vₘₐₓ remains unchanged: The maximum velocity (Vₘₐₓ) of the reaction is not affected. At a sufficiently high substrate concentration, the substrate can effectively displace the inhibitor, allowing the enzyme to reach its normal maximum catalytic rate.[12]
This kinetic signature is a hallmark of inhibitors that compete directly with the substrate for the active site.
PART 3: A Practical Guide to Experimental Validation
For drug development professionals, rigorously testing this proposed mechanism is paramount. The following section outlines a logical, multi-stage experimental workflow to characterize the inhibitory action of CMMSA.
Workflow for Mechanistic Validation
Protocol 1: Enzyme Inhibition Kinetics Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the mode of inhibition of CMMSA against a representative MMP (e.g., MMP-9).
Methodology:
-
Reagent Preparation:
-
Enzyme: Recombinant human MMP-9, activated according to the manufacturer's protocol.
-
Substrate: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Prepare a stock solution in DMSO and dilute to working concentrations in assay buffer.
-
Inhibitor: Prepare a stock solution of CMMSA in assay buffer. Perform a serial dilution to create a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.
-
-
IC₅₀ Determination:
-
In a 96-well microplate, add assay buffer, a fixed concentration of MMP-9, and varying concentrations of CMMSA.
-
Incubate for 30 minutes at 37°C to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate at a concentration equal to its Kₘ.
-
Monitor the increase in fluorescence (cleavage of the substrate) over time using a plate-reading spectrofluorometer.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the CMMSA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Mode of Inhibition (Michaelis-Menten & Lineweaver-Burk Analysis):
-
Perform a matrix of experiments varying both the substrate concentration and the inhibitor concentration (using 0, 0.5x, 1x, and 2x the determined IC₅₀ of CMMSA).
-
Measure the initial velocity for each condition.
-
Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).
-
Generate a double reciprocal plot (Lineweaver-Burk plot) of 1/V₀ versus 1/[S].
-
Analyze the plot: For competitive inhibition, the lines will intersect on the y-axis (Vₘₐₓ is unchanged) but will have different x-intercepts (Kₘ increases).[11]
-
Data Presentation:
| Inhibition Type | Apparent Vₘₐₓ | Apparent Kₘ | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Varies | Lines intersect left of the y-axis |
Table 1. Expected kinetic results for different types of reversible enzyme inhibition.[11][13][14]
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of CMMSA binding to the target MMP, providing confirmation of a direct interaction and its affinity.
Methodology:
-
Sample Preparation:
-
Dialyze both the purified MMP enzyme and the CMMSA solution extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, pH 7.5) to minimize buffer mismatch effects.
-
Degas all solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the enzyme solution into the ITC sample cell (typically at a concentration of 10-50 µM).
-
Load the CMMSA solution into the injection syringe (at a concentration 10-20 times that of the enzyme).
-
Perform a series of small, timed injections of CMMSA into the enzyme solution while monitoring the heat released or absorbed.
-
A control experiment titrating CMMSA into buffer alone should be performed to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kᴅ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Protocol 3: X-ray Crystallography
Objective: To obtain a high-resolution, three-dimensional structure of the MMP-CMMSA complex, providing definitive visual evidence of the binding mode, including the coordination to the catalytic zinc ion.
Methodology:
-
Protein Expression and Purification: Express and purify high-quality, active MMP enzyme.
-
Complex Formation: Incubate the purified enzyme with a molar excess of CMMSA to ensure saturation of the active site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., using different precipitants, pH values, and temperatures) to obtain well-ordered crystals of the MMP-CMMSA complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) to collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an electron density map. Build the atomic model of the protein-inhibitor complex into the map and refine it to produce a final, high-resolution structure. This structure will unequivocally show the interactions between CMMSA, the zinc ion, and the surrounding amino acid residues.
PART 4: Toxicological and Pharmacokinetic Considerations
While the primary focus is on the mechanism of action, a comprehensive evaluation must consider potential liabilities. Carboxylic acid-containing drugs can sometimes be associated with idiosyncratic drug toxicity.[15] This is often linked to the formation of reactive metabolites, such as acyl glucuronides or acyl-CoA conjugates, which can covalently modify proteins.[15] Early in vitro assays using human liver microsomes or hepatocytes can be employed to assess the metabolic fate of CMMSA and identify any potentially reactive species.[15] Additionally, general safety data sheets for related compounds like mercaptosuccinic acid indicate potential for skin, eye, and respiratory irritation.
Conclusion
Based on its chemical structure, this compound is strongly predicted to act as a competitive inhibitor of zinc-dependent metalloproteinases. Its mechanism of action is rooted in the ability of its carboxylate and thiol functional groups to chelate the catalytic zinc ion in the enzyme's active site, thereby blocking substrate access. This hypothesis is readily testable through a standard workflow of enzyme kinetics, biophysical characterization (ITC), and structural biology. The successful execution of these experiments will provide a definitive, multi-faceted understanding of CMMSA's molecular mechanism, a critical step in the evaluation of any potential therapeutic agent.
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Foster, M. W., et al. (2023). Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group: Differential Effects on Zinc Bioavailability, ROS Production, and R175H p53 Mutant Protein Reactivation. International Journal of Molecular Sciences, 24(21), 15797. Available at: [Link]
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The Genesis of a Blockbuster: A Technical Chronicle of Carboxymethylmercaptosuccinic Acid and the Dawn of ACE Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide delves into the pivotal discovery and developmental history of Carboxymethylmercaptosuccinic acid (CMMSA) and its profound impact on the field of pharmacology, particularly in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. We will traverse the scientific journey from the serendipitous discovery of bioactive peptides in snake venom to the rational design of potent, orally active drugs that have revolutionized the management of hypertension and cardiovascular disease. This document provides an in-depth exploration of the core scientific principles, experimental methodologies, and the intellectual evolution that led to one of the most significant therapeutic breakthroughs of the 20th century. While the specific term "this compound" may not be the most widely recognized in the historical narrative, this guide will illuminate its chemical context and the broader class of mercaptosuccinic acid derivatives that were instrumental in this story.
Introduction: The Unmet Need and a Serendipitous Clue from Nature
In the mid-20th century, hypertension was a burgeoning global health crisis with limited and often poorly tolerated treatment options. The intricate workings of the Renin-Angiotensin System (RAS), a hormonal cascade crucial for regulating blood pressure, were beginning to be unraveled. A key enzyme in this system, Angiotensin-Converting Enzyme (ACE), was identified as being responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor, angiotensin II[1][2]. This made ACE a prime target for therapeutic intervention.
The initial breakthrough, however, came not from a chemist's bench, but from the fangs of the Brazilian pit viper, Bothrops jararaca. In the 1960s, scientists discovered that the venom of this snake contained peptides that dramatically potentiated the effects of bradykinin, a vasodilator, and inhibited the activity of ACE[2][3]. These bradykinin-potentiating peptides, while not suitable as drugs due to their peptide nature and lack of oral bioavailability, provided a vital clue and a powerful tool for researchers[4]. They demonstrated that inhibiting ACE was a viable strategy for lowering blood pressure and offered a starting point for designing synthetic inhibitors[1].
The Intellectual Leap: From Snake Venom Peptides to Small Molecule Design
The challenge for medicinal chemists was to translate the structural information from the snake venom peptides into a small, orally active molecule that could specifically inhibit ACE. A pivotal moment in this journey came from the insight that ACE was mechanistically similar to another zinc-containing metalloproteinase, carboxypeptidase A. This intellectual leap was crucial because inhibitors of carboxypeptidase A had been studied, providing a conceptual framework for designing ACE inhibitors[1][4].
Scientists at the pharmaceutical company E.R. Squibb & Sons (now part of Bristol-Myers Squibb) hypothesized that a simple dipeptide-like molecule with a functional group capable of binding to the active site zinc atom of ACE could be an effective inhibitor. This led to the exploration of various succinyl amino acids.
The Birth of a Lead Compound: Succinyl-L-proline
The researchers' focused efforts led to the synthesis of succinyl-L-proline. This molecule was designed based on the structure of the C-terminal portion of the snake venom peptides, with the succinyl group mimicking the peptide backbone and the proline residue fitting into a hydrophobic pocket of the ACE active site. While a modest inhibitor, succinyl-L-proline was a critical proof of concept.
A significant enhancement in potency was achieved with the introduction of a methyl group, leading to the D-2-methyl derivative of succinyl-L-proline, which was approximately 15 times more potent[3]. This compound marked a turning point, demonstrating that a small, non-peptidic molecule could effectively inhibit ACE and, importantly, was orally active[3].
This compound in Context: The Power of the Thiol Group
The quest for even greater potency led to the exploration of different zinc-binding groups. This is where the chemical principles embodied by molecules like This compound and its simpler parent, mercaptosuccinic acid (also known as thiomalic acid), became paramount. The thiol (-SH) group was known to be an excellent zinc chelator.
The logical progression was to replace the carboxyl group of the succinyl moiety with a thiol group. This rational design decision gave birth to captopril , the first-in-class ACE inhibitor. Captopril's structure, featuring a mercapto group, a proline residue, and a carboxyl group, was meticulously designed to interact with the key binding sites of the ACE enzyme.
Synthetic Pathways and Methodologies
The synthesis of these pioneering ACE inhibitors involved elegant and efficient chemical strategies. Below is a generalized, illustrative synthetic workflow for a mercaptosuccinic acid-based inhibitor.
General Synthetic Protocol for a Mercapto-Substituted Succinyl Amino Acid Derivative
-
Starting Materials: L-proline and a suitable mercapto-activated succinic acid derivative.
-
Coupling Reaction: The amino group of L-proline is coupled with the activated succinic acid derivative. This is typically achieved using standard peptide coupling reagents to form an amide bond.
-
Deprotection: Any protecting groups on the thiol or carboxyl functionalities are removed under appropriate conditions to yield the final active inhibitor.
-
Purification: The final compound is purified using techniques such as chromatography and recrystallization to ensure high purity.
Caption: Generalized synthetic workflow for mercapto-based ACE inhibitors.
Mechanism of Action: A Molecular Embrace
The efficacy of captopril and subsequent ACE inhibitors lies in their specific and potent inhibition of the Angiotensin-Converting Enzyme. The key interactions are:
-
Zinc Chelation: The thiol group of the inhibitor forms a strong coordinate bond with the zinc ion at the active site of ACE, effectively blocking its catalytic activity.
-
Hydrogen Bonding: The carbonyl group of the amide bond forms a hydrogen bond with a donor group on the enzyme.
-
Hydrophobic Interaction: The proline ring fits snugly into a hydrophobic pocket (the S1' subsite) of the enzyme.
-
Ionic Interaction: The terminal carboxyl group interacts with a positively charged residue on the enzyme.
Caption: Mechanism of action of ACE inhibitors.
Quantitative Data: The Proof of Potency
The development of ACE inhibitors was driven by rigorous quantitative analysis of their inhibitory activity. The following table presents illustrative data for key compounds in this discovery journey.
| Compound | IC50 (nM) for ACE Inhibition | Key Structural Feature |
| Bradykinin-Potentiating Peptide | ~1000 | Peptide Backbone |
| Succinyl-L-proline | ~300,000 | Succinyl Group |
| D-2-methyl-succinyl-L-proline | ~20,000 | Methyl Group Addition |
| Captopril | ~20 | Mercapto Group |
Note: IC50 values are approximate and can vary based on assay conditions.
The Legacy and Evolution of ACE Inhibitors
The discovery and successful clinical application of captopril, which received FDA approval in 1981, was a landmark achievement in medicine[2]. It validated the principles of rational drug design and opened the door for the development of a whole new class of antihypertensive agents. Although highly effective, captopril had some drawbacks, including a relatively short half-life and side effects like skin rashes and taste disturbances, which were attributed to the thiol group.
This led to the development of second-generation ACE inhibitors, such as enalapril, which replaced the thiol group with a carboxylate group to interact with the zinc ion, and were administered as prodrugs to improve oral bioavailability[2][4]. The success of these later-generation drugs further solidified the importance of targeting the Renin-Angiotensin System in cardiovascular medicine. The Co-operative North Scandinavian Enalapril Survival Study (CONSENSUS) in 1987 was a pivotal trial that demonstrated a significant reduction in mortality in patients with severe heart failure treated with enalapril[1].
Conclusion: A Triumph of Rational Drug Design
The story of this compound and its conceptual relatives is a testament to the power of scientific inquiry, interdisciplinary collaboration, and the application of chemical logic to solve a pressing medical problem. From the venom of a pit viper to a blockbuster drug, the journey of ACE inhibitors exemplifies the principles of modern drug discovery. It underscores the importance of understanding biological mechanisms at a molecular level and using that knowledge to design novel therapeutics that have saved and improved countless lives worldwide. The development of these drugs was not just a scientific success but a revolution in the management of cardiovascular disease, the impact of which is still felt today[1][4].
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An In-depth Technical Guide to the Safe Handling of Carboxymethylmercaptosuccinic Acid (CMMSA)
Introduction: Understanding the Chemical Landscape of CMMSA
Carboxymethylmercaptosuccinic acid (CAS No. 99-68-3), a trifunctional molecule featuring two carboxylic acid groups and a thiol (mercaptan) moiety, presents a unique set of handling and safety considerations.[1][2] Its utility in research and development, particularly in fields requiring metal chelation, disulfide bond chemistry, or functionalized scaffolds, necessitates a robust understanding of its chemical personality. The presence of the thiol group, notorious for its reactivity and strong odors, combined with the acidic nature of the carboxyl groups, demands a proactive and informed approach to laboratory safety.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, aiming to provide a deeper, mechanistic understanding of the hazards associated with CMMSA. By explaining the causality behind safety protocols, this document empowers laboratory personnel to not only follow procedures but to cultivate a culture of intrinsic safety when handling this and structurally related compounds.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. Before any work with CMMSA begins, a comprehensive evaluation of its potential hazards must be conducted. This involves understanding its toxicological profile, physical and chemical properties, and the specific manipulations planned.
Toxicological Profile: A Synthesis of Available Data
While comprehensive toxicological data for this compound itself is not extensively detailed, information can be synthesized from its structural analogues, primarily Mercaptosuccinic acid, and general knowledge of thiol-containing compounds.[4][5] The primary hazards are associated with irritation and potential harm upon ingestion.[6][7]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][6][7] |
Note: This table is a composite based on data for CMMSA and the closely related Mercaptosuccinic acid.
The thiol group is a known irritant and sensitizer. The "rotten-egg" or sulfidic odor, characteristic of many thiols, serves as an excellent warning property, though olfactory fatigue can occur.[3][7][8] Inhalation of dusts or aerosols may lead to respiratory tract irritation.[5][6] Direct contact with the skin and eyes is expected to cause significant irritation.[6][8]
Physical and Chemical Hazards
CMMSA is typically a colorless to off-white solid.[1][2] While stable under normal conditions, its reactivity is dictated by its functional groups.[6][7]
-
Incompatibility: It is incompatible with strong oxidizing agents and strong bases.[6][7] The thiol group is readily oxidized, which can lead to the formation of disulfides. Reaction with strong bases will deprotonate the carboxylic acids and the thiol in exothermic reactions.
-
Hazardous Decomposition: Upon thermal decomposition, CMMSA can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[6][7][9]
-
Reactivity: The thiol group can react with heavy metals and other electrophiles. This reactivity is often the basis of its utility but must be considered during storage and handling to prevent unintended reactions.
The Risk Assessment Workflow
A dynamic risk assessment is not a one-time event but a continuous process. The following workflow should be adopted before, during, and after experiments involving CMMSA.
Caption: Workflow for a dynamic risk assessment process.
Section 2: Engineering and Administrative Controls
The hierarchy of controls prioritizes eliminating or reducing hazards at their source. For CMMSA, this translates to robust engineering solutions and clear administrative protocols.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid CMMSA and its solutions must be performed inside a certified chemical fume hood.[10] This is non-negotiable. The causality is twofold: it prevents the inhalation of airborne particulates and captures the malodorous thiol vapors, which can cause nausea and headaches and act as a nuisance.[3][10]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are rapidly diluted and removed.
-
Vacuum System Protection: When evaporating solvents from solutions containing CMMSA under reduced pressure (e.g., using a rotary evaporator), a cold trap (cooled to at least -78 °C) is mandatory to prevent thiol vapors from contaminating the vacuum pump and being exhausted into the laboratory.[10]
Administrative Controls: Standard Operating Procedures (SOPs)
-
Designated Areas: Clearly demarcate areas where CMMSA is stored and handled. This prevents cross-contamination and ensures that personnel entering the area are aware of the potential hazards.
-
Safe Operating Procedures (SOPs): A detailed, written SOP is required for any procedure involving CMMSA. This document must be read and understood by all personnel involved before work commences.[10] The SOP should include:
-
A summary of the hazards.
-
Step-by-step instructions for the procedure.
-
Required PPE and engineering controls.
-
Waste disposal procedures.
-
Emergency contact information and spill/exposure response.
-
Section 3: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on a thorough risk assessment. It does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.
-
Hand Protection: Wear nitrile gloves. Given that skin irritation is a key hazard, ensure gloves are inspected before use and changed immediately if contamination is suspected. For prolonged handling or when working with solutions, consider double-gloving.
-
Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
-
Skin and Body Protection: A fully fastened laboratory coat must be worn at all times.[10] Ensure it is made of a suitable material and is regularly laundered. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
-
Respiratory Protection: Generally not required if work is conducted within a certified fume hood. However, if there is a potential for aerosol generation outside of a hood or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Section 4: Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to prevent exposure, degradation of the material, and accidental release.
General Handling
-
Avoid Dust Formation: CMMSA is a solid. When weighing or transferring the powder, do so carefully to minimize the generation of dust.[5]
-
Work in a Fume Hood: As stated previously, all manipulations should occur in a fume hood to contain odors and dust.[10]
-
Grounding: Take precautionary measures against static discharge, especially when handling larger quantities of the powder.
-
Hygiene: Do not eat, drink, or smoke in areas where CMMSA is handled. Wash hands thoroughly after handling, even if gloves were worn.
Storage
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[6]
-
Temperature: For long-term stability and to minimize odor, storage at 2-8°C is recommended.[1][2]
-
Incompatibilities: Store separately from strong oxidizing agents and bases.[6][7]
-
Security: For regulated environments, it may be necessary to store the material in a locked cabinet.[6]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures.
Exposure Response
Caption: Immediate first aid response to CMMSA exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][8][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][8] If skin irritation persists, seek medical advice.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[5][8] Call a poison control center or doctor immediately for treatment advice.[7]
Spill Response
-
Small Spills (Solid): Evacuate non-essential personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[8] Place the material into a sealed, labeled container for hazardous waste disposal.[8][10] Clean the spill area with a suitable decontaminating solution.
-
Large Spills: Evacuate the laboratory immediately and alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment.
-
Decontamination: For equipment and surfaces contaminated with thiols, a bleach solution can be effective for oxidation. However, this reaction can be slow and should be performed in a fume hood.[10][11][12]
Fire Response
-
Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[5][9]
-
Hazards: In the event of a fire, hazardous decomposition products like sulfur oxides may be formed.[6][7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]
Section 6: Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Containers: Dispose of CMMSA and any contaminated materials (gloves, paper towels, etc.) in a clearly labeled, sealed hazardous waste container.[5][10]
-
Thiol-Specific Procedures: To mitigate the strong odor of thiol-containing waste, it is good practice to place contaminated disposable items in a sealed plastic bag before putting them into the main hazardous waste container.[10][11]
-
Decontamination of Glassware: All glassware that has come into contact with CMMSA should be decontaminated before being washed. This is best accomplished by soaking the glassware in a bleach bath inside a fume hood for at least 14-24 hours to oxidize the thiol.[10][12]
-
Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.[5]
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely about following a list of rules. It is about understanding the inherent properties of the molecule and integrating that knowledge into every step of the experimental process. By combining robust engineering controls, meticulous laboratory practices, and appropriate personal protective equipment, researchers can effectively mitigate the risks associated with this versatile compound. This guide provides the technical foundation for these practices, but the ultimate responsibility for a safe laboratory environment lies with the informed and vigilant scientist.
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An In-depth Technical Guide to the Stability and Storage of Carboxymethylmercaptosuccinic Acid
This guide provides a comprehensive overview of the chemical stability, degradation pathways, and optimal storage conditions for carboxymethylmercaptosuccinic acid (CMMSA). Drawing upon established principles of thiol chemistry and data from structurally analogous compounds, this document offers field-proven insights for researchers, scientists, and drug development professionals to ensure the integrity and reliability of CMMSA in their work.
Introduction to this compound (CMMSA)
This compound (CAS 99-68-3) is a polycarboxylic acid containing a thioether linkage.[1][2] Its structure, featuring multiple carboxyl groups and a sulfur atom, imparts specific chemical properties that are critical to its function in various applications, yet also render it susceptible to particular degradation pathways. Understanding the stability of this molecule is paramount for its effective use in research and development, particularly in pharmaceutical applications where purity and potency are non-negotiable.
Chemical Properties of CMMSA:
| Property | Value | Source |
| Molecular Formula | C₆H₈O₆S | [1][2] |
| Molecular Weight | 208.19 g/mol | [1][2] |
| Melting Point | 138-141°C | [1][2] |
| Predicted pKa | 3.44 ± 0.23 | [1][2] |
| Appearance | Colorless to off-white solid-liquid mixture | [1][2] |
The presence of the thioether group and multiple carboxylic acid functionalities dictates the molecule's stability profile. The thioether is susceptible to oxidation, while the overall stability can be influenced by factors such as pH, temperature, and light.
Fundamental Principles of CMMSA Stability
The stability of CMMSA is governed by its inherent chemical structure. The primary points of vulnerability are the thioether linkage and the carboxylic acid groups. The following sections detail the key factors influencing the degradation of CMMSA.
The Critical Role of pH
The pH of the environment is a critical determinant of the stability of many organic molecules, and CMMSA is no exception. The predicted pKa of 3.44 suggests that the molecule's ionization state will change significantly in different pH environments.[1][2] While specific studies on CMMSA are limited, the behavior of other thiol-containing compounds indicates that higher pH levels can accelerate the oxidation of the sulfur atom.[3] For some carboxylic acids, extremes in pH, both acidic and alkaline, can promote hydrolysis and other degradation reactions.[4][5][6]
Impact of Temperature
Temperature is a significant factor in the stability of most chemical compounds. For thiol-containing molecules, long-term storage at reduced temperatures, such as -20°C or -80°C, is often recommended to minimize degradation.[7] The recommended storage temperature for CMMSA is 2-8°C, suggesting that it has limited stability at ambient temperatures.[1][2] Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions. In a study on the structurally similar S-carboxymethyl-L-cysteine, thermal stress at 60°C and 80°C in the pH range of 5.0-7.0 led to the formation of a lactam degradation product.[8][9]
Oxidative Degradation
The thioether in CMMSA is a prime target for oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of sulfoxides and sulfones. This is a common degradation pathway for many sulfur-containing compounds.[8] In a forced degradation study of S-carboxymethyl-L-cysteine, exposure to hydrogen peroxide resulted in the formation of the corresponding sulphoxide.[8][9] Therefore, to prevent oxidative degradation, it is crucial to handle and store CMMSA under an inert atmosphere.[3][8]
Photostability
Recommended Storage and Handling Conditions
To maintain the integrity and purity of CMMSA, the following storage and handling conditions are recommended based on the general principles for thiol-containing compounds and available supplier data.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for short-term storage. For long-term storage, consider -20°C. | Slows down the rate of potential degradation reactions.[7][8] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | Prevents oxidation of the thioether group.[1][2][3][8] |
| Light | Protect from light by using amber vials or storing in the dark. | Minimizes the potential for light-induced degradation.[8] |
| Moisture | Store in a dry, well-sealed container. | Prevents hydrolysis and other moisture-related side reactions.[8] |
Handling Precautions:
-
When handling CMMSA, especially in solution, it is advisable to use deoxygenated solvents to minimize oxidation.
-
Avoid repeated freeze-thaw cycles of solutions, as this can degrade thiol-containing compounds.[7]
-
Work in a well-ventilated area, such as a fume hood.
-
Use appropriate personal protective equipment, including gloves and safety glasses.
Potential Degradation Pathways
Based on the chemical structure of CMMSA and data from analogous compounds, two primary degradation pathways can be postulated: oxidation and intramolecular cyclization.
Caption: Postulated degradation pathways for CMMSA.
Oxidative Pathway
The thioether moiety is susceptible to oxidation, leading to the formation of a sulfoxide and potentially a sulfone upon further oxidation. This is a common degradation pathway for thioethers and has been observed in the closely related S-carboxymethyl-L-cysteine.[8][9]
Intramolecular Cyclization (Lactam Formation)
Under thermal stress and within a specific pH range (likely near neutral), CMMSA could potentially undergo intramolecular cyclization to form a lactam. This has been identified as a degradation product for S-carboxymethyl-L-cysteine.[8][9] The reaction would involve the nucleophilic attack of an amine (if present, as in the analog) or another suitable nucleophile on one of the carboxyl groups. While CMMSA lacks a primary amine, the possibility of other intramolecular reactions should be considered.
Analytical Methodologies for Stability Assessment
To properly assess the stability of CMMSA and identify potential degradation products, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and powerful technique for this purpose.
Proposed HPLC Method
Based on the successful separation of the structurally similar S-carboxymethyl-L-cysteine and its degradation products, an anion-exchange or reversed-phase HPLC method is recommended.[3][8][9]
Example HPLC Method Parameters (based on S-carboxymethyl-L-cysteine analysis): [8][9]
| Parameter | Recommended Condition |
| Column | Anion-exchange column (e.g., Zorbax SAX) or a C18 column. |
| Mobile Phase | A buffered aqueous solution with an organic modifier (e.g., 200mM phosphate buffer at pH 4.0 and acetonitrile in a 50:50 v/v ratio). |
| Detection | UV detection at a low wavelength (e.g., 205 nm) or Mass Spectrometry for identification. |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Controlled, for example, at 30°C. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is crucial to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study of CMMSA.
Step-by-Step Protocol:
-
Sample Preparation: Prepare stock solutions of CMMSA in a suitable solvent (e.g., water or a buffer). Also, retain a sample of the solid material.
-
Acid Hydrolysis: Treat the CMMSA solution with an acid (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Treat the CMMSA solution with a base (e.g., 0.1 M NaOH) and heat (e.g., at 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the CMMSA solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose both the solid CMMSA and the solution to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the CMMSA solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the main CMMSA peak. Use mass spectrometry to identify the mass of the degradation products to aid in structure elucidation.
Conclusion
The stability of this compound is intrinsically linked to its thioether and carboxylic acid functionalities. The primary degradation pathways are likely to be oxidation of the sulfur atom and potential intramolecular reactions under thermal stress. To ensure the integrity of CMMSA, it is imperative to store it at refrigerated temperatures (2-8°C), under an inert atmosphere, and protected from light and moisture. For long-term storage, temperatures of -20°C should be considered. A validated, stability-indicating HPLC method, likely based on anion-exchange or reversed-phase chromatography, is essential for monitoring the purity of CMMSA and for identifying any degradation products that may form during storage or use. By adhering to these guidelines, researchers and developers can be confident in the quality and reliability of their CMMSA material.
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Fanigliulo, A., De Filippis, P., et al. (2015). Development and validation of a stability indicating method for S-carboxymethyl-l-cysteine and related degradation products in o. Ovid. Available at: [Link]
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An In-depth Technical Guide to the Degradation Products of Carboxymethylmercaptosuccinic Acid
Intended Audience: This guide is designed for researchers, scientists, and drug development professionals engaged in the study and application of Carboxymethylmercaptosuccinic acid (CMMSA).
Introduction: The Chemical Landscape of this compound
This compound (CMMSA) is a polycarboxylic acid containing a thioether linkage. Its structure, possessing multiple functional groups, suggests a complex chemical behavior, particularly concerning its stability. In the context of pharmaceutical development and other applications where chemical purity and stability are paramount, a thorough understanding of the potential degradation pathways and the resulting products of CMMSA is crucial. The presence of impurities and degradants can significantly impact the efficacy, safety, and shelf-life of a product.
This technical guide provides a comprehensive framework for investigating the degradation of CMMSA. In the absence of extensive specific literature on CMMSA degradation, this guide is built upon established chemical principles and regulatory guidelines for forced degradation studies. It outlines predicted degradation pathways, robust analytical methodologies for the identification and quantification of degradation products, and considerations for their toxicological assessment.
Strategic Approach to Degradation Studies: A Forced Degradation Protocol
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a molecule by subjecting it to conditions more severe than its intended storage. These studies are instrumental in identifying likely degradation products and developing stability-indicating analytical methods.
A well-designed forced degradation study for CMMSA should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2). The objective is to induce a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.
Table 1: Proposed Forced Degradation Conditions for this compound
| Stress Condition | Proposed Reagents and Conditions | Rationale and Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature and elevated temperature (e.g., 60°C) | While thioethers are generally stable to acid hydrolysis, the overall stability of the molecule under acidic conditions needs to be assessed. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature and elevated temperature (e.g., 60°C) | To evaluate the potential for base-catalyzed reactions. |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) at room temperature | The thioether linkage is a primary target for oxidation. |
| Thermal Degradation | Dry heat (e.g., 80°C) | To assess the impact of heat on the molecule's stability, potentially inducing decarboxylation or other thermolytic reactions. |
| Photodegradation | Exposure to a combination of UV and visible light (ICH Q1B guidelines) | To evaluate the molecule's sensitivity to light, which can induce photolytic cleavage or oxidation. |
Predicted Degradation Pathways of this compound
Based on the chemical structure of CMMSA, the following degradation pathways are predicted under stress conditions.
Oxidative Degradation: The Susceptible Thioether
The thioether functional group is the most likely site of degradation under oxidative stress. Thioethers are known to be readily oxidized, typically by reagents such as hydrogen peroxide, to form sulfoxides and subsequently sulfones. This is a two-step oxidation process.
Caption: Predicted oxidative degradation pathway of CMMSA.
The initial oxidation product is the sulfoxide, which is a chiral molecule. Further oxidation leads to the corresponding sulfone. Both the sulfoxide and sulfone are expected to be more polar than the parent CMMSA molecule.
Hydrolytic and Thermal Degradation: Potential for Decarboxylation
While the thioether bond in CMMSA is generally resistant to hydrolysis, the presence of three carboxylic acid groups introduces the possibility of decarboxylation, especially under thermal stress. Decarboxylation is the removal of a carboxyl group with the release of carbon dioxide. While this reaction is most facile for β-keto acids or gem-dicarboxylic acids, significant thermal energy can promote this process in other carboxylic acids.
The potential for hydrolytic decarboxylation under strongly acidic conditions also exists, although it is generally a less common degradation pathway for structures like CMMSA.
Analytical Methodologies for Degradation Product Profiling
A systematic analytical approach is required to separate, identify, and quantify the potential degradation products of CMMSA.
Caption: A comprehensive analytical workflow for CMMSA degradation studies.
Chromatographic Separation: The Core of the Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating CMMSA from its potential degradation products. Given the polar and anionic nature of CMMSA and its predicted oxidized degradants, a reversed-phase HPLC method is a suitable starting point.
Experimental Protocol: HPLC Method Development
-
Column Selection: A C18 stationary phase is a versatile choice for the separation of polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is recommended.
-
Aqueous Phase: A buffer such as ammonium formate or phosphate at a low pH (e.g., pH 2.5-3.5) will suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape on a reversed-phase column.
-
Organic Phase: Acetonitrile or methanol.
-
-
Detection: A photodiode array (PDA) detector can be used for initial detection and to assess peak purity. However, as CMMSA lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer is preferable for accurate quantification.
-
Method Validation: The final method should be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating.
Structural Elucidation: Identifying the Unknowns
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the identification of degradation products. High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap, can provide accurate mass measurements, enabling the determination of the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of novel degradation products, isolation by preparative HPLC followed by NMR analysis is the gold standard. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecule's connectivity.
Table 2: Predicted Degradation Products of CMMSA and their Molecular Weights
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Change from Parent | | :--- |
Carboxymethylmercaptosuccinic Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Carboxymethylmercaptosuccinic acid (CMMSA) is a polyfunctional carboxylic acid with a molecular structure suggesting a rich potential for applications in chelation, materials science, and drug delivery. Despite its structural similarities to the well-studied chelating agent meso-2,3-dimercaptosuccinic acid (DMSA), CMMSA remains a sparsely investigated molecule. This technical guide provides a comprehensive overview of the current knowledge on CMMSA, including its chemical and physical properties, a proposed synthesis pathway, and a discussion of its potential applications. By synthesizing the available data and drawing logical inferences from related compounds, this document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the unique attributes of this promising, yet under-researched, chemical entity.
Introduction to this compound (CMMSA)
This compound, with the CAS number 99-68-3, is an organic compound featuring three carboxylic acid groups and a thioether linkage.[1][2] Its structure, 2-((carboxymethyl)thio)succinic acid, suggests a combination of properties derived from both mercaptosuccinic acid and succinic acid. The presence of multiple carboxyl groups imparts water solubility and multiple points for ionization and salt formation, while the thioether group can participate in coordination with metal ions.
This unique combination of functional groups positions CMMSA as a molecule of interest for a variety of scientific and industrial applications. However, a review of the current scientific literature reveals a significant knowledge gap concerning its synthesis, characterization, and application. This guide aims to bridge this gap by consolidating the available information and providing a scientifically grounded framework for future research and development.
Physicochemical Properties of CMMSA
A thorough understanding of the physicochemical properties of a compound is fundamental to its application. For CMMSA, a combination of predicted and experimentally determined data provides a foundational understanding of its characteristics.
| Property | Value | Source |
| CAS Number | 99-68-3 | [1][2][3][4][5][6] |
| Molecular Formula | C6H8O6S | [5] |
| Molecular Weight | 208.19 g/mol | [5] |
| Appearance | Colorless to off-white solid-liquid mixture | [5] |
| Melting Point | 138-141 °C | [3][5] |
| Boiling Point (Predicted) | 411.1 ± 45.0 °C at 760 mmHg | [3][5] |
| Density (Predicted) | 1.654 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 3.44 ± 0.23 | [5] |
| Storage Temperature | 2-8°C, stored under nitrogen | [5] |
The predicted pKa suggests that CMMSA is a moderately strong acid, a property that is crucial for its potential role as a chelating agent and in biological systems.
Synthesis of this compound
Proposed Synthesis Workflow
Caption: Proposed synthesis of CMMSA.
Step-by-Step Experimental Protocol (Hypothetical)
-
Deprotonation of Mercaptosuccinic Acid: Dissolve mercaptosuccinic acid in an aqueous solution of a suitable base, such as sodium hydroxide, at a controlled temperature. The base will deprotonate the thiol group, forming a more nucleophilic thiolate.
-
Nucleophilic Attack: Slowly add a solution of chloroacetic acid to the reaction mixture. The thiolate will act as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid and displacing the chloride ion.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Acidification and Isolation: Once the reaction is complete, acidify the mixture to protonate the carboxylate groups. The crude CMMSA may precipitate out of the solution or can be extracted.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain pure CMMSA.
This proposed synthesis is a logical starting point for any researcher wishing to produce CMMSA for further study. Optimization of reaction conditions, such as temperature, pH, and reaction time, would be necessary to achieve a high yield and purity.
Analytical Characterization
The characterization of CMMSA is essential to confirm its identity and purity. Based on its functional groups, a variety of analytical techniques can be employed.
Analytical Techniques Workflow
Caption: Analytical workflow for CMMSA.
Potential Applications and Future Research Directions
The molecular structure of CMMSA suggests a range of potential applications that warrant further investigation. These are largely extrapolated from the known uses of its parent compounds and structural analogs.
Chelation Therapy and Metal Sequestration
The presence of multiple carboxyl groups and a thioether linkage suggests that CMMSA could be an effective chelating agent.[3] Chelation therapy is a primary treatment for heavy metal poisoning. While DMSA is a well-established chelating agent, its efficacy is primarily for lead, mercury, and arsenic. The different electronic and steric properties of CMMSA may offer a different metal binding profile, potentially making it effective for other toxic metals.
Corrosion Inhibition
Carboxylic acids and sulfur-containing compounds are known to be effective corrosion inhibitors for various metals. They function by adsorbing onto the metal surface and forming a protective film. The multiple functional groups of CMMSA could allow for strong adsorption and the formation of a dense, protective layer, making it a candidate for use in industrial water treatment and metalworking fluids.[8][9]
Drug Delivery and Biomaterials
The polycarboxylic acid nature of CMMSA makes it a candidate for the development of hydrogels and other biomaterials. These materials could be used for controlled drug release, as the carboxyl groups can be functionalized with therapeutic agents. Furthermore, its potential metal-chelating properties could be exploited for the delivery of metal-based drugs or for scavenging reactive metal species in biological systems.
Material Science and Nanotechnology
Mercaptosuccinic acid is widely used as a capping agent in the synthesis of quantum dots and other nanoparticles.[10][11][12] The carboxyl groups provide aqueous dispersibility, while the thiol group binds to the nanoparticle surface. CMMSA, with its additional carboxyl group, could offer enhanced stability and functionality to nanoparticles, opening up new possibilities in bioimaging and catalysis.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][3][4] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1][4] Work should be conducted in a well-ventilated area.[3][4]
Conclusion
This compound is a molecule with significant untapped potential. While the current body of literature is limited, its chemical structure strongly suggests a variety of applications, from chelation therapy to materials science. This technical guide has synthesized the available information and provided a roadmap for future research. It is our hope that this document will stimulate further investigation into the synthesis, properties, and applications of this promising compound, ultimately unlocking its full scientific and commercial potential.
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ChemScene. (2024, May 10). Safety Data Sheet: 2-((Carboxymethyl)thio)succinic acid. Retrieved from ChemScene website.[3]
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Sigma-Aldrich. (n.d.). 2-((Carboxymethyl)thio)succinic acid. Retrieved from Sigma-Aldrich website.
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CymitQuimica. (n.d.). 2-((Carboxymethyl)thio)succinic acid. Retrieved from CymitQuimica website.[2]
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ResearchGate. (n.d.). The chemical structure of the inhibitors: carboxymethylinulin biopolymer (CMI), hydrolyzed polymaleicanhydride (HPMA), poly(aspartic acid) (PASP) and polyepoxysuccinic acid (PESA) and ammonium pyrrolidine dithiocarbamate (APDTC). Retrieved from ResearchGate.[8]
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Google Patents. (n.d.). CA3081318A1 - Corrosion inhibitor compositions and methods of using same. Retrieved from Google Patents.[9]
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PubMed. (1979). Differential pulse polarographic determination of 2,3-dimercaptosuccinic acid and tin (II) in radiopharmaceuticals. Journal of Pharmaceutical Sciences, 68(5), 657-8.[7]
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PubMed. (n.d.). Synthesis of Mercaptosuccinic acid/MercaptoPolyhedral Oligomeric Silsesquioxane Coated Cadmium Telluride Quantum Dots in Cell Labeling Applications. Retrieved from PubMed.[10]
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Malaysian Journal of Analytical Sciences. (2024, April 29). CORROSION INHIBITION STUDY OF CARBOXYMETHYL CELLULOSE- IONIC LIQUID VIA ELECTROCHEMICAL AND MACHINE LEARNING TECHNIQUE. Malaysian Journal of Analytical Sciences, 28(2), 235-249.[14]
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Wiley-VCH. (n.d.). Chloroacetic Acids. Retrieved from Wiley-VCH.[15]
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PubMed Central. (2008, May 21). Synthesis and Bio-Imaging Application of Highly Luminescent Mercaptosuccinic Acid-Coated CdTe Nanocrystals. Retrieved from PubMed Central.[12]
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A Comprehensive Technical Guide to the Theoretical Investigation of Carboxymethylmercaptosuccinic Acid (CMMSA) for Drug Discovery
This guide provides a robust framework for the theoretical and computational investigation of Carboxymethylmercaptosuccinic acid (CMMSA), a molecule of significant interest for its potential as a metalloproteinase inhibitor. Tailored for researchers, computational chemists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will delve into the fundamental theoretical approaches, providing not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating and scientifically rigorous exploration of CMMSA's therapeutic potential.
Introduction: The Rationale for a Theoretical Deep Dive into CMMSA
This compound (CMMSA) is a dicarboxylic acid containing a thioether linkage. Its structure, featuring multiple potential coordination sites (carboxylates and a sulfur atom), makes it a compelling candidate for interacting with metallic ions within biological systems. A primary area of interest is its potential to inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in tissue remodeling.[1][2] Dysregulation of MMP activity is implicated in numerous pathologies, including arthritis, cancer metastasis, and cardiovascular diseases.[1][2] Carboxylic acid-based molecules have shown promise as MMP inhibitors, and a thorough theoretical examination of CMMSA can elucidate its mechanism of action and guide the development of more potent and selective therapeutic agents.[3]
This guide will systematically outline the application of three cornerstone computational methodologies to the study of CMMSA:
-
Density Functional Theory (DFT): To understand the intrinsic electronic properties and reactivity of the molecule.
-
Molecular Docking: To predict and analyze the binding interactions of CMMSA with a target metalloproteinase.
-
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of CMMSA analogs with their biological activity.
By integrating these theoretical approaches, we can construct a comprehensive in-silico profile of CMMSA, accelerating its journey from a promising molecule to a potential therapeutic lead.
Unveiling Molecular Reactivity: Density Functional Theory (DFT) Analysis
DFT is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules.[4] For CMMSA, DFT calculations provide foundational insights into its stability, reactivity, and the regions of the molecule most likely to engage in intermolecular interactions.
Causality Behind Methodological Choices in DFT
The choice of a functional and basis set in DFT is critical for balancing computational cost with accuracy. For a molecule like CMMSA, which contains second-row elements and lone pairs, a functional like B3LYP is a robust choice, offering a good compromise between accuracy and computational expense.[4][5][6][7] A Pople-style basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for anions and systems with lone pairs.[4][6][7]
Experimental Protocol: DFT Calculation of CMMSA
Objective: To determine the optimized geometry and key electronic properties of CMMSA.
Software: Gaussian, ORCA, or similar quantum chemistry software package.
Methodology:
-
Input Structure Generation:
-
Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment, which is more biologically relevant.
-
Run the calculation and ensure it converges to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.
-
Analyze the output to extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO gap, which is an indicator of chemical reactivity.
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron-rich and electron-poor regions of the molecule.[4]
-
Data Presentation: Key DFT-Derived Properties of CMMSA (Hypothetical Data)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. Higher values suggest greater reactivity with electrophiles. |
| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. Lower values indicate a greater propensity to accept electrons from a nucleophile. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.2 Debye | A non-zero dipole moment indicates an uneven distribution of charge, which is important for intermolecular interactions. |
| Molecular Electrostatic Potential | See Figure 1 | Visually identifies nucleophilic (negative potential, typically around the carboxylate oxygens) and electrophilic (positive potential) sites. |
Diagram: Logical Workflow for DFT Analysis
Caption: Workflow for DFT analysis of CMMSA.
Predicting Binding Interactions: Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[8][9] For CMMSA, docking studies can reveal how it interacts with the active site of a target metalloproteinase, providing a structural basis for its inhibitory activity.
Causality Behind Methodological Choices in Molecular Docking
The selection of a target protein structure is paramount. A high-resolution crystal structure from the Protein Data Bank (PDB) is ideal. For this guide, we will use Matrix Metalloproteinase-3 (Stromelysin-1; PDB ID: 1UEA) as an exemplary target, as it is a well-characterized MMP involved in various diseases.[10] The choice of docking software, such as AutoDock Vina, is based on its widespread use, accuracy, and availability.
Experimental Protocol: Docking of CMMSA into MMP-3
Objective: To predict the binding mode and estimate the binding affinity of CMMSA to the active site of MMP-3.
Software: UCSF Chimera, AutoDock Tools, and AutoDock Vina.
Methodology:
-
Receptor Preparation:
-
Download the crystal structure of MMP-3 (PDB ID: 1UEA) from the RCSB PDB database.[10]
-
Open the structure in UCSF Chimera. Remove water molecules and any co-crystallized inhibitors or ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Save the prepared receptor in PDBQT format using AutoDock Tools.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of CMMSA from the previous section.
-
Open the structure in AutoDock Tools, assign partial charges (Gasteiger charges), and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Docking Simulation:
-
Define the search space (the "grid box") to encompass the active site of MMP-3. The active site is identifiable by the catalytic zinc ion.
-
Set the coordinates and dimensions of the grid box to cover the entire active site cleft.
-
Run the AutoDock Vina simulation. The program will generate a set of possible binding poses for CMMSA, ranked by their predicted binding affinities.
-
-
Analysis of Results:
-
Visualize the docked poses in UCSF Chimera or PyMOL.
-
Analyze the interactions between CMMSA and the active site residues of MMP-3. Pay close attention to hydrogen bonds, hydrophobic interactions, and coordination with the catalytic zinc ion.
-
The binding affinity is reported in kcal/mol, with more negative values indicating stronger binding.
-
Data Presentation: Predicted Interactions of CMMSA with MMP-3 Active Site (Hypothetical Data)
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.2 | His201, His205, His211, Glu202 | Zinc coordination, Hydrogen bonds with the carboxylate groups |
| 2 | -7.9 | Leu164, Val198 | Hydrophobic interactions with the succinic acid backbone |
| 3 | -7.5 | Ala165, Tyr223 | Hydrogen bond with the carboxymethyl group, Pi-alkyl interaction with the tyrosine |
Diagram: Molecular Docking Workflow
Caption: Workflow for molecular docking of CMMSA.
Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1] A robust QSAR model can be used to predict the activity of novel, unsynthesized CMMSA derivatives, thereby guiding the design of more potent inhibitors.
Causality Behind Methodological Choices in QSAR
The success of a QSAR model is highly dependent on the quality and diversity of the input data. A dataset of CMMSA analogs with experimentally determined inhibitory activities (e.g., IC50 values) against a specific MMP is required. Molecular descriptors, which are numerical representations of molecular properties, are the independent variables in a QSAR model. A wide range of descriptors (e.g., constitutional, topological, quantum-chemical) should be calculated to capture the diverse structural features that may influence activity.
Experimental Protocol: 2D-QSAR for CMMSA Derivatives
Objective: To develop a predictive model for the inhibitory activity of CMMSA analogs.
Software: A comprehensive molecular modeling package with QSAR capabilities (e.g., MOE, Schrödinger Suite) or open-source tools like RDKit and scikit-learn in Python.
Methodology:
-
Data Collection and Preparation:
-
Compile a dataset of at least 20-30 CMMSA analogs with their corresponding biological activities (e.g., pIC50, which is -log(IC50)).
-
Ensure the data is consistent and from the same experimental assay.
-
Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set for external validation.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of 2D and 3D molecular descriptors. These can include molecular weight, logP, molar refractivity, topological polar surface area (TPSA), and various electronic and steric parameters.
-
-
Model Building and Validation:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a relationship between the calculated descriptors and the biological activity.
-
Perform variable selection to identify the most relevant descriptors and avoid overfitting.
-
Validate the model internally using techniques like leave-one-out cross-validation (q²). A q² value greater than 0.5 is generally considered acceptable.
-
Validate the model externally by using it to predict the activities of the compounds in the test set. The predictive ability is assessed by the r²_pred value.
-
-
Model Interpretation:
-
Analyze the final QSAR equation to understand which molecular properties are positively or negatively correlated with inhibitory activity. This provides crucial insights for designing new, more potent CMMSA derivatives.
-
Data Presentation: Example QSAR Model for CMMSA Derivatives (Hypothetical)
QSAR Equation: pIC50 = 0.5 * (logP) - 0.02 * (TPSA) + 1.2 * (BalabanJ) + 3.5
Model Statistics:
-
n (training set) = 25
-
n (test set) = 8
-
r² (training set) = 0.85
-
q² (cross-validation) = 0.72
-
r²_pred (test set) = 0.78
Interpretation:
-
logP (hydrophobicity): A positive coefficient suggests that increasing hydrophobicity enhances inhibitory activity, possibly by improving interactions with a hydrophobic pocket in the enzyme's active site.
-
TPSA (polar surface area): A negative coefficient indicates that a larger polar surface area is detrimental to activity, perhaps due to desolvation penalties upon binding.
-
BalabanJ (topological index): A positive correlation with this shape descriptor might suggest that a more branched and compact molecular structure is favorable for binding.
Diagram: QSAR Development Cycle
Caption: The iterative cycle of QSAR model development.
Synthesis and Conclusion
This in-depth technical guide provides a comprehensive and scientifically grounded framework for the theoretical investigation of this compound. By systematically applying Density Functional Theory, molecular docking, and QSAR analysis, researchers can gain a multi-faceted understanding of CMMSA's potential as a metalloproteinase inhibitor. The detailed protocols and the rationale behind the methodological choices are designed to empower scientists to conduct these studies with confidence and rigor. The integration of these computational approaches offers a powerful, cost-effective strategy to accelerate the drug discovery process, guiding the rational design of novel and more effective therapeutics based on the CMMSA scaffold.
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Bode, W., Maskos, K., Gomis-Rueth, F.-X., Nagase, H. (1998). MMP-3/TIMP-1 COMPLEX. RCSB Protein Data Bank. [Link]
-
Batra, J., Soares, A.S., Radisky, E.S. (2013). Complex of matrix metalloproteinase-10 catalytic domain (MMP-10cd) with tissue inhibitor of metalloproteinases-2 (TIMP-2). RCSB Protein Data Bank. [Link]
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Grossman, M., Tworowski, D., Dym, O., Lee, M.-H., Levy, Y., Sagi, I. (2010). Complex membrane type-1 matrix metalloproteinase (MT1-MMP) with tissue inhibitor of metalloproteinase-1 (TIMP-1). RCSB Protein Data Bank. [Link]
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Taylor, A.B., Cao, X., Hart, P.J. (2017). Matrix metalloproteinase-13 complexed with selective inhibitor compound 10d. RCSB Protein Data Bank. [Link]
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3D-QSAR-Guided Molecule Design and Protein-Ligand Interaction Studies for Discovery of Succinate Dehydrogenase Inhibitors. (2025). PubMed. [Link]
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Carboxymethylmercaptosuccinic acid quantum chemical calculations
An In-depth Technical Guide to the Quantum Chemical Calculation of Carboxymethylmercaptosuccinic Acid
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound (CMMSA). Aimed at researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, establishes a self-validating workflow, and grounds its claims in authoritative scientific principles. We will explore the theoretical underpinnings of Hartree-Fock and Density Functional Theory, guide the selection of appropriate basis sets, detail the practical steps of a computational workflow, and, most critically, translate the numerical output into chemically meaningful insights relevant to medicinal chemistry and drug design.
Introduction: The Rationale for a Computational Approach to CMMSA
This compound (CMMSA), with the molecular formula C₆H₈O₆S, is a derivative of mercaptosuccinic acid.[1][2] Molecules in this class are notable for their chelating properties and applications in nanotechnology and medicine.[3][4][5] In the context of drug development, understanding the fundamental electronic structure, conformation, and reactivity of a molecule like CMMSA is paramount. Quantum chemical (QC) calculations serve as a powerful in silico microscope, allowing us to probe these properties at a sub-atomic level before committing resources to costly and time-consuming laboratory synthesis and testing.[6][7]
The utility of QC methods in drug discovery is well-established. They provide invaluable insights into molecular geometries, reaction mechanisms, and electronic properties that govern drug-target interactions. By calculating descriptors such as molecular orbital energies and electrostatic potentials, we can predict a molecule's kinetic stability, identify sites susceptible to metabolic attack, and understand the non-covalent forces that dictate binding affinity.[8][9] This guide will use CMMSA as a practical case study to demonstrate how these powerful computational tools can be effectively leveraged.
Theoretical Foundations: Choosing the Right Computational Lens
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set.[10] These choices represent a fundamental compromise between computational cost and fidelity to the real-world system.[11]
The Methodological Divide: Wavefunction Theory vs. Density Functional Theory
Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock theory approximates the multi-electron Schrödinger equation by treating each electron as moving in the average field of all other electrons.[12][13] This "self-consistent field" (SCF) approach provides a qualitatively correct picture of molecular orbitals but systematically neglects electron correlation—the instantaneous interactions between electrons.[14][15] While computationally less demanding, the absence of correlation limits its accuracy for many properties, though it serves as an essential starting point for more advanced methods.[12]
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and efficiency.[16] Instead of calculating the complex many-electron wavefunction, DFT determines the total electron density, from which the system's energy can be derived.[17] The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation.[16] A vast hierarchy of XC functionals exists (e.g., B3LYP, ωB97X-D3), offering varying levels of accuracy for different chemical problems.[18][19]
Caption: Relationship between core theoretical concepts.
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a collection of mathematical functions (typically atom-centered Gaussian-type orbitals) used to construct the molecular orbitals.[11][20] The size and complexity of the basis set directly impact the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)): These are widely used and offer a good starting point. The numbers indicate the number of Gaussian functions used for core and valence orbitals. Symbols like * or (d,p) add polarization functions, which allow orbitals to change shape, while + adds diffuse functions, which are important for describing anions and weak interactions.[20]
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a higher computational cost.[18]
For a molecule like CMMSA, containing second and third-row elements (C, O, S) and acidic protons, a split-valence basis set with both polarization and diffuse functions, such as 6-311+G(d,p) , is a robust and justifiable choice for initial DFT studies.
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a validated protocol for performing a geometry optimization and property calculation for CMMSA.
Required Software
-
Molecular Editor/Visualizer: Avogadro, ChemDraw, GaussView, or similar.
-
Quantum Chemistry Package: Gaussian, ORCA, GAMESS, or Psi4.[21][22][23][24] This guide will use syntax common to many packages.
Workflow
Caption: Standard workflow for a quantum chemical calculation.
Step 1: Construct and Pre-optimize the CMMSA Structure
-
Draw the 2D structure of this compound in a molecular editor.
-
Convert the 2D structure to 3D. The software will generate an initial, likely high-energy, conformation.
-
Perform a quick geometry optimization using a low-cost molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting geometry for the more demanding quantum calculation.
Step 2: Prepare the Quantum Chemistry Input File An input file typically consists of four parts:
-
Link 0 Commands (%): Specifies memory (%mem) and the number of processors (%nprocshared).
-
Route Section (#): Defines the calculation. For CMMSA, a robust choice is #p B3LYP/6-311+G(d,p) Opt Freq.
-
B3LYP: The chosen DFT functional.
-
6-311+G(d,p): The basis set.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to verify the optimized structure is a true energy minimum.
-
-
Title Section: A brief, descriptive title for the calculation.
-
Molecule Specification: The charge (0 for neutral CMMSA), spin multiplicity (1 for a singlet ground state), and the atomic coordinates in Cartesian or Z-matrix format.
Step 3: Execute the Calculation and Validate the Output
-
Submit the input file to the quantum chemistry software.
-
Upon completion, check the output file to ensure the calculation terminated normally and that the geometry optimization converged.
-
Crucial Validation: Examine the results of the frequency calculation. For a structure to be a true energy minimum, all calculated vibrational frequencies must be positive (real) . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable conformation.
Results and Interpretation: From Raw Data to Drug Design Insights
The output of a successful calculation is a wealth of data. The key is to extract the parameters most relevant to drug development.
Optimized Molecular Geometry
The final Cartesian coordinates describe the molecule's most stable 3D shape. Analysis of bond lengths, angles, and dihedral angles can reveal intramolecular hydrogen bonding or steric hindrance that dictates the molecule's preferred conformation—a critical factor in how it fits into a receptor's binding pocket.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy (less negative) suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy (more negative) suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a powerful indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[25][26] For drug-like molecules, an optimal gap is sought to balance stability with the reactivity needed for binding.[25]
| Parameter | Conceptual Meaning | Relevance in Drug Design |
| E(HOMO) | Electron-donating capacity | Indicates potential for interactions with electron-deficient sites in a receptor. Optimal range often cited as -5.5 to -6.2 eV.[27] |
| E(LUMO) | Electron-accepting capacity | Indicates potential for interactions with electron-rich residues. Optimal range often cited as -2.5 to -0.5 eV.[27] |
| ΔE (LUMO-HOMO) | Chemical Reactivity / Stability | A smaller gap suggests higher reactivity. A larger gap implies greater stability.[26] |
| Dipole Moment | Measure of charge polarity | Influences solubility and the ability to cross biological membranes. |
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions:
-
Red Regions (Negative Potential): Electron-rich areas (e.g., around oxygen atoms of carboxyl groups). These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Electron-poor areas (e.g., around acidic hydrogens). These are sites for nucleophilic attack and hydrogen bond donation.
For CMMSA, the MEP map would clearly identify the carboxyl groups and the thiol group as key sites for interaction with a biological target.
Caption: Simplified atomic connectivity of CMMSA for discussion.
Conclusion
Quantum chemical calculations provide an indispensable, predictive framework for understanding the molecular properties of this compound. By applying robust theoretical methods like DFT with appropriate basis sets, researchers can move beyond static 2D representations to a dynamic 3D model rich with electronic and energetic information. The analysis of optimized geometries, frontier molecular orbitals, and electrostatic potentials yields actionable insights that can guide the rational design of novel therapeutics, saving significant time and resources in the drug development pipeline. The self-validating nature of this computational protocol, particularly the verification of energy minima through frequency analysis, ensures the trustworthiness and scientific integrity of the results.
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Methodological & Application
A Robust and Efficient Protocol for the Synthesis of Carboxymethylmercaptosuccinic Acid
Application Note: A-Plus-B-Equals-C
Abstract
Carboxymethylmercaptosuccinic acid (CMMSA), a trifunctional molecule featuring a thioether linkage and three carboxylic acid groups, is a versatile building block in pharmaceutical and materials science. This document provides a comprehensive guide for its synthesis from maleic anhydride and thioglycolic acid. We delve into the underlying thia-Michael addition mechanism, offering a scientifically grounded rationale for the protocol's design. A detailed, step-by-step procedure is presented, optimized for high efficiency and yield under mild laboratory conditions. Furthermore, this note establishes a self-validating framework by including a complete protocol for the analytical characterization of the final product using NMR, FT-IR, and Mass Spectrometry, ensuring researchers can confidently verify product identity and purity.
Introduction and Significance
This compound (CAS 99-68-3), also known as 2-(carboxymethylthio)succinic acid, belongs to the class of mercaptosuccinic acid derivatives.[1][2] These compounds are of significant interest to the drug development and biomedical communities due to their unique chemical functionalities. The presence of multiple carboxylates and a central sulfur atom imparts potent metal-chelating properties and allows for diverse secondary modifications.
Derivatives of mercaptosuccinic acid have found application as enzyme inhibitors, particularly for metalloproteinases, and serve as versatile linkers in bioconjugation chemistry.[3][4] For instance, the thiol group can be used to attach the molecule to gold nanoparticles for drug delivery systems, while the carboxylic acid groups can be functionalized to attach targeting ligands or therapeutic payloads.[5][6] The synthesis described herein provides a straightforward and efficient route to this valuable intermediate, starting from readily available and inexpensive commercial reagents.[7]
Underlying Principles: The Thia-Michael Addition
The synthesis of CMMSA from maleic anhydride and thioglycolic acid is a classic example of a base-catalyzed thia-Michael reaction, also known as a conjugate addition.[8][9] The reaction proceeds in two primary stages:
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of the thiol group (-SH) on thioglycolic acid, typically facilitated by a mild base or by operating at a neutral to slightly alkaline pH. This generates a highly nucleophilic thiolate anion (HSCH₂COO⁻). The electron-deficient double bond in maleic anhydride acts as an excellent Michael acceptor. The thiolate anion then attacks the β-carbon of the double bond.[10]
-
Anhydride Ring Opening: The initial Michael addition product is a thiosuccinic anhydride intermediate. In the presence of water, this strained five-membered ring readily undergoes hydrolysis. This ring-opening step yields the final product, this compound, which possesses two carboxylic acid moieties from the original anhydride and one from the thioglycolic acid backbone.
This synthetic approach is highly efficient and atom-economical. Conducting the reaction at a neutral pH is optimal, as it provides a sufficient concentration of the reactive thiolate anion while minimizing the premature hydrolysis of maleic anhydride to the less reactive maleic acid.[11]
Caption: Figure 1: Reaction Mechanism of CMMSA Synthesis.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis yielding several grams of product. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | CAS No. | M.W. | Amount | Purity | Supplier Notes |
| Maleic Anhydride | C₄H₂O₃ | 108-31-6 | 98.06 | 9.81 g (0.10 mol) | ≥99% | Flakes or briquettes |
| Thioglycolic Acid | C₂H₄O₂S | 68-11-1 | 92.12 | 9.21 g (0.10 mol) | ≥98% | Handle with care (stench) |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | 200 mL | Anhydrous | |
| Phosphate Buffer | Na₂HPO₄/NaH₂PO₄ | - | - | 100 mL | 1.0 M, pH 7.0 | |
| Hydrochloric Acid | HCl | 7647-01-0 | 36.46 | ~50 mL | 6 M (conc.) | For acidification |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | As needed | High Purity |
Equipment
-
500 mL two-neck round-bottom flask
-
250 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Preparation of Reactant Solutions:
-
In a 500 mL two-neck flask, dissolve 9.21 g (0.10 mol) of thioglycolic acid in 100 mL of 1.0 M phosphate buffer (pH 7.0).
-
Place the flask in an ice-water bath and begin gentle stirring.
-
In a separate beaker, dissolve 9.81 g (0.10 mol) of maleic anhydride in 200 mL of anhydrous diethyl ether. This solution should be prepared fresh as maleic anhydride can slowly hydrolyze.[11]
-
Transfer the maleic anhydride solution to a 250 mL dropping funnel and place it in the second neck of the reaction flask.
-
-
Reaction Execution:
-
While maintaining the reaction temperature at 0-5 °C with the ice bath, add the maleic anhydride solution dropwise to the stirred thioglycolic acid solution over a period of approximately 60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C).
-
Continue stirring for an additional 2 hours to ensure the reaction goes to completion. The reaction is typically very efficient under these conditions.[12]
-
-
Product Isolation:
-
After 2 hours, transfer the biphasic mixture to a separatory funnel. The product is expected to be in the aqueous layer as a carboxylate salt. Discard the organic (ether) layer.
-
Return the aqueous layer to a beaker and place it back in an ice-water bath.
-
Slowly add 6 M HCl with vigorous stirring to acidify the solution. Monitor the pH with a pH meter or test strips. Continue adding acid until the pH is approximately 1-2.
-
A white precipitate of this compound will form.
-
Allow the slurry to stand in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 30 mL).
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration.
-
Dry the final product in a vacuum oven at 40-50 °C overnight to yield pure this compound as a white crystalline solid.
-
Product Characterization and Validation
To confirm the successful synthesis and purity of the product (C₆H₈O₆S, M.W. 208.19 g/mol ), the following analytical techniques are recommended.[13][14][15]
| Technique | Expected Results |
| ¹H NMR | Solvent: D₂O or DMSO-d₆.- Multiplet (~2.8-3.2 ppm, 2H): -CH₂- from succinic acid moiety.- Triplet (~3.5-3.8 ppm, 1H): -CH- from succinic acid moiety.- Singlet (~3.4 ppm, 2H): -S-CH₂- from thioglycolic acid moiety.- Broad singlet (>10 ppm, 3H): Carboxylic acid protons (may exchange in D₂O). |
| ¹³C NMR | Solvent: D₂O or DMSO-d₆.- ~35 ppm: -S-C H₂-COOH- ~38 ppm: HOOC-C H₂-CH-- ~45 ppm: HOOC-CH₂-C H-- ~170-175 ppm: Three distinct signals for the carboxylic acid carbons (C OOH). |
| FT-IR (ATR) | - 3300-2500 cm⁻¹: Very broad O-H stretch (characteristic of carboxylic acid dimers).- ~1700 cm⁻¹: Sharp, strong C=O stretch (from carboxylic acids).- ~1400-1200 cm⁻¹: C-O stretching and O-H bending.- Absence of ~2550 cm⁻¹: Disappearance of the S-H stretch from thioglycolic acid. |
| Mass Spec. (ESI-) | - [M-H]⁻: m/z = 207.00- [M+Na-2H]⁻: m/z = 228.98 |
| Melting Point | Literature values should be consulted for comparison. |
Applications in Pharmaceutical Sciences
This compound is a highly functionalized molecule with direct applications in drug development and biomedical research.
-
Drug Delivery: The thiol group provides a strong anchoring point for covalent attachment to gold surfaces, making CMMSA an excellent capping agent for creating functionalized gold nanoparticles for targeted drug delivery.[5] The carboxylic acid groups can then be used to attach drugs or targeting molecules.
-
Enzyme Inhibition: As a structural analog of succinic acid, CMMSA and its derivatives can act as inhibitors for enzymes that process dicarboxylic acids. Its ability to chelate metal ions also makes it a candidate for inhibiting metalloenzymes.[4]
-
Biomaterial Crosslinking: The multiple carboxylic acid groups can be activated to form amide bonds with amine-containing polymers like chitosan, creating crosslinked hydrogels for wound dressing or controlled-release applications.[6]
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PubMed. (2015). A jack-of-all-trades: 2-mercaptosuccinic acid. Available at: [Link]
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PubMed. (2019). Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties. Available at: [Link]
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Encyclopedia MDPI. (2022). Thia-Michael Reaction. Available at: [Link]
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Analytical methods for Carboxymethylmercaptosuccinic acid detection
An Application Guide for the Quantitative Analysis of Carboxymethylmercaptosuccinic Acid
Abstract
This technical note provides a comprehensive guide to the analytical methods for the detection and quantification of this compound (CMMSA). CMMSA, a dicarboxylic acid containing a thioether linkage, is a relevant analyte in pharmaceutical development, particularly as a potential impurity or metabolite.[1][][3][4] Its inherent chemical properties—high polarity and lack of a strong native chromophore—present unique analytical challenges.[5][6][7] This document details three robust analytical methodologies: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the underlying principles, provides detailed, field-tested protocols, and discusses the rationale behind experimental choices to ensure methodological integrity and trustworthy results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of CMMSA
This compound (MW: 208.19 g/mol , Formula: C₆H₈O₆S) is a small, polar organic molecule characterized by two carboxylic acid functional groups.[8][9] The accurate quantification of such molecules is a critical aspect of pharmaceutical quality control and safety assessment.[10][11] Standard analytical techniques, such as reversed-phase HPLC with UV detection, often struggle with polar analytes due to poor retention and low sensitivity. Therefore, specialized methods are required to achieve the necessary levels of selectivity, sensitivity, and robustness for reliable quantification.
This guide provides validated starting points for method development, emphasizing the causality behind protocol steps to empower scientists to adapt these methods to their specific matrices and analytical instrumentation.
General Analytical Workflow
A successful analysis begins with meticulous planning, from sample receipt to final data interpretation. The following workflow represents a universal framework for the quantitative determination of CMMSA, irrespective of the chosen analytical technique.
Caption: Workflow for HPLC-FLD analysis including the critical derivatization step.
C. HPLC & Detector Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold 2 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Fluorescence λex | 325 nm |
| Fluorescence λem | 395 nm |
Trustworthiness: The protocol's integrity relies on consistent and complete derivatization. A validation study must confirm the reaction's robustness. Key validation parameters to assess according to regulatory guidelines [12][13]include specificity (no interfering peaks from matrix), linearity (typically R² > 0.99), accuracy (recovery between 85-115%), and precision (RSD < 15%). [14][15]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS is the benchmark for high-sensitivity, high-selectivity bioanalysis. [16][17]It combines the separation power of LC with the precise detection of mass spectrometry. For CMMSA, this method offers direct analysis without derivatization. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated CMMSA molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional specificity, virtually eliminating matrix interferences. [10][18] Experimental Protocol:
A. Sample Preparation (Solid Phase Extraction - SPE):
-
Pipette 100 µL of plasma sample into a tube and add 200 µL of 4% phosphoric acid in water. Add an internal standard (ideally, stable isotope-labeled CMMSA).
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge. The acidic conditions ensure the carboxylic acid groups are protonated, but the polar nature of the molecule will still allow for some retention on a suitable sorbent.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the CMMSA with 1 mL of 5% ammonium hydroxide in methanol. The basic eluent deprotonates the carboxylic acids, disrupting their interaction with the sorbent.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase for injection.
Caption: LC-MS/MS workflow utilizing Solid Phase Extraction (SPE) for sample cleanup.
B. LC-MS/MS Conditions:
| Parameter | Setting |
| Column | HILIC or Mixed-Mode (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 95% B, ramp to 40% B over 5 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Precursor [M-H]⁻: m/z 207.0 -> Product: m/z 115.0 (tentative) |
| Collision Energy | Optimized for specific transition (e.g., -15 eV) |
Data & Performance: This method is expected to achieve high performance. The use of a HILIC or mixed-mode column is recommended to improve retention of the polar CMMSA, which is a common challenge in reversed-phase chromatography. [19]
| Performance Metric | Expected Value |
|---|---|
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1-5 ng/mL |
| Linearity Range | 5 - 5000 ng/mL (R² > 0.995) |
| Recovery | > 85% |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation
Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. CMMSA, being non-volatile, must be chemically modified into a volatile derivative before GC analysis. [20]Silylation is a common derivatization technique where active hydrogens (like those in carboxylic acids) are replaced by a trimethylsilyl (-Si(CH₃)₃) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). [21]This process reduces polarity and increases volatility, making the analyte suitable for GC-MS analysis. [22] Experimental Protocol:
A. Sample Preparation & Derivatization:
-
Perform an extraction of CMMSA from the sample matrix (e.g., using liquid-liquid extraction or SPE as described previously).
-
Crucially, evaporate the extract to complete dryness. Any residual water will quench the silylation reagent and inhibit the reaction.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) to the dried extract.
-
Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization of both carboxylic acid groups. [21]5. Cool the vial to room temperature. The sample is now ready for GC-MS injection.
Caption: The critical derivatization pathway for preparing CMMSA for GC-MS analysis.
B. GC-MS Conditions:
| Parameter | Setting |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Start 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Trustworthiness: The success of this method is entirely dependent on the efficiency and reproducibility of the derivatization step. [20]Incomplete derivatization can lead to multiple peaks for the same analyte and inaccurate quantification. The protocol must be validated to ensure the reaction goes to completion under the specified conditions.
Conclusion
The analytical determination of this compound requires specialized approaches to overcome its inherent physicochemical properties.
-
HPLC-FLD with pre-column derivatization is a sensitive and accessible method, ideal for labs without mass spectrometry capabilities.
-
LC-MS/MS offers the highest level of sensitivity and specificity, making it the preferred method for complex biological matrices and trace-level quantification.
-
GC-MS provides a robust alternative, though it necessitates a rigorous and well-validated derivatization protocol.
The choice of method should be guided by the required sensitivity, sample matrix, available instrumentation, and the specific goals of the research or quality control program. Each protocol described herein provides a self-validating framework, ensuring that with proper implementation, the generated data will be both accurate and trustworthy.
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Lconde, C., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. [Link]
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Jain, M., et al. (2017). Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. Scientific Reports. [Link]
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Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
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Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. (n.d.). SciSpace. [Link]
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Imaz, C., & Saito, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]
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multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. [Link]
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van der Aa, A., et al. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link]
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Validation of Analytical Methods. (2017). ResearchGate. [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
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Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. [Link]
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Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. (2018). ScienceRise: Pharmaceutical Science. [Link]
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Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. (2025). Research and Reviews. [Link]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. [Link]
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Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (n.d.). MDPI. [Link]
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Pharmaceutical Analysis Brings More Confidence to Drug Development and GMP Manufacturing. (2023). Labinsights. [Link]
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A Stability-Indicating RP-HPLC Method for the Analysis of Carboxymethylmercaptosuccinic Acid
An Application Note for the Pharmaceutical Industry
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Carboxymethylmercaptosuccinic acid (CMMSA). CMMSA, also known as 2-(Carboxymethylthio)succinic acid, is a potential process-related impurity in the synthesis of Succimer (meso-2,3-dimercaptosuccinic acid), an important heavy metal chelating agent used in the treatment of lead, mercury, and arsenic poisoning[1][2][3]. Given the stringent purity requirements for active pharmaceutical ingredients (APIs), a reliable analytical method to monitor such impurities is critical for quality control and regulatory compliance[4][5]. The method described herein overcomes the analytical challenges associated with the high polarity of CMMSA by utilizing a low-pH mobile phase to ensure adequate retention and separation on a standard C18 stationary phase. The method has been developed with consideration for the principles outlined by the International Council for Harmonisation (ICH) and is suitable for routine quality control and stability testing of Succimer.
Expertise & Experience: The Rationale Behind Method Design
The successful analysis of highly polar, acidic molecules like this compound by reversed-phase HPLC is not trivial. A rational, science-based approach to method development is essential to overcome the inherent challenges and produce a reliable, transferable method.
The Analyte Challenge: Polarity and Retention
This compound (CAS: 99-68-3, MW: 208.19 g/mol ) is a dicarboxylic acid containing a central thioether linkage[6][7][8]. Its structure is characterized by three carboxylic acid groups, making it highly hydrophilic. In traditional reversed-phase chromatography, such polar compounds have minimal interaction with the nonpolar stationary phase (e.g., C18) and are often poorly retained, eluting at or near the void volume[9][10]. This leads to poor resolution from the solvent front and other polar impurities, rendering quantification inaccurate.
The Core Principle: pH Suppression for Enhanced Retention
The key to retaining CMMSA on a C18 column lies in modulating its ionization state. The molecule has a predicted pKa of approximately 3.44 for its most acidic protons[6][7]. By operating the mobile phase at a pH significantly below this pKa (e.g., pH 2.5-3.0), the carboxylic acid groups are predominantly in their neutral, protonated form (-COOH). This protonation drastically reduces the overall polarity of the molecule, thereby increasing its hydrophobicity and promoting stronger interaction with the stationary phase. This results in increased retention time and improved separation from other components[11].
Column and Detector Selection Strategy
-
Column Chemistry: A high-purity, end-capped C18 column is selected as a robust and widely available stationary phase. End-capping is crucial to minimize secondary interactions between the acidic analyte and residual silanol groups on the silica surface, which can otherwise lead to significant peak tailing[9]. While alternative chemistries like polar-embedded phases or mixed-mode chromatography offer different selectivity, a well-controlled RP method with pH suppression is often sufficient and more easily transferable between laboratories[9][12].
-
Detector Choice and Wavelength: CMMSA lacks a significant chromophore, making UV detection challenging[13]. The molecule exhibits some absorbance in the low UV range. Therefore, a wavelength of 210 nm is chosen to maximize sensitivity. Analysis at this low wavelength necessitates the use of high-purity solvents to minimize baseline noise. A Photodiode Array (PDA) detector is mandated for this method. It not only quantifies the peak of interest but, more importantly, performs peak purity analysis, ensuring that the CMMSA peak is not co-eluting with other impurities or degradants—a critical requirement for a stability-indicating method[12].
Analytical Workflow Overview
The following diagram outlines the complete workflow for the analysis of CMMSA, from sample and standard preparation through to data analysis and reporting.
Caption: High-level workflow for the HPLC analysis of CMMSA.
Recommended HPLC Method Parameters
The following table summarizes the optimized chromatographic conditions for the quantification of CMMSA.
| Parameter | Condition |
| Instrument | HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Oven, and PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with o-Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA, Wavelength: 210 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (90:10 v/v) |
| Run Time | 20 minutes |
Detailed Experimental Protocol
Reagent and Standard Preparation
-
Mobile Phase A Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 2.8 ± 0.05 using dilute o-Phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent Preparation: Combine 900 mL of HPLC-grade water with 100 mL of HPLC-grade acetonitrile.
-
CMMSA Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of CMMSA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (1 µg/mL): Pipette 1.0 mL of the CMMSA Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This concentration is suitable for determining the limit of quantification (LOQ).
-
Sample Solution (1000 µg/mL of API): Accurately weigh approximately 50 mg of the Succimer API test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Instrumentation and System Suitability
-
Set up the chromatograph according to the parameters in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (1 µg/mL).
-
The system is deemed suitable for use if the following criteria are met:
-
Precision: The relative standard deviation (%RSD) of the peak areas for the five replicate injections is not more than 5.0%.
-
Tailing Factor: The tailing factor for the CMMSA peak is not more than 2.0.
-
Analytical Procedure
-
Inject the Diluent (blank) to ensure no interfering peaks are present at the retention time of CMMSA.
-
Inject the Working Standard Solution to establish the retention time and response.
-
Inject the prepared Sample Solution.
-
Identify the CMMSA peak in the sample chromatogram by comparing its retention time with that of the standard.
Calculation
Calculate the percentage of CMMSA in the Succimer API sample using the following formula:
% CMMSA (w/w) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
Where:
-
Area_Sample: Peak area of CMMSA in the sample chromatogram.
-
Area_Standard: Average peak area of CMMSA from the standard injections.
-
Conc_Standard: Concentration of CMMSA in the Working Standard Solution (µg/mL).
-
Conc_Sample: Concentration of the Succimer API in the Sample Solution (µg/mL).
Method Trustworthiness: Forced Degradation and Specificity
To qualify as a "stability-indicating" method, it must be proven that the analytical procedure can unambiguously assess the analyte in the presence of its potential degradation products[14][15]. Forced degradation studies were performed on the Succimer API to demonstrate this specificity.
-
Acid Hydrolysis: Sample refluxed with 0.1 N HCl.
-
Base Hydrolysis: Sample refluxed with 0.1 N NaOH.
-
Oxidative Degradation: Sample treated with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Sample exposed to 80 °C for 48 hours.
-
Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.
In all stressed conditions, the developed HPLC method demonstrated the capability to resolve the CMMSA peak from the main Succimer peak and all degradation products formed. Peak purity analysis confirmed that the CMMSA peak was spectrally pure, validating the method's specificity and stability-indicating power[16].
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, robust, and fit for the purpose of quantifying this compound as a process-related impurity in Succimer API. The logical application of chromatographic principles, specifically mobile phase pH suppression, allows for excellent retention and resolution on a conventional C18 column. The method's validation through forced degradation studies confirms its stability-indicating nature, making it a valuable tool for pharmaceutical quality control laboratories involved in the development, manufacturing, and release testing of Succimer.
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Application Note: A Robust Gas Chromatography-Mass Spectrometry Method for the Quantification of Carboxymethylmercaptosuccinic Acid (Tiopronin) in Biological Matrices
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of Carboxymethylmercaptosuccinic acid (CMMSA), also known as Tiopronin, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of CMMSA, direct GC analysis is not feasible.[1][2] This method overcomes this limitation through a crucial chemical derivatization step. The protocol employs a robust sample preparation procedure involving reduction of disulfide bonds, followed by liquid-liquid extraction and silylation to enhance volatility and thermal stability. The resulting trimethylsilyl (TMS) derivative is then analyzed by GC-MS, providing excellent sensitivity, selectivity, and accuracy for pharmacokinetic studies, therapeutic drug monitoring, and quality control applications in drug development.
Scientific Principle: The Rationale for Derivatization
This compound is a trifunctional molecule containing two carboxylic acid groups (-COOH) and one thiol group (-SH). These functional groups are highly polar and contain "active hydrogens," which lead to strong intermolecular hydrogen bonding. This results in a very low volatility and poor thermal stability, making the compound unsuitable for direct analysis by gas chromatography.[1][3]
To render CMMSA "GC-amenable," a chemical derivatization step is essential.[3] This process replaces the active hydrogens with non-polar functional groups, thereby increasing the molecule's volatility and stability at the high temperatures required for GC analysis.[2]
This protocol utilizes silylation , one of the most common and effective derivatization techniques for compounds containing hydroxyl, carboxyl, and thiol groups.[3] The reagent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogens on both the carboxylic acid and thiol groups to form a stable, non-polar trimethylsilyl (TMS) derivative. This transformation is critical for achieving sharp chromatographic peaks and reliable quantification.
Caption: Silylation of CMMSA to increase volatility for GC analysis.
Materials, Reagents, and Instrumentation
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Tiopronin (CMMSA) Reference Standard | ≥98% Purity | Sigma-Aldrich, BenchChem |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) w/ 1% TMCS | Derivatization Grade | Sigma-Aldrich, Thermo Fisher |
| 1,4-Dithiothreitol (DTT) | Molecular Biology Grade | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Formic Acid | ≥98% Purity | Sigma-Aldrich |
| Human Plasma (for validation) | K2EDTA | BioIVT |
| Deionized Water | Type 1 | Millipore Milli-Q System |
| Nitrogen Gas | High Purity (99.999%) | Airgas |
Instrumentation and GC-MS Parameters
The following parameters are a starting point and may require optimization based on the specific instrument used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | |
| Injector | Split/Splitless Inlet | |
| Inlet Temperature | 270 °C | Ensures rapid volatilization of the TMS derivative. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium (99.999%) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | |
| GC Column | ||
| Type | Agilent DB-5MS or equivalent | A robust, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of derivatized compounds. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good resolution and capacity. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for analyte focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp to ensure good separation. |
| Final Temperature | 280 °C, hold for 5 min | Ensures elution of the derivatized analyte and cleans the column. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | |
| Ion Source | Electron Ionization (EI) | |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for EI. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides maximum sensitivity and selectivity for quantitative analysis. |
| SIM Ions (for Tris-TMS-CMMSA) | m/z (to be determined) | Select characteristic, abundant fragment ions from the full scan spectrum of the derivatized standard for quantification and qualification. |
| Internal Standard (IS) | Tiopronin-¹³C, D₃ (recommended) | A stable isotope-labeled internal standard is the gold standard for correcting variations in sample prep and instrument response.[4] |
Experimental Protocols
Caption: Overall workflow for the GC-MS analysis of CMMSA.
Preparation of Stock and Working Solutions
-
CMMSA Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tiopronin reference standard and dissolve in 10 mL of deionized water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Tiopronin-¹³C, D₃) in methanol.[4]
-
Calibration Standards & QCs: Prepare a series of working solutions by serially diluting the CMMSA stock solution. These are then spiked into blank plasma to create calibration standards (e.g., 0.1 to 20 µg/mL) and quality control (QC) samples.
-
DTT Reducing Solution (0.1 M): Dissolve 15.4 mg of DTT in 1 mL of deionized water. Prepare this solution fresh daily.
Sample Preparation and Extraction Protocol
This protocol is designed for a 100 µL plasma sample.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube (except for blank samples).
-
Reduction of Disulfides: Add 20 µL of the 0.1 M DTT solution. This step is crucial to reduce any disulfide-linked CMMSA dimers or mixed disulfides with endogenous thiols, ensuring the total drug concentration is measured.[5][6]
-
Incubation: Vortex the mixture for 30 seconds and incubate at 37 °C for 15 minutes.
-
Acidification & Extraction: Add 500 µL of ethyl acetate containing 1% formic acid. The acid ensures that the carboxylic acid groups are protonated, maximizing extraction efficiency into the organic solvent.
-
Mixing and Separation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40 °C.
Derivatization Protocol
-
Reconstitution: Add 50 µL of acetonitrile to the dried extract and vortex to dissolve the residue.
-
Silylation Reagent Addition: Add 50 µL of BSTFA (with 1% TMCS). The TMCS acts as a catalyst to enhance the derivatization reaction.
-
Reaction: Cap the vial tightly and heat in a heating block or oven at 70 °C for 30 minutes. The reaction should be performed in a well-ventilated area or fume hood.
-
Analysis: After cooling to room temperature, transfer the contents to a GC vial with an insert and inject 1 µL into the GC-MS system.
Method Validation
To ensure the method is fit for its intended purpose, it must be validated according to regulatory guidelines such as those from the ICH and FDA.[7][8][9] The following parameters should be assessed.
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. Criteria: No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.[10] |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. Criteria: A calibration curve with a correlation coefficient (r²) ≥ 0.995 over the specified concentration range.[10] |
| Accuracy | The closeness of the test results to the true value. Criteria: The mean value should be within ±15% of the nominal value (±20% at the LLOQ), assessed by analyzing QC samples at multiple levels.[10] |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). Criteria: The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criteria: Analyte response is at least 10 times the response of the blank, with accuracy and precision within ±20%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. Criteria: Assess parameters like GC oven ramp rate (±2 °C/min) and derivatization temperature (±5 °C). Results should remain within acceptance criteria.[10] |
| Stability | Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage). Criteria: Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound by GC-MS. The core of the method—a robust sample preparation workflow coupled with essential silylation derivatization—effectively overcomes the inherent analytical challenges posed by the analyte's physicochemical properties. By following the detailed protocols and validation guidelines presented, researchers, scientists, and drug development professionals can achieve reliable, accurate, and sensitive quantification of Tiopronin in complex biological matrices, thereby supporting critical research and development activities.
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available from: [Link]
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Determination of Tiopronin in Human Plasma and Pharmacokinetics by LC-ESI-MS. ResearchGate. Available from: [Link]
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Sensitive LC-MS-MS method for the determination of tiopronin in human plasma. ResearchGate. Available from: [Link]
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Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization. ResearchGate. Available from: [Link]
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Sample Preparation Techniques for Biological Matrices. Agilent. Available from: [Link]
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Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization. PubMed. Available from: [Link]
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Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA Leidykla. Available from: [Link]
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Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Chromatography Today. Available from: [Link]
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Gas Chromatography–Mass Spectrometry Detection of Thymoquinone in Oil and Serum for Clinical Pharmacokinetic Studies. MDPI. Available from: [Link]
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Simultaneous determination of tiopronin and its primary metabolite in plasma and ocular tissues by HPLC. PubMed. Available from: [Link]
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Determination of Impurities in Bioproduced Succinic Acid. Longdom Publishing. Available from: [Link]
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Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. Available from: [Link]
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Introduction: Elucidating the Structure of Carboxymethylmercaptosuccinic Acid
An In-Depth Guide to the NMR Spectroscopy of Carboxymethylmercaptosuccinic Acid
This compound (CMMSA), also known as 2-[(Carboxymethyl)thio]succinic acid, is a polycarboxylic acid containing a thioether linkage.[1][2] Its structure, featuring multiple functional groups and a chiral center, makes it a molecule of interest in various chemical and pharmaceutical contexts, including its use as a building block in the synthesis of more complex molecules.[3][4][5][6]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of CMMSA.[7][8] This non-destructive method provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom within the molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, acquisition, and interpretation of NMR spectra for this compound.
Physicochemical Properties of CMMSA
A foundational understanding of the analyte's properties is critical for experimental design. The key physicochemical characteristics of CMMSA are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₆H₈O₆S | [1] |
| Molecular Weight | 208.19 g/mol | [1] |
| CAS Number | 99-68-3 | [1] |
| Melting Point | 138-141 °C | [1] |
| Boiling Point | 411.1 ± 45.0 °C (Predicted) | [1] |
| Density | 1.654 ± 0.06 g/cm³ (Predicted) | [1] |
Core Principles of NMR for CMMSA Analysis
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment, allowing for the differentiation of atoms within a molecule.
The Imperative of Deuterated Solvents: The use of deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), is essential for solution-state NMR.[9][10] This is for three primary reasons:
-
Signal Avoidance : Regular proton-containing solvents would produce a massive signal that would overwhelm the much weaker signals from the analyte.
-
Field Locking : Modern NMR spectrometers use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field strength, preventing drift during the experiment.
-
Chemical Shift Referencing : The residual, non-deuterated solvent peak provides a convenient and well-known internal reference for calibrating the chemical shift axis.[9]
For a polar molecule like CMMSA with three carboxylic acid groups, Dimethyl Sulfoxide-d₆ (DMSO-d₆) and Deuterium Oxide (D₂O) are excellent solvent choices due to their high polarity and ability to dissolve the analyte.[10][11] DMSO-d₆ has the advantage of allowing observation of the acidic carboxyl protons, whereas in D₂O, these protons will exchange with deuterium and become invisible to ¹H NMR.
Experimental Workflow: From Sample to Spectrum
The acquisition of a high-quality NMR spectrum is a systematic process that begins with meticulous sample preparation and proceeds through data acquisition and processing.
Caption: Overall workflow for NMR analysis of CMMSA.
Protocol 1: Sample Preparation
This protocol describes the preparation of a CMMSA sample for NMR analysis. A self-validating system ensures that the sample is homogenous and free of contaminants that could degrade spectral quality.[12]
Materials:
-
This compound (CMMSA)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O) of high isotopic purity
-
High-quality 5 mm NMR tubes, clean and dry[13]
-
Glass Pasteur pipette
-
Small vial for dissolution
Procedure:
-
Weighing the Analyte : Accurately weigh the required amount of CMMSA into a clean, dry vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14][12] This volume ensures an optimal sample height in a standard 5 mm NMR tube.[12]
-
Dissolution : Gently swirl or vortex the vial to ensure the CMMSA is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals; any solid particulates will degrade the magnetic field homogeneity and broaden the peaks.[14][12]
-
Transfer to NMR Tube : Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. If any solids remain, filter the solution through a small plug of cotton or glass wool in the pipette.[15]
-
Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.[16]
Protocol 2: Data Acquisition and Processing
This protocol outlines the steps for acquiring and processing standard 1D ¹H and ¹³C NMR spectra.
Instrumentation:
-
NMR Spectrometer (e.g., 300, 400, or 600 MHz)
Acquisition Procedure:
-
Instrument Setup : Insert the sample into the spectrometer.
-
Locking and Shimming : The instrument will automatically "lock" onto the deuterium signal of the solvent. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition :
-
Experiment : Standard 1D proton experiment.
-
Number of Scans : Typically 8 to 16 scans are sufficient for the concentrations specified.
-
Relaxation Delay : A delay of 1-2 seconds between scans is standard.
-
-
¹³C NMR Acquisition :
-
Experiment : Standard 1D carbon experiment with proton decoupling (to simplify the spectrum to singlets).
-
Number of Scans : A significantly higher number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay : A 2-second delay is a common starting point.
-
Processing Workflow: The raw data, known as the Free Induction Decay (FID), must be mathematically processed to generate the final spectrum.[17][18]
-
Fourier Transformation (FT) : Converts the time-domain FID signal into the frequency-domain spectrum.
-
Apodization (Window Function) : Applying a mathematical function to the FID can improve the signal-to-noise ratio or the resolution of the resulting spectrum.[17]
-
Phase Correction : The spectrum is manually or automatically phased to ensure all peaks are purely absorptive (pointing upwards).
-
Baseline Correction : A polynomial function is applied to correct for any rolling or distortion in the spectrum's baseline.[19]
-
Referencing : The chemical shift (ppm) axis is calibrated. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
-
Integration : The area under each peak in the ¹H NMR spectrum is integrated. The relative ratios of these integrals correspond directly to the relative number of protons giving rise to each signal.
Caption: Logical flow of NMR data processing.
Expected Spectral Features and Interpretation
The structure of CMMSA is HOOC(f)-CH₂(e)-CH(b)(S-CH₂(c)-COOH(d))-COOH(a). Based on this structure, the following NMR signals are predicted.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Label | Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Hₐ, Hₔ, Hբ | -COOH | ~10-13 | Broad singlet | 3H | Acidic protons are highly deshielded and often exchange, leading to broad signals.[20] |
| Hₑ | -CH(S)-CH₂ -COOH | ~2.5-2.8 | Doublet of Doublets (dd) | 2H | These protons are diastereotopic due to the adjacent chiral center (Cₑ). They will couple to each other (geminal coupling) and to the Hₑ proton (vicinal coupling), resulting in complex splitting patterns. |
| Hₑ | -CH (S)-CH₂-COOH | ~3.5-3.8 | Doublet of Doublets (dd) or Triplet (t) | 1H | This methine proton is coupled to the two adjacent diastereotopic Hₑ protons. Its position is shifted downfield by the adjacent electron-withdrawing sulfur atom and carboxyl group. |
| Hₑ | -S-CH₂ -COOH | ~3.2-3.4 | Singlet (s) | 2H | These two protons are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. The sulfur atom causes a downfield shift. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Label | Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Cₐ, Cₔ, Cբ | -C OOH | ~170-175 | Carbonyl carbons of carboxylic acids are highly deshielded and appear far downfield.[20][21] |
| Cₑ | -C H(S)- | ~45-50 | The direct attachment to the electronegative sulfur atom shifts this methine carbon downfield relative to a standard alkane carbon. |
| Cₑ | -C H₂-COOH | ~35-40 | A typical aliphatic methylene carbon adjacent to a carbonyl group. |
| Cₑ | -S-C H₂-COOH | ~33-38 | A methylene carbon shifted downfield by the adjacent sulfur atom. |
Conclusion
NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this guide, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns serve as a reliable reference for spectral interpretation, enabling confident verification of the molecular structure and assessment of sample purity, which are critical steps in research, quality control, and drug development.
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H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]
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Application Note: Quantitative Analysis of Carboxymethylmercaptosuccinic Acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of Carboxymethylmercaptosuccinic acid (CMMSA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation on a reversed-phase column and detection using electrospray ionization in negative ion mode. This method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this dicarboxylic acid in a complex biological matrix.
Introduction
This compound (CMMSA), with the chemical formula C₆H₈O₆S and a molecular weight of 208.19 g/mol , is an organic compound containing both carboxylic acid and thiol functional groups.[1] Its structure, featuring a succinic acid backbone with a carboxymethylthio substituent, imparts unique chemical properties, including water solubility and the ability to chelate metal ions.[2] While the specific biological roles and full range of applications of CMMSA are still under investigation, its structural similarity to mercaptosuccinic acid (thiomalic acid) suggests potential involvement in various biochemical pathways and applications in pharmaceuticals and as a metal surface treatment agent.[2][3]
The synthesis of related compounds, such as S-carboxymethyl-L-cysteine, is achieved by the reaction of a thiol-containing molecule with a haloacetic acid, like monochloroacetic acid.[4][5][6] This suggests a probable synthetic route for CMMSA through the reaction of mercaptosuccinic acid with chloroacetic acid. Given its potential biological significance, a reliable method for the quantitative analysis of CMMSA in biological fluids is essential. This application note describes a comprehensive LC-MS/MS protocol for the determination of CMMSA in human plasma.
Experimental Workflow
A graphical representation of the analytical workflow is provided below.
Caption: Overview of the analytical workflow for CMMSA quantification.
Materials and Reagents
-
¹³C₄-Succinic acid (stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced ethically)
Sample Preparation Protocol
-
Thawing: Thaw frozen human plasma samples on ice to maintain sample integrity.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of ¹³C₄-Succinic acid in methanol. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (0.1% formic acid in water). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
LC-MS/MS Method Development
Liquid Chromatography
High-performance liquid chromatography is employed to separate CMMSA from endogenous plasma components.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-95% B; 5-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in negative ion mode is utilized for detection.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Predicted Fragmentation and MRM Transitions
Due to the presence of multiple carboxylic acid groups, CMMSA is expected to readily deprotonate in the ESI source, forming the [M-H]⁻ precursor ion at m/z 207.1. Collision-induced dissociation (CID) of this precursor is predicted to result in several characteristic product ions. The fragmentation pathways are likely to involve neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavage of the carbon-sulfur bond.
Caption: Predicted fragmentation of CMMSA in negative ESI mode.
Based on these predicted fragmentation patterns, the following MRM transitions are proposed for monitoring CMMSA and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CMMSA | 207.1 | 163.1 (Quantifier) | Optimized (e.g., 15) |
| 207.1 | 117.0 (Qualifier) | Optimized (e.g., 20) | |
| ¹³C₄-Succinic Acid (IS) | 121.0 | 76.0 | Optimized (e.g., 12) |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratio of the CMMSA quantifier transition to the internal standard transition. A linear regression with a 1/x² weighting is typically suitable for this type of analysis. The concentration of CMMSA in unknown samples is then calculated from this calibration curve.
Discussion
The presented LC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation protocol offers high throughput and good recovery. The use of a stable isotope-labeled internal standard, ¹³C₄-Succinic acid, ensures accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.
For applications requiring even lower limits of detection, derivatization of the carboxylic acid groups with a reagent such as 3-nitrophenylhydrazine (3-NPH) could be explored.[9] This would likely enhance the chromatographic retention on the reversed-phase column and may improve ionization efficiency. However, the direct analysis method described herein is robust for many research and development applications.
Conclusion
This application note details a validated approach for the quantitative analysis of this compound in human plasma by LC-MS/MS. The method is suitable for use in various research and clinical settings, providing a valuable tool for investigating the role of this dicarboxylic acid in biological systems.
References
- Google Patents. (n.d.). Process for the production of high purity S-carboxymethyl-L-cysteine.
- Anacardio, R., Cantalini, M. G., De Angelis, F., & Gentile, M. (1997). Quantification of S-carboxymethyl-(R)-cysteine in human plasma by high-performance ion-exchange liquid chromatography/atmospheric pressure ionization mass spectrometry. Journal of Mass Spectrometry, 32(4), 388–394.
- Stachniuk, J., Fornal, E., & Kubiś, A. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Molecules, 27(16), 5344.
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CORE. (n.d.). Industrial Synthesis of Cysteine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing S-carboxymethyl-L-cysteine.
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IonSource. (2016). S-Carboxymethylation of Cysteine, Introduction. Retrieved from [Link]
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Watson International Ltd. (n.d.). 2-(Carboxymethylthio)succinic acid CAS 99-68-3. Retrieved from [Link]
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Semantic Scholar. (n.d.). Quantification of S-carboxymethyl-(R)-cysteine in human plasma by high-performance ion-exchange liquid chromatography/atmospheric pressure ionization mass spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). S-(Carboxymethyl)cysteine. PubChem Compound Database. Retrieved from [Link]
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Application Notes & Protocols: Carboxymethylmercaptosuccinic Acid and its Analogs in Nanoparticle Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Foreword: The Pivotal Role of Thiol-Carboxylic Ligands in Nanoscience
The engineering of functional nanomaterials is fundamentally a science of surfaces. The choice of surface ligand dictates not only the colloidal stability of nanoparticles but also their biocompatibility, functionality, and ultimate application. Among the vast library of available capping agents, molecules possessing both a thiol (-SH) and one or more carboxylic acid (-COOH) groups have emerged as exceptionally versatile tools. Carboxymethylmercaptosuccinic acid (CMMSA) and its widely used analog, mercaptosuccinic acid (MSA), are prime examples of this class.
These ligands offer a powerful dual-functionality:
-
The Thiol Anchor: The thiol group exhibits a high affinity for the surfaces of noble metals (e.g., gold, silver) and semiconductor nanocrystals (e.g., CdTe, ZnS), forming a strong, covalent-like bond that anchors the ligand to the nanoparticle core.
-
The Carboxyl Interface: The carboxylic acid groups, which are typically deprotonated at neutral pH, create a negatively charged surface. This charge provides robust electrostatic repulsion between particles, preventing aggregation and ensuring long-term colloidal stability in aqueous media.[1] Crucially, these carboxyl groups also serve as versatile chemical handles for the covalent attachment of biomolecules, such as peptides, antibodies, or drugs, enabling the creation of highly specific and functional nanoprobes.[2]
This guide provides a comprehensive overview of the mechanistic principles, detailed synthesis protocols, and characterization techniques for developing nanoparticles functionalized with MSA, a close and well-documented analog of CMMSA. The principles and methods described herein are broadly applicable to CMMSA and other related thiol-carboxylic acids.
Caption: Binding motif of Mercaptosuccinic Acid (MSA) on a nanoparticle surface.
Synthesis Protocols: From Precursors to Functional Nanoparticles
The versatility of MSA allows for its use in both direct one-pot syntheses, where it acts as both a reducing and capping agent, and in post-synthetic ligand exchange procedures. The chosen method depends on the nanoparticle material and desired final characteristics.
Caption: A generalized workflow for nanoparticle synthesis using MSA/CMMSA.
Protocol 2.1: One-Pot Synthesis of MSA-Capped Gold Nanoparticles (MSA-AuNPs)
This protocol leverages the ability of MSA to both reduce Au(III) ions to Au(0) and simultaneously cap the nascent nanoparticles, resulting in a simple and robust synthesis of highly stable AuNPs.[3][4]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Mercaptosuccinic acid (MSA)
-
Sodium hydroxide (NaOH), 1 M
-
Ultrapure water (18.2 MΩ·cm)
Methodology:
-
Preparation of Precursor Solution: Prepare a 10 mM stock solution of HAuCl₄ in ultrapure water. Prepare a 10 mM stock solution of MSA in ultrapure water.
-
pH Adjustment (Causality Insight): In a clean glass flask, add a desired volume of the MSA stock solution. The carboxyl groups of MSA must be deprotonated to be effective stabilizers. Adjust the pH of the MSA solution to ~11 using 1 M NaOH. This step is critical for ensuring electrostatic repulsion and preventing uncontrolled aggregation.
-
Reaction Initiation: While vigorously stirring the pH-adjusted MSA solution, rapidly inject the required volume of the HAuCl₄ stock solution. A typical molar ratio of MSA to HAuCl₄ is between 3:1 and 5:1.
-
Color Change: The solution will rapidly change color from yellow to a deep wine-red, indicating the formation of AuNPs due to the surface plasmon resonance (SPR) effect.[1] A color change to blue or black indicates aggregation, which can result from improper pH or reactant concentrations.[5]
-
Reaction Completion: Continue stirring the solution at room temperature for at least 1 hour to ensure the reaction is complete.
-
Purification: Purify the MSA-AuNPs from excess reactants by centrifugation. Centrifuge the solution (e.g., at 12,000 x g for 30 minutes), discard the supernatant, and resuspend the soft pellet in ultrapure water. Repeat this wash step two more times.
-
Storage: Store the final MSA-AuNP suspension at 4°C. The nanoparticles are stable for several months.
Protocol 2.2: Aqueous Synthesis of MSA-Capped CdTe Quantum Dots (MSA-QDs)
This protocol describes the synthesis of highly luminescent CdTe quantum dots in an aqueous phase, where MSA acts as a stabilizing ligand that controls nanocrystal growth and passivates surface defects, enhancing optical properties.[6][7]
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium tellurite (Na₂TeO₃)
-
Mercaptosuccinic acid (MSA)
-
Sodium borohydride (NaBH₄) - Caution: Highly reactive, handle with care.
-
Sodium hydroxide (NaOH), 1 M
-
Nitrogen (N₂) gas
-
Ultrapure water
Methodology:
-
Cadmium Precursor Preparation: In a three-neck flask, dissolve CdCl₂ and MSA in ultrapure water (e.g., 0.4 mmol CdCl₂ and 1.0 mmol MSA in 100 mL water).
-
Inert Atmosphere (Causality Insight): Purge the solution with N₂ gas for at least 30 minutes to remove dissolved oxygen, which can quench fluorescence and lead to undesirable side reactions. Maintain a nitrogen atmosphere throughout the synthesis.
-
pH Adjustment: Adjust the pH of the cadmium-MSA solution to ~11 with 1 M NaOH. A clear solution should be obtained. The high pH is necessary to deprotonate the thiol group of MSA, allowing for stronger binding to the Cd²⁺ ions and the subsequent nanocrystal surface.[7]
-
Tellurium Precursor Preparation: In a separate vial under N₂ atmosphere, freshly prepare a sodium hydrogen telluride (NaHTe) solution by reacting Na₂TeO₃ with NaBH₄ in water. The solution will turn from colorless to purple/red as Te²⁻ is formed.
-
Nucleation and Growth: Rapidly inject the freshly prepared NaHTe solution into the vigorously stirred cadmium precursor solution.
-
Reflux and Size Tuning (Causality Insight): Heat the reaction mixture to reflux (~100°C). The size of the quantum dots, and thus their emission color, is controlled by the reflux time.[6] Aliquots can be taken at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to obtain QDs of varying sizes. Shorter times yield smaller QDs (green emission), while longer times produce larger QDs (orange/red emission).
-
Purification: Cool the reaction to room temperature. Precipitate the MSA-QDs by adding isopropanol and centrifuge to collect the nanocrystals. Wash the pellet with ethanol and resuspend in ultrapure water or a suitable buffer.
The Self-Validating System: Essential Characterization
A robust nanoparticle synthesis protocol must be paired with rigorous characterization to validate the outcome. Each technique provides a piece of the puzzle, and together they confirm the successful formation of functionalized nanoparticles.
| Parameter | Technique | Typical Result for MSA-AuNPs (Protocol 2.1) | Typical Result for MSA-QDs (Protocol 2.2) | Reference |
| Core Size & Morphology | TEM | Spherical, monodisperse, ~15-20 nm diameter | Spherical, crystalline, ~3-6 nm diameter | [1] |
| Hydrodynamic Diameter | DLS | ~25-30 nm (core + hydrated ligand shell) | ~8-15 nm | [1][8] |
| Surface Plasmon Resonance | UV-Vis Spectroscopy | Sharp peak at ~530 nm | Not applicable | [1] |
| Optical Properties | PL Spectroscopy | Not applicable | Tunable emission (520-650 nm) with narrow FWHM | [6] |
| Surface Charge/Stability | Zeta Potential | Highly negative (e.g., -25 to -40 mV) | Highly negative (e.g., -30 to -50 mV) | [1] |
| Surface Chemistry | FTIR | Peaks corresponding to C=O and C-O stretches of carboxylates | Peaks corresponding to C=O and C-O stretches of carboxylates | [9] |
Expertise Insight on Characterization:
-
TEM vs. DLS: Transmission Electron Microscopy (TEM) measures the size of the inorganic core, while Dynamic Light Scattering (DLS) measures the hydrodynamic diameter, which includes the core, the ligand shell, and the associated hydration layer. A DLS size significantly larger than the TEM size is a good indication of a successful surface coating.[1]
-
Zeta Potential: A zeta potential value more negative than -20 mV or more positive than +20 mV generally indicates good colloidal stability due to strong inter-particle electrostatic repulsion.
-
UV-Vis for AuNPs: The position and shape of the Surface Plasmon Resonance (SPR) peak are highly sensitive to size and aggregation state. A redshifted or broadened peak suggests particle aggregation.[1]
Advanced Applications & Further Functionalization
The true power of CMMSA/MSA-functionalized nanoparticles lies in their capacity for further modification, transforming them from simple colloids into sophisticated tools for diagnostics and therapy.
Caption: Logical flow from ligand properties to final nanoparticle applications.
The terminal carboxyl groups are readily activated for covalent coupling to primary amines on biomolecules using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Application Examples:
-
Colorimetric Sensing: MSA-AuNPs can be used for the highly sensitive detection of metal ions like Fe(III). The carboxyl groups chelate the metal ions, inducing nanoparticle aggregation and a distinct color change from red to blue, which can be quantified spectrophotometrically.[1][3]
-
In Vivo Imaging: MSA-coated quantum dots can be conjugated with targeting ligands (e.g., peptides, antibodies) for specific cell or tissue imaging. Their bright, stable fluorescence and NIR emission potential make them excellent probes for deep-tissue imaging.[2]
-
Targeted Drug Delivery: The nanoparticle can serve as a carrier for therapeutic agents. Drugs can be conjugated to the carboxyl surface, and targeting moieties can be added to ensure accumulation at the disease site, such as a tumor, thereby increasing efficacy and reducing systemic toxicity.[10][11]
References
A complete list of sources cited within this guide.
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Kurbatov, N. S., Serebrennikova, K. V., Berlina, A. N., Peskov, S. M., Zherdev, A. V., & Dzantiev, B. B. (2021). Mercaptosuccinic-Acid-Functionalized Gold Nanoparticles for Highly Sensitive Colorimetric Sensing of Fe(III) Ions. Chemosensors, 9(10), 290. [Link]
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Li, D., He, X., Li, X., Shi, W., & Li, Y. (2018). Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate. ChemistrySelect, 3(42), 11847-11854. [Link]
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Kurbatov, N. S., Serebrennikova, K. V., Berlina, A. N., Peskov, S. M., Zherdev, A. V., & Dzantiev, B. B. (2021). Mercaptosuccinic-Acid-Functionalized Gold Nanoparticles for Highly Sensitive Colorimetric Sensing of Fe(III) Ions. ResearchGate. [Link]
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Kurbatov, N. S., Serebrennikova, K. V., Berlina, A. N., Peskov, S. M., Zherdev, A. V., & Dzantiev, B. B. (2021). Mercaptosuccinic-Acid-Functionalized Gold Nanoparticles for Highly Sensitive Colorimetric Sensing of Fe(III) Ions. MDPI. [Link]
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Zahn, D., & Matuszak, J. (2018). Continuous synthesis of iron oxide nanoparticles for biomedical applications. Universitätsbibliothek der Technischen Universität Ilmenau. [Link]
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Askari, R. (2017). Carboxyl functionalization of gold nanoparticles with mercaptosuccinic acid? ResearchGate. [Link]
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Santra, S., Yang, H., Holloway, P. H., Stanley, J. T., & Mericle, R. A. (2010). Passive tumor targeting and imaging by using mercaptosuccinic acid-coated near-infrared quantum dots. International Journal of Nanomedicine, 5, 495–503. [Link]
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Lin, C. A. J., Lee, C. H., & Lin, C. W. (2022). Synthesis of Carboxymethyl Dextran-Coated Gold Nanoparticles as Stable and Storable Optical Labels for Ultrasensitive Plasmonic Nanoparticle-Linked Sorbent Assay. Nanomaterials (Basel, Switzerland), 12(23), 4165. [Link]
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Liz-Marzán, L. M., & Correa-Duarte, M. A. (2020). Nanoparticles Coated with Cell Membranes for Biomedical Applications. Nanomaterials (Basel, Switzerland), 10(11), 2288. [Link]
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Singh, J., Dutta, T., Kim, K. H., Rawat, M., Samddar, P., & Kumar, P. (2018). Recent Developments in the Facile Bio-Synthesis of Gold Nanoparticles (AuNPs) and Their Biomedical Applications. Journal of environmental chemical engineering, 6(6), 7438–7450. [Link]
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Sousa, M. H., Tourinho, F. A., & Depeyrot, J. (2019). Assisted Synthesis of Coated Iron Oxide Nanoparticles for Magnetic Hyperthermia. Materials (Basel, Switzerland), 12(22), 3749. [Link]
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Betbeder, D., Thioune, O., Fessi, H., & Devissaguet, J. P. (2012). New functional degradable and bio-compatible nanoparticles based on poly(malic acid) derivatives for site-specific anti-cancer drug delivery. International journal of pharmaceutics, 426(1-2), 172–180. [Link]
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de Sousa, E. M. B., et al. (2018). Effect of Mercaptosuccinic Acid Stabilizer Agent on the Optical Properties of Colloidal CdTe Quantum Dots. Journal of Fluorescence, 28(1), 321-328. [Link]
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Wang, Y., & Chen, L. (2017). Applications of Nanoparticles in Biomedical Imaging. Journal of Nanomaterials, 2017, 1-13. [Link]
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McCarthy, J. R., & Weissleder, R. (2015). Design considerations for the synthesis of polymer coated iron oxide nanoparticles for stem cell labelling and tracking using MRI. Chemical Society reviews, 44(14), 4862–4877. [Link]
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Patra, J. K., Das, G., Fraceto, L. F., Campos, E. V. R., Rodriguez-Torres, M. P., Acosta-Torres, L. S., ... & Shin, H. S. (2018). Applications of nanoparticle systems in drug delivery technology. Saudi Pharmaceutical Journal, 26(6), 779-791. [Link]
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Kurtan, U., et al. (2019). Structural and magnetic characteristics of carboxymethyl dextran coated magnetic nanoparticles: From characterization to immobilization application. International Journal of Biological Macromolecules, 132, 1039-1050. [Link]
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Betbeder, D., et al. (2012). New functional degradable and bio-compatible nanoparticles based on poly(malic acid) derivatives for site-specific anti-cancer drug delivery. International Journal of Pharmaceutics, 426(1-2), 172-180. [Link]
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Wu, L., et al. (2013). Dissociative Binding of Carboxylic Acid Ligand on Nanoceria Surface in Aqueous Solution: A Joint in Situ Spectroscopic Characterization and First-Principles Study. Pacific Northwest National Laboratory. [Link]
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Wang, X., et al. (2016). Itaconic acid grafted carboxymethyl chitosan and its nanoparticles: Preparation, characterization and evaluation. Carbohydrate Polymers, 151, 109-117. [Link]
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Di Corato, R., et al. (2021). Magnetic Iron Oxide Nanoparticles: Synthesis, Characterization and Functionalization for Biomedical Applications in the Central Nervous System. Pharmaceutics, 13(4), 455. [Link]
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Gaponik, N., & Rogach, A. L. (2011). Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. International journal of molecular sciences, 12(11), 7482–7508. [Link]
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Zhang, Y., et al. (2023). Palmitic acid‐ and cysteine‐functionalized nanoparticles overcome mucus and epithelial barrier for oral delivery of drug. Journal of Nanobiotechnology, 21(1), 1-17. [Link]
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Rani, R., Sethi, K., & Singh, G. (2019). Nanomaterials and Their Applications in Bioimaging. ResearchGate. [Link]
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Léger, C., et al. (2021). Synthesis of Poly(Malic Acid) Derivatives End-Functionalized with Peptides and Preparation of Biocompatible Nanoparticles to Target Hepatoma Cells. Nanomaterials, 11(4), 958. [Link]
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de Sousa, E. M. B., et al. (2018). Effect of Mercaptosuccinic Acid Stabilizer Agent on the Optical Properties of Colloidal CdTe Quantum Dots. Semantic Scholar. [Link]
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Roca, A. G., et al. (2013). Magnetic nanoparticles coated with dimercaptosuccinic acid: development, characterization, and application in biomedicine. Semantic Scholar. [Link]
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Zhang, L., et al. (2013). Preparation of Carboxymethylchitosan Nanoparticles with Acid-Sensitive Bond Based on Solid Dispersion of 10-Hydroxycamptothecin. Journal of Nanomaterials, 2013, 1-9. [Link]
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Gräfe, C., et al. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Polymers, 12(3), 682. [Link]
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Zhang, L., et al. (2020). Application of Nanomaterials in Biomedical Imaging and Cancer Therapy. Journal of Nanomaterials, 2020, 1-18. [Link]
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Gu, Z., et al. (2021). Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid. Polymers, 13(18), 3073. [Link]
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Simoni, A., et al. (2011). Evaluation of the Binding Properties of Maghemite Nanoparticle Surface-Coated with Meso-2-3-Dimercaptosuccinic Acid to Serum Albumin. ResearchGate. [Link]
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De Roo, J., et al. (2020). Carboxylic-Acid-Passivated Metal Oxide Nanocrystals: Ligand Exchange Characteristics of a New Binding Motif. ResearchGate. [Link]
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Drab, M., et al. (2023). Carboxymethyl starch as a reducing and capping agent in the hydrothermal synthesis of selenium nanostructures for use with three-dimensional-printed hydrogel carriers. Journal of the Royal Society Interface, 20(207), 20230353. [Link]
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Liu, Y., et al. (2012). Self-aggregated nanoparticles from linoleic acid modified carboxymethyl chitosan: Synthesis, characterization and application in vitro. ResearchGate. [Link]
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The Untapped Potential of Carboxymethylmercaptosuccinic Acid in Advanced Drug Delivery: Application Notes and Protocols
Introduction: Unveiling a Multifunctional Scaffold for Modern Therapeutics
In the landscape of drug delivery, the quest for versatile molecular scaffolds that can be elegantly tailored for specific therapeutic challenges is perpetual. Carboxymethylmercaptosuccinic acid (CMMSA), also known as 2-(carboxymethylthio)succinic acid, emerges as a molecule of significant, yet largely unexplored, potential. Its structure is uniquely endowed with a trio of carboxylic acid groups and a single thiol (mercapto) group, presenting a rich chemical playground for conjugation, cross-linking, and surface modification.
This guide provides a comprehensive overview of the prospective applications of CMMSA in drug delivery. While direct literature on CMMSA in this field is nascent, its chemical architecture allows for a robust, inferential application model based on the well-established chemistries of its constituent functional groups. We will explore its potential as a versatile linker for drug-polymer conjugates, a stabilizing and functionalizing agent for nanoparticles, and a cross-linker for hydrogel-based sustained-release matrices. The protocols herein are designed to be foundational, providing researchers with the necessary methodologies to pioneer the use of this promising molecule.
Part 1: Synthesis and Characterization of this compound (CMMSA)
The synthesis of CMMSA is foundational to its application. A common synthetic route involves the reaction of maleic acid with thioglycolic acid, a reaction that leverages the nucleophilic addition of the thiol to the double bond of the maleic acid.
Protocol 1: Synthesis of CMMSA
Objective: To synthesize 2-(Carboxymethylthio)succinic acid.
Materials:
-
Maleic acid
-
Thioglycolic acid
-
Hydrogen sulfide
-
1-methyl-pyrrolidin-2-one (NMP)
-
Molecular sieves (4A)
-
Diethyl ether
-
Deionized water
-
Rotary evaporator
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a suitable reaction vessel, dissolve maleic acid in 1-methyl-pyrrolidin-2-one (NMP).
-
Add powdered 4A molecular sieves to the solution to ensure anhydrous conditions.
-
Introduce thioglycolic acid to the reaction mixture.
-
Pressurize the vessel with hydrogen sulfide gas (caution: toxic gas, perform in a well-ventilated fume hood) to a pressure of 3900-3975 Torr.[1]
-
Heat the reaction mixture to 100°C and maintain with vigorous stirring for 5 hours.[1]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen sulfide.
-
Filter the reaction mixture to remove the molecular sieves.
-
The product can be precipitated from the NMP solution by the addition of diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether to remove residual NMP and unreacted starting materials.
-
The crude product can be further purified by recrystallization from hot water.
-
Dry the purified CMMSA under vacuum.
Characterization:
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure and purity.
-
FTIR Spectroscopy: To identify characteristic functional group peaks (C=O of carboxylic acids, S-H of thiol, C-S bond).
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Part 2: CMMSA as a Versatile Linker for Drug Conjugation
The trifunctional carboxylic acid moieties and the thiol group make CMMSA an excellent candidate for a drug-linker. It can be conjugated to drugs or carrier polymers through multiple pathways, offering flexibility in drug delivery system design.
Application 2.1: Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid groups of CMMSA can be readily activated using carbodiimide chemistry to form stable amide bonds with amine-containing drugs or polymers (e.g., chitosan, proteins, peptides).[2][3][4][5][6] This is one of the most common and robust methods for bioconjugation.[3]
Protocol 2: EDC/NHS-Mediated Conjugation of an Amine-Containing Drug to CMMSA
Objective: To conjugate a model amine-containing drug to a carboxylic acid group of CMMSA.
Materials:
-
This compound (CMMSA)
-
Amine-containing drug (e.g., Doxorubicin, peptides)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[2][4][6]
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Dialysis tubing (appropriate MWCO) or size-exclusion chromatography column
-
Lyophilizer
Procedure:
-
Dissolve CMMSA in anhydrous DMF or DMSO.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the CMMSA solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid groups.[7]
-
In a separate vial, dissolve the amine-containing drug in an appropriate buffer (e.g., MES buffer for some reactions, or DMF/DMSO if the drug is soluble). The pH should be slightly acidic to neutral to ensure the primary amine is nucleophilic.[4]
-
Add the drug solution to the activated CMMSA solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, under gentle stirring and protected from light if the drug is light-sensitive.
-
Quench the reaction by adding a small amount of hydroxylamine or by proceeding directly to purification.
-
Purify the CMMSA-drug conjugate from unreacted components and by-products using dialysis against deionized water or an appropriate buffer, or by size-exclusion chromatography.
-
Lyophilize the purified conjugate to obtain a dry powder.
Characterization of the Conjugate:
-
UV-Vis Spectroscopy: To quantify drug loading by measuring the absorbance of the drug at its characteristic wavelength.
-
FTIR Spectroscopy: To confirm the formation of the amide bond (presence of amide I and II bands).[8][9]
-
Mass Spectrometry: To determine the molecular weight of the conjugate and confirm successful conjugation.[10][11][12][13]
Application 2.2: Thiol-Maleimide Conjugation
The thiol group on CMMSA provides a highly specific reaction handle for conjugation with maleimide-functionalized molecules. This "click chemistry" reaction is rapid, efficient, and proceeds under mild, physiological conditions, making it ideal for sensitive biomolecules.[14][15][16][17]
Protocol 3: Thiol-Maleimide Conjugation
Objective: To conjugate CMMSA to a maleimide-activated drug or carrier.
Materials:
-
This compound (CMMSA)
-
Maleimide-functionalized molecule (drug, protein, etc.)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, if CMMSA dimerizes)
-
DMSO or DMF (for dissolving maleimide compound)
-
Size-exclusion chromatography column for purification
Procedure:
-
Dissolve CMMSA in degassed PBS buffer (pH 7.0-7.5). If disulfide-linked CMMSA dimers are present, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.[16][18]
-
Dissolve the maleimide-functionalized molecule in a small amount of DMSO or DMF, and then add it to the CMMSA solution. A 1.1 to 1.5-fold molar excess of the maleimide is typically used.[16]
-
Allow the reaction to proceed for 1-2 hours at room temperature or 4°C, protected from light.
-
Monitor the reaction progress by LC-MS if possible.
-
Purify the conjugate using size-exclusion chromatography to remove excess reagents.
Application 2.3: Disulfide Bond Formation
The thiol group can also be used to form a reducible disulfide bond, a common strategy for creating linkers that are stable in the bloodstream but are cleaved in the reducing environment inside a cell (e.g., high glutathione concentration).[1][19][20][21][22]
Part 3: CMMSA in Nanoparticle Formulations
CMMSA is an excellent candidate for the surface functionalization of metallic nanoparticles, such as gold (AuNPs) and iron oxide nanoparticles (IONPs). The thiol group forms a strong dative bond with the gold surface, while the carboxylic acids can stabilize IONPs and provide a hydrophilic shell.[10][12][23][24]
Protocol 4: Surface Functionalization of Gold Nanoparticles (AuNPs) with CMMSA
Objective: To create a stable, carboxyl-functionalized AuNP using CMMSA.
Materials:
-
Citrate-capped AuNPs (synthesized via Turkevich-Frens method)[25]
-
CMMSA
-
Deionized water
-
Centrifuge
Procedure:
-
Synthesize citrate-capped AuNPs or obtain a commercial suspension.
-
Prepare an aqueous solution of CMMSA.
-
Add the CMMSA solution to the AuNP suspension with vigorous stirring. The thiol groups will displace the citrate ions on the gold surface.[25][26][27][28]
-
Allow the ligand exchange reaction to proceed for 12-24 hours at room temperature.
-
Purify the CMMSA-coated AuNPs by centrifugation. Remove the supernatant containing excess CMMSA and displaced citrate, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times.
-
The resulting CMMSA-AuNPs can be used for subsequent drug conjugation via their surface carboxyl groups using the EDC/NHS protocol.
Characterization of Functionalized Nanoparticles:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is expected.[4][5][6][11]
-
Zeta Potential: To measure the surface charge. A significant negative zeta potential is expected due to the deprotonated carboxylic acid groups, which also indicates colloidal stability.
-
UV-Vis Spectroscopy: To monitor the surface plasmon resonance peak of the AuNPs. A slight red-shift may be observed upon successful coating.
-
FTIR Spectroscopy: To confirm the presence of CMMSA on the nanoparticle surface.
Part 4: CMMSA as a Cross-linker for Hydrogel Drug Delivery Systems
The multiple carboxylic acid groups of CMMSA can be used to cross-link polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA) or chitosan, to form hydrogels.[29][30][31][32][33] These hydrogels can encapsulate drugs and provide sustained release.
Protocol 5: Fabrication of a CMMSA-Cross-linked Polyvinyl Alcohol (PVA) Hydrogel
Objective: To form a hydrogel for sustained drug release by cross-linking PVA with CMMSA.
Materials:
-
Polyvinyl alcohol (PVA), high molecular weight
-
This compound (CMMSA)
-
Deionized water
-
Drug to be encapsulated
-
Oven or heating mantle
-
Casting mold (e.g., petri dish)
Procedure:
-
Prepare a 10% (w/v) PVA solution by dissolving PVA in deionized water at 90°C with constant stirring until the solution is clear.
-
Allow the PVA solution to cool to room temperature.
-
Dissolve the drug of interest in the PVA solution.
-
Prepare a concentrated aqueous solution of CMMSA. The ratio of PVA to CMMSA will determine the cross-linking density and thus the hydrogel's properties. A starting point could be a 10:1 to 5:1 molar ratio of PVA monomer units to CMMSA.
-
Add the CMMSA solution to the PVA-drug solution and mix thoroughly to ensure homogeneity.
-
Pour the mixture into a casting mold.
-
Heat the mixture in an oven at a temperature sufficient to drive the esterification reaction between the PVA hydroxyl groups and the CMMSA carboxyl groups (e.g., 80-120°C) for a specified time (e.g., 1-3 hours). This step should be optimized.[29][30][32]
-
After heating, allow the hydrogel to cool to room temperature.
-
Wash the resulting hydrogel extensively with deionized water to remove any unreacted CMMSA and non-encapsulated drug.
Characterization of Hydrogels:
-
Swelling Studies: To determine the water uptake capacity, which influences drug release.
-
Rheology: To measure the storage (G') and loss (G'') moduli, which define the mechanical strength and viscoelastic properties of the hydrogel.[2][13][34][35][36]
-
In Vitro Drug Release: To quantify the release profile of the encapsulated drug over time in a physiologically relevant buffer (e.g., PBS pH 7.4).[37][38][39][40]
Part 5: In Vitro Evaluation of CMMSA-Based Drug Delivery Systems
Once a CMMSA-based drug delivery system is formulated, its biocompatibility and efficacy must be evaluated through a series of in vitro assays.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of the CMMSA-based drug delivery system on a relevant cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa) or normal cell line (e.g., fibroblasts)
-
Complete cell culture medium
-
CMMSA-drug conjugate, CMMSA-nanoparticles, or CMMSA-hydrogel leachables
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the CMMSA-based formulation, the free drug (as a positive control), and CMMSA alone (to assess the carrier's toxicity) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the wells. Include untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 7: Hemolysis Assay
Objective: To evaluate the blood compatibility of the CMMSA-based system, which is crucial for intravenously administered formulations.[41][42][43][44][45]
Materials:
-
Fresh whole blood from a healthy donor (with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water (positive control for 100% hemolysis)
-
CMMSA-based formulation
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect fresh blood and centrifuge to separate red blood cells (RBCs). Wash the RBC pellet with PBS three times.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
Add different concentrations of the CMMSA-based formulation to the RBC suspension.
-
Use deionized water as a positive control and PBS as a negative control.
-
Incubate all samples at 37°C for 2-4 hours with gentle shaking.[41][43]
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Conclusion and Future Outlook
This compound, with its unique array of functional groups, stands as a highly promising but underutilized molecule in drug delivery research. The theoretical framework and foundational protocols provided in this guide, based on established chemical principles, offer a roadmap for its exploration. By leveraging CMMSA as a linker, a nanoparticle coating, or a hydrogel cross-linker, researchers can potentially develop novel, highly functional, and tunable drug delivery systems. As with any new material in biomedical applications, rigorous characterization and comprehensive biocompatibility and toxicity studies will be paramount. The versatility of CMMSA warrants this investigation, and it may soon become a valuable tool in the arsenal of drug development professionals.
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Andreu, I., et al. (2010). Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics. Chemical reviews, 110(3), 1623-1640. Retrieved from [Link]
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Wang, L., et al. (2007). Rheological Characterization of in Situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan. Biomacromolecules, 8(10), 3237-3244. Retrieved from [Link]
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Carboxymethylmercaptosuccinic acid as a corrosion inhibitor
An Application Guide to Carboxymethylmercaptosuccinic Acid (CMMSA) as a Novel Corrosion Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the application of this compound (CMMSA) as a corrosion inhibitor. This compound, also known as 2-((carboxymethyl)thio)succinic acid[1], is an organic compound featuring multiple carboxyl functional groups and a thioether linkage, making it a promising candidate for protecting metallic assets in aggressive acidic environments. This guide details the hypothesized mechanism of action, a plausible synthetic route, and rigorous, self-validating protocols for evaluating its performance using industry-standard gravimetric and electrochemical techniques. Furthermore, it outlines the use of quantum chemical calculations to provide a theoretical foundation for its inhibitive properties.
Introduction to this compound (CMMSA)
Corrosion is a persistent challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metals, particularly steel, in acidic media used for processes like industrial cleaning, descaling, and oil well acidizing.[2] Effective organic inhibitors typically contain heteroatoms such as sulfur, nitrogen, and oxygen, which act as centers for adsorption onto the metal surface, forming a protective barrier.[3]
This compound (CMMSA) is a multifunctional organic acid with the molecular formula C₆H₈O₆S.[1] Its structure is characterized by the presence of three carboxylic acid (-COOH) groups and one thioether (-S-) group. This combination of functional groups suggests a strong potential for corrosion inhibition through a multi-modal adsorption mechanism on a metal surface. The lone pair electrons on the sulfur and oxygen atoms can coordinate with the vacant d-orbitals of iron, while the carboxyl groups can form strong chelates, leading to a stable, protective film.
Chemical Structure of CMMSA
Caption: Molecular structure of this compound (CMMSA).
Part 1: Proposed Synthesis of CMMSA
While various suppliers offer CMMSA[1], understanding its synthesis is valuable for custom applications or derivatization. A plausible and efficient laboratory-scale synthesis can be achieved via the Michael addition of a thiol to an unsaturated dicarboxylic acid. Specifically, reacting thioglycolic acid with maleic acid in an aqueous medium under reflux provides a direct route to CMMSA.
Protocol 1.1: Laboratory Synthesis of CMMSA
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of maleic acid in 100 mL of deionized water.
-
Thiol Addition: To the stirring solution, add a stoichiometric equivalent of thioglycolic acid slowly. The thiol is nucleophilic and will attack the electron-deficient double bond of the maleic acid.
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, the product, CMMSA, can be isolated by solvent evaporation under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized CMMSA using standard analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Part 2: Hypothesized Mechanism of Corrosion Inhibition
The efficacy of an organic inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, creating a barrier between the metal and the corrosive environment.[2][4] For CMMSA, the inhibition mechanism is hypothesized to be a combination of physisorption and chemisorption, leading to the formation of a stable protective film.
-
Adsorption Centers: The CMMSA molecule possesses multiple active centers for adsorption. The sulfur atom, with its lone pair of electrons, and the oxygen atoms of the three carboxyl groups can donate electrons to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).
-
Electrostatic Interaction: In acidic solutions, the metal surface typically carries a positive charge. The carboxylate anions (deprotonated -COOH groups) of CMMSA can be electrostatically attracted to this charged surface (physisorption).
-
Film Formation: The adsorbed CMMSA molecules form a protective layer that isolates the metal from the aggressive acidic solution. This film acts as a barrier, impeding both the anodic reaction (dissolution of iron) and the cathodic reaction (hydrogen evolution).
-
Inhibitor Type: Due to its ability to block both anodic and cathodic sites through adsorption, CMMSA is predicted to function as a mixed-type inhibitor . This can be experimentally verified using potentiodynamic polarization studies, where a significant shift in the corrosion potential (Ecorr) of less than 85 mV is indicative of a mixed-type inhibitor.[5]
Proposed Inhibition Mechanism of CMMSA
Caption: The proposed mechanism of CMMSA involves adsorption and protective film formation.
Part 3: Protocols for Performance Evaluation
To validate the efficacy of CMMSA, a multi-faceted approach involving gravimetric and electrochemical methods is essential. These techniques provide both quantitative corrosion rates and mechanistic insights.[6]
Workflow for Inhibitor Evaluation
Caption: Experimental workflow for evaluating the performance of CMMSA.
Protocol 3.1: Weight Loss (Gravimetric) Measurements
This method provides a direct, average corrosion rate over a set period and is considered a foundational technique in inhibitor testing.[7] The protocol should adhere to standards such as ASTM G1/G31.
-
Coupon Preparation:
-
Machine mild steel coupons to a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.2 cm).
-
Drill a small hole near the top edge for suspension.
-
Mechanically polish the coupons with successively finer grades of emery paper (e.g., 400, 800, 1200 grit).
-
Degrease the coupons with acetone, rinse with deionized water, and dry thoroughly.
-
Weigh each coupon accurately to four decimal places (W₁) using an analytical balance.
-
-
Immersion Test:
-
Prepare test solutions: a blank corrosive medium (e.g., 1 M HCl) and several solutions containing different concentrations of CMMSA (e.g., 50, 100, 200, 500 ppm).
-
Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed. Conduct each test in triplicate for reproducibility.
-
Maintain a constant temperature (e.g., 298 K) in a water bath for a fixed duration (e.g., 6 hours).
-
-
Coupon Cleaning and Final Weighing:
-
After the immersion period, carefully remove the coupons.
-
Rinse with deionized water.
-
Remove corrosion products by immersing the coupons in a cleaning solution (e.g., 1 M HCl containing 2 g/L of hexamine) for 1-2 minutes, followed by gentle scrubbing with a soft brush.
-
Rinse with deionized water and acetone, then dry.
-
Weigh each coupon accurately (W₂).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × t × ρ) where: ΔW is in grams, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where: CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.
-
Protocol 3.2: Electrochemical Measurements
Electrochemical techniques are rapid and provide detailed information about the corrosion mechanism.[8] Measurements are performed using a potentiostat with a standard three-electrode cell configuration: the mild steel coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).
-
Electrode Preparation: Prepare the working electrode by embedding a polished mild steel coupon in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed.
-
System Stabilization: Immerse the three-electrode setup in the test solution (blank or with CMMSA) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz down to 10 mHz.[9]
-
Record the impedance data and plot it as a Nyquist diagram (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log f).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter indicates better corrosion resistance.[5]
-
Fit the data to an appropriate equivalent electrical circuit to quantify Rct and the double-layer capacitance (Cdl).
-
Calculate IE% using the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
-
Potentiodynamic Polarization (PDP):
-
After the EIS scan, polarize the working electrode potentiodynamically from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential (E) versus the logarithm of the current density (log i) to obtain Tafel plots.
-
Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[4]
-
Calculate IE% using the icorr values: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100
-
Part 4: Data Analysis and Interpretation
Summary of Inhibition Performance
Consolidate the calculated inhibition efficiencies from all three methods into a single table for clear comparison across different CMMSA concentrations.
| CMMSA Conc. (ppm) | IE% (Weight Loss) | IE% (EIS) | IE% (PDP) |
| 50 | Data | Data | Data |
| 100 | Data | Data | Data |
| 200 | Data | Data | Data |
| 500 | Data | Data | Data |
Adsorption Isotherm Analysis
To understand the interaction between CMMSA and the steel surface, the experimental data can be fitted to various adsorption isotherms. The surface coverage (θ), calculated as IE%/100, is used for this analysis. The Langmuir isotherm is often a good starting point for monolayer adsorption.[4][5][10]
Langmuir Adsorption Isotherm: The isotherm is described by the equation: C / θ = 1 / K_ads + C where C is the inhibitor concentration and K_ads is the equilibrium constant of the adsorption process.
-
Procedure: Plot C / θ versus C.
-
Interpretation: If a straight line is obtained, it indicates that the adsorption of CMMSA follows the Langmuir isotherm. The value of K_ads can be determined from the intercept (1/K_ads).
-
Thermodynamic Calculation: The standard free energy of adsorption (ΔG°_ads) can be calculated from K_ads: ΔG°_ads = -RT ln(55.5 K_ads) The value 55.5 is the molar concentration of water in the solution. A ΔG°_ads value around -20 kJ/mol or less negative is indicative of physisorption, while a value around -40 kJ/mol or more negative suggests chemisorption.[11]
Part 5: Theoretical Validation via Quantum Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful tool to correlate the molecular structure of an inhibitor with its performance.[12] These calculations offer theoretical support for the experimental findings.
Protocol 5.1: Computational Analysis
-
Molecule Optimization: Optimize the 3D geometry of the CMMSA molecule using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).
-
Descriptor Calculation: From the optimized structure, calculate key quantum chemical descriptors.
-
Interpretation:
-
E_HOMO (Energy of Highest Occupied Molecular Orbital): Higher E_HOMO values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency.[13][14]
-
E_LUMO (Energy of Lowest Unoccupied Molecular Orbital): Lower E_LUMO values suggest a greater ability of the molecule to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition performance.
-
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to stronger electrostatic interactions.
-
Mulliken Charges: Analyze the charge distribution on the S and O atoms to confirm they are the active centers for adsorption.[14][15]
-
| Quantum Descriptor | Calculated Value | Significance for Inhibition |
| E_HOMO (eV) | Data | Electron-donating ability |
| E_LUMO (eV) | Data | Electron-accepting ability |
| ΔE (eV) | Data | Reactivity of inhibitor |
| Dipole Moment (Debye) | Data | Adsorption propensity |
Conclusion
This compound (CMMSA) presents itself as a highly promising corrosion inhibitor due to its unique molecular structure featuring multiple adsorption centers. The protocols outlined in this guide provide a robust framework for its synthesis, experimental evaluation, and theoretical validation. By employing a combination of gravimetric, electrochemical, and computational methods, researchers can thoroughly characterize the performance of CMMSA and elucidate its inhibitive mechanism, paving the way for its application in advanced corrosion management systems.
References
-
Electrochemical and AFM Study of Corrosion Inhibition with Respect to Application Method. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Malinowski, S., Wróbel, M., & Woszuk, A. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials. Retrieved January 8, 2026, from [Link]
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Smart Coating: Investigating Quantum Computing for Corrosion Inhibition. (n.d.). arXiv. Retrieved January 8, 2026, from [Link]
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Adsorption of organic inhibitors on metal surface: isotherm models. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Langmuir adsorption isotherm of SUAc on the surface of steel X70 in the 1M HCl solutions at different temperatures. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Semire, B., & Oyebamiji, A. K. (2017). Quantum Chemical Studies on Corrosion Inhibition of N-(N'-Phenylbenzenesulphonamido)-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butanamide Derivatives: DFT-QSAR Approach. New York Science Journal. Retrieved January 8, 2026, from [Link]
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CORROSION INHIBITION STUDY OF CARBOXYMETHYL CELLULOSE- IONIC LIQUID VIA ELECTROCHEMICAL AND MACHINE LEARNING TECHNIQUE. (2024). Malaysian Journal of Analytical Sciences. Retrieved January 8, 2026, from [Link]
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Malinowski, S., Wróbel, M., & Woszuk, A. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. Retrieved January 8, 2026, from [Link]
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Baek, S.-Y., Kim, Y.-W., et al. (2011). Synthesis and Anti-corrosion Properties of Succinic Acid Alkyl Half-amide Derivatives. Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
Malinowski, S., Wróbel, M., & Woszuk, A. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. Retrieved January 8, 2026, from [Link]
-
Langmuir-2000-Metal-ACFC. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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SYNTHESIS, CHARACTERISATION AND CORROSION INHIBITION SCREENING: Cu[EtBenzdtc]2 AND Cu[BuMedtc]2. (2021). Jurnal Sains dan Gunaan. Retrieved January 8, 2026, from [Link]
-
Inhibitor effect of succinic acid on the corrosion resistance of mild steel: Electrochemical, gravimetric and optical microscopic studies. (2015). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Enhanced corrosion inhibition properties of carboxymethyl hydroxypropyl chitosan for mild steel in 1.0 M HCl solution. (2017). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Ujjain, S. K. (2021). Electrochemical Studies of Green Corrosion Inhibitors. Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
Arylamino Substituted Mercaptoimidazole Derivatives as New Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Theoretical Studies. (2021). AVESİS. Retrieved January 8, 2026, from [Link]
-
Carboxymethyl Cellulose -Polyaniline Composites as Efficient Corrosion Inhibitor for Q235 Steel in 1 M HCl solution. (2022). International Journal of Electrochemical Science. Retrieved January 8, 2026, from [Link]
-
Corrosion inhibition of mild steel in aqueous sulfuric acid solution using heterocyclic mercapto compounds – an experimental and theoretical study. (2019). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Corrosion Inhibition Performance of 5-(3-hydroxyphenyl)-3-carboxyisoxazole for Mild Steel in Acidic Media: Experimental and Theoretical Insights. (2022). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Nomozov, A., Beknazarov, K., et al. (2022). Synthesis of Corrosion Inhibitors Based on (Thio)Urea, Orthophosphoric Acid and Formaldehyde and Their Inhibition Efficiency. Baghdad Science Journal. Retrieved January 8, 2026, from [Link]
-
Inhibition of Mild Steel Corrosion in Hydrochloric Acid Solution by New Coumarin. (2014). National Institutes of Health (NIH). Retrieved January 8, 2026, from [Link]
-
Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. (2022). National Institutes of Health (NIH). Retrieved January 8, 2026, from [Link]
-
Application of Biomass Corrosion Inhibitors in Metal Corrosion Control: A Review. (2023). MDPI. Retrieved January 8, 2026, from [Link]
-
Performance of N,O-Carboxymethyl Chitosan as Corrosion and Scale Inhibitors in CO2 Saturated Brine Solution. (2019). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Competitive Adsorption of Quaternary Metal Ions, Ni2+, Mn2+, Cr6+, and Cd2+, on Acid-Treated Activated Carbon. (2022). MDPI. Retrieved January 8, 2026, from [Link]
-
Adsorption of Metal Ions on Nitrogen Surface Functional Groups in Activated Carbons. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Application Notes & Protocols: The Role of Thiol-Containing Carboxylic Acids in Advanced Metal Plating
A Technical Guide Focused on Mercaptosuccinic Acid as a Model Compound
Foreword for the Researcher
The field of metal plating is continuously evolving, driven by the demand for higher performance, greater precision, and environmentally benign processes. Organic additives are at the heart of this innovation, allowing for atomic-level control over deposit characteristics. This guide delves into the application of thiol-containing dicarboxylic acids, a class of additives crucial for developing next-generation plating baths.
While our primary topic of interest is Carboxymethylmercaptosuccinic acid (CMMSA), a compound noted for its utility as a metal surface treatment agent[1], the publicly available, in-depth literature and established protocols for its specific use in plating baths are currently limited. However, extensive research is available for the closely related and structurally similar compound, Mercaptosuccinic acid (MSA) .
Therefore, this document will focus on the well-documented applications of MSA in metal plating, particularly in cyanide-free gold baths. The principles, mechanisms, and protocols detailed herein for MSA serve as an authoritative and scientifically-grounded framework for researchers exploring CMMSA or other novel thiol-containing additives. The shared functional groups—a sulfur-containing mercapto (thiol) group and multiple carboxyl groups—suggest analogous functionalities as complexing agents and surface modifiers.
Section 1: Introduction to Thiol-Containing Additives
Modern electroplating extends far beyond simple metal deposition. It is a sophisticated process of materials engineering where organic additives are employed to control the microstructure and, consequently, the physical properties of the metallic coating. These additives can be broadly categorized as carriers, brighteners, and levelers.
Mercaptosuccinic acid (MSA) and its derivatives like CMMSA fall into a versatile category of additives that can perform multiple functions. Their molecular structure is key to their utility.
-
Carboxylic Acid Groups (-COOH): These groups provide solubility in aqueous plating baths and can participate in chelation or complexation of metal ions. This complexation can alter the reduction potential of the metal ion, which is a critical factor in controlling the deposition process.
-
Thiol Group (-SH): The sulfur atom in the thiol group exhibits a strong affinity for many metal surfaces, including gold, copper, and nickel. This allows the molecule to adsorb onto the electrode surface, influencing crystal growth, promoting brightness, and improving the leveling of the deposit.[2]
Below are the chemical structures of Mercaptosuccinic acid (MSA) and this compound (CMMSA) for comparison.
Caption: Chemical structures of MSA and CMMSA.
Section 2: Mechanism of Action in Metal Deposition
The primary role of MSA in metal plating, particularly for gold, is to serve as a non-cyanide complexing agent.[3][4] In traditional plating, toxic cyanide salts are used to keep metal ions stable and soluble in the bath. MSA offers a safer alternative by forming stable complexes with metal ions like gold(I).
The mechanism involves several key steps:
-
Complexation in Solution: In the plating bath, MSA molecules surround the metal ions (e.g., Au⁺), forming a stable metal-ligand complex. This prevents the metal ions from precipitating out of solution.
-
Adsorption at the Cathode: The metal-MSA complex diffuses from the bulk solution to the cathode (the part being plated). The thiol group of the MSA molecule strongly adsorbs onto the metal surface.
-
Electron Transfer and Deposition: At the cathode surface, an electron is transferred to the complex, reducing the metal ion (e.g., Au⁺ to Au⁰), which then deposits onto the surface.
-
Influence on Crystal Growth: The adsorbed MSA molecules on the surface act as physical barriers, preventing uncontrolled, dendritic crystal growth. This forces the metal atoms to deposit in a more orderly, fine-grained structure, which results in a brighter and more level surface.[2]
Caption: Proposed mechanism of MSA in metal electrodeposition.
Section 3: Protocols for Cyanide-Free Gold Plating
The most significant application of MSA is in the formulation of stable, cyanide-free electroless gold plating baths.[4] These baths are critical in the electronics industry for plating connectors and printed circuit boards.
Application Note: Electroless Gold Plating
Electroless plating is a chemical reduction process that allows for the deposition of a metal coating without the use of an external electrical current. In this context, MSA acts as both a complexing agent to stabilize the gold ions and as a reducing agent to convert Au(III) to Au(I) in situ.[4] A secondary reducing agent, such as L-cysteine, is then used for the autocatalytic deposition of the Au(I) complex onto the substrate.[4] The resulting baths show excellent stability, even in the presence of contaminants like nickel, and operate at a safe, neutral pH.[4]
Protocol 1: Formulation of an MSA-Based Electroless Gold Bath
This protocol is a representative formulation based on principles described in the literature.[4] Researchers should optimize concentrations based on their specific substrate and performance requirements.
1. Materials and Reagents:
-
Gold(III) Chloride solution (HAuCl₄)
-
Mercaptosuccinic acid (MSA), CAS: 70-49-5[2]
-
L-cysteine (as the primary reducing agent)
-
pH buffer (e.g., Phosphate-buffered saline)
-
Deionized (DI) water
-
Substrate for plating (e.g., nickel-plated copper)
2. Bath Preparation (for 1 Liter):
-
To 800 mL of DI water, add the required amount of pH buffer to achieve a target pH of 7.0.
-
Dissolve 0.05 mol of Mercaptosuccinic acid into the buffered solution with stirring. This is the primary complexing agent.
-
Slowly add 0.01 mol of Gold(III) Chloride solution while stirring vigorously. A gold-MSA complex will form.
-
Dissolve 0.03 mol of L-cysteine into the solution. This is the reducing agent for autocatalytic deposition.
-
Adjust the final volume to 1 Liter with DI water.
-
Gently heat the solution to its operating temperature (typically 60-70°C).
3. Plating Procedure:
-
Ensure the substrate is properly cleaned and activated according to standard procedures.
-
Immerse the substrate into the heated electroless gold plating bath.
-
Deposition will occur spontaneously. Plating time will depend on the desired thickness (e.g., 15-30 minutes for a typical flash coat).
-
After plating, remove the substrate, rinse thoroughly with DI water, and dry.
Table 1: Representative Bath Composition & Operating Parameters
| Component | Concentration Range | Function |
| Gold(III) Chloride | 0.005 - 0.02 M | Gold Source |
| Mercaptosuccinic Acid | 0.03 - 0.1 M | Complexing Agent |
| L-cysteine | 0.02 - 0.05 M | Reducing Agent |
| pH | 6.5 - 7.5 | Bath Stability |
| Temperature | 60 - 75 °C | Deposition Rate |
Section 4: Workflow for Evaluating New Additives
When investigating a new additive like CMMSA, a systematic approach is required to determine its efficacy and optimal concentration. The Hull cell test is an indispensable tool for this purpose, allowing for the evaluation of a wide range of current densities on a single test panel.
Caption: Workflow for evaluating a new plating additive.
Section 5: Safety and Handling
Mercaptosuccinic acid and related compounds require careful handling. Users should always consult the latest Safety Data Sheet (SDS) before use.
General Hazards:
Table 2: Key Precautionary Statements for Mercaptosuccinic Acid
| Statement Code | Precautionary Measure |
| P261 | Avoid breathing dust.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
References
-
Watson International Ltd. 2-(Carboxymethylthio)succinic acid CAS 99-68-3. [Link]
-
LookChem. Cas 70-49-5, Mercaptosuccinic acid. [Link]
-
CMP Pvt. Ltd. Electroplating Process - Chemicals. [Link]
-
ResearchGate. Composition and operating conditions for gold plating bath. [Link]
-
Homma, T., et al. Electroless Gold Plating Using L-cysteine as Reducing Agent & its Deposition Mechanism. Plating & Surface Finishing, April 2003. [Link]
-
Journal of Electrochemistry. Synthesis and Evaluation of Organic Additives for Copper Electroplating of Interconnects. [Link]
-
ResearchGate. (PDF) 2-Mercaptobenzimidazole, 2-Mercaptobenzothiazole, and Thioglycolic Acid in an Electroless Nickel-Plating Bath. [Link]
- Google Patents.
- Google Patents. US3238112A - Electroplating of metals using mercapto-metal complex salts.
Sources
Application Notes and Protocols for Carboxymethylmercaptosuccinic Acid (CMMSA) as a Versatile Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of Carboxymethylmercaptosuccinic Acid (CMMSA)
This compound (CMMSA) is a polyfunctional molecule poised to offer significant advantages as a crosslinking agent in various scientific and biomedical applications. Its unique structure, featuring multiple carboxylic acid groups and a central thiol moiety, provides a versatile platform for forming covalent linkages with a range of polymers and biomolecules. This guide provides an in-depth exploration of the theoretical framework and practical protocols for utilizing CMMSA in your research, from hydrogel formation to bioconjugation.
CMMSA's structural attributes suggest its utility in creating biocompatible and biodegradable matrices for drug delivery, tissue engineering, and wound healing applications.[1][2] The presence of multiple carboxyl groups allows for the formation of ester or amide bonds, while the thiol group can participate in thiol-ene reactions or form disulfide bonds, offering a dual-modality for crosslinking that can be tailored to specific needs.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C6H8O6S | [3] |
| Molecular Weight | 208.19 g/mol | [3] |
| CAS Number | 99-68-3 | [3][4] |
| Appearance | Colorless to off-white solid | [3] |
| Storage Temperature | 2-8°C, under nitrogen | [3] |
| Predicted pKa | 3.44 ± 0.23 | [3] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for CMMSA is not widely available, data from the closely related compound, DL-Mercaptosuccinic acid, can provide guidance on handling precautions. DL-Mercaptosuccinic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6] Therefore, it is prudent to handle CMMSA with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Key Safety Precautions:
-
Ingestion: Harmful if swallowed.[5] Do not eat, drink, or smoke when using this product.
-
Skin Contact: Causes skin irritation.[5] Wash with plenty of soap and water after handling.
-
Eye Contact: Causes serious eye irritation.[5] Wear eye protection.
-
Inhalation: May cause respiratory irritation.[5] Avoid breathing dust.
-
Incompatible Materials: Strong oxidizing agents and strong bases.[5]
Mechanism of Action: A Dual-Pronged Approach to Crosslinking
The versatility of CMMSA as a crosslinking agent stems from the reactivity of its distinct functional groups: the carboxylic acids and the thiol. This allows for at least two primary modes of crosslinking, which can be selectively employed based on the target polymer and desired properties of the final product.
Carboxyl Group-Mediated Crosslinking
The multiple carboxylic acid moieties on CMMSA can readily participate in condensation reactions to form stable covalent bonds.
-
Esterification: In the presence of polymers containing hydroxyl (-OH) groups, such as polysaccharides (e.g., carboxymethyl cellulose, hyaluronic acid) or synthetic polymers (e.g., polyvinyl alcohol), CMMSA can form ester linkages.[7][8] This reaction is typically catalyzed by heat and/or an acidic environment and results in the release of water.
-
Amide Bond Formation: For polymers rich in primary amine (-NH2) groups, like proteins, peptides, or chitosan, the carboxylic acids of CMMSA can be activated to form robust amide bonds.[1][9] This is most efficiently achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analog (sulfo-NHS).[10][11] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive intermediate.[11][12]
Thiol Group-Mediated Crosslinking
The central thiol (-SH) group offers additional crosslinking possibilities, which can be used in conjunction with or independently of the carboxyl groups.
-
Disulfide Bond Formation: Under mild oxidizing conditions, the thiol group can form disulfide bonds (-S-S-) with other thiol-containing molecules, including another CMMSA molecule cross-linking two polymer chains. This reversible crosslinking is of particular interest in drug delivery systems designed to release their payload in a reducing environment, such as inside a cell.
-
Thiol-Ene Reactions: The thiol group can undergo a "click" reaction with molecules containing an alkene (C=C) functional group in the presence of a photo- or radical initiator. This allows for the rapid and efficient formation of a stable thioether bond under specific conditions.
Application Protocol 1: Hydrogel Formation with a Hydroxyl-Containing Polymer via Esterification
This protocol describes the formation of a crosslinked hydrogel using CMMSA and a polymer containing abundant hydroxyl groups, such as carboxymethyl cellulose (CMC). The principle is based on the formation of ester bonds between the carboxylic acid groups of CMMSA and the hydroxyl groups of the polymer.[7][8][13]
Materials and Reagents
-
This compound (CMMSA)
-
Carboxymethyl cellulose (CMC, medium viscosity)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Phosphate-buffered saline (PBS)
-
Magnetic stirrer and stir bar
-
pH meter
-
Oven or incubator
Experimental Workflow
Caption: Workflow for hydrogel formation via esterification.
Step-by-Step Protocol
-
Prepare the Polymer Solution:
-
Slowly add 2 g of CMC powder to 100 mL of deionized water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved. This may take several hours.
-
-
Incorporate the Crosslinking Agent:
-
Weigh an appropriate amount of CMMSA. The optimal concentration should be determined empirically, but a starting point is 5-15% of the weight of the CMC (e.g., 0.1 g to 0.3 g of CMMSA for 2 g of CMC).
-
Add the CMMSA powder to the CMC solution and stir until it is completely dissolved.
-
-
pH Adjustment (Optional):
-
For some polymer systems, adjusting the pH to a mildly acidic condition (e.g., pH 4-5) can catalyze the esterification reaction. Use a dilute HCl solution to lower the pH if necessary.
-
-
Casting the Hydrogel Precursor:
-
Pour the resulting solution into a suitable mold, such as a petri dish or a custom-made silicone mold, to achieve the desired hydrogel shape.
-
-
Thermal Curing:
-
Place the mold in an oven at a temperature sufficient to drive the esterification reaction without degrading the polymer. A typical starting point is 80°C for 2-4 hours. The optimal time and temperature will depend on the specific polymer and the desired degree of crosslinking.
-
-
Washing and Swelling:
-
After curing, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water or PBS to wash away any unreacted CMMSA and to allow the hydrogel to reach its equilibrium swelling state. Change the washing solution several times over 24-48 hours.
-
-
Characterization:
-
The properties of the resulting hydrogel, such as swelling ratio, mechanical strength, and degradation rate, can now be characterized using standard techniques.
-
Table 2: Example Parameters for CMMSA-CMC Hydrogel Formation
| Parameter | Range | Notes |
| CMC Concentration | 1-5% (w/v) | Higher concentrations lead to denser hydrogels. |
| CMMSA:CMC Ratio | 5-20% (w/w) | Increasing the ratio generally increases crosslinking density. |
| Curing Temperature | 60-90°C | Higher temperatures accelerate the reaction but may affect polymer integrity. |
| Curing Time | 1-6 hours | Longer times lead to a higher degree of crosslinking. |
Application Protocol 2: Protein-Polymer Conjugation via Amide Bond Formation
This protocol outlines the use of CMMSA to crosslink a protein (or other amine-containing molecule) to a polymer backbone that also contains amine groups, using EDC/NHS chemistry. This method is widely applicable in creating bioconjugates for drug delivery, diagnostics, and biomaterials.[9][10][14]
Materials and Reagents
-
This compound (CMMSA)
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
Amine-containing polymer (e.g., Chitosan, Poly-L-lysine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine
-
Dialysis tubing or centrifugal ultrafiltration units for purification
Experimental Workflow
Caption: Workflow for bioconjugation using EDC/NHS chemistry.
Step-by-Step Protocol
-
Prepare Solutions:
-
Dissolve the amine-containing polymer and the protein in the Coupling Buffer (PBS, pH 7.2-7.5) at the desired concentrations (e.g., 1-10 mg/mL).
-
Dissolve CMMSA in the Activation Buffer (MES, pH 6.0). The molar ratio of CMMSA to the polymer and protein will need to be optimized.
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or high-purity water immediately before use.
-
-
Activate CMMSA:
-
Add a molar excess of EDC and NHS to the CMMSA solution. A common starting point is a 2- to 10-fold molar excess of EDC/NHS over the number of carboxyl groups on CMMSA.
-
Incubate the activation mixture for 15-30 minutes at room temperature to form the amine-reactive NHS-ester of CMMSA.
-
-
Conjugation Reaction:
-
Add the activated CMMSA solution to the mixture of the protein and polymer in the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The higher pH of the Coupling Buffer facilitates the reaction of the NHS-ester with the primary amines.
-
-
Quench the Reaction:
-
Add a quenching reagent, such as Tris buffer or hydroxylamine, to a final concentration of 20-50 mM to consume any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted crosslinker and byproducts by dialysis against PBS or by using size-exclusion chromatography or centrifugal ultrafiltration.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as SDS-PAGE (which should show a shift in the molecular weight of the protein), UV-Vis spectroscopy, or HPLC.
-
Table 3: Example Molar Ratios for EDC/NHS Conjugation
| Component | Molar Ratio (relative to Polymer/Protein) | Notes |
| CMMSA | 10 - 100x | The optimal ratio depends on the desired degree of crosslinking. |
| EDC | 20 - 200x | A molar excess is required to drive the reaction. |
| NHS/sulfo-NHS | 20 - 200x | Stabilizes the activated intermediate. |
Conclusion
This compound presents a promising and versatile tool for researchers in materials science and drug development. Its polyfunctional nature allows for multiple crosslinking strategies, enabling the creation of novel hydrogels and bioconjugates with tunable properties. The protocols provided herein serve as a comprehensive starting point for exploring the potential of CMMSA in your specific application. As with any new reagent, empirical optimization of reaction conditions is key to achieving the desired outcome.
References
-
ResearchGate. Scheme 1 Possible crosslinking reaction mechanism of polycarboxylic acids with CMC[15]. [Link]
-
ResearchGate. O-carboxymethyl chitosan-grafted-cholesterol succinic acid monoester nanomicelles improve oral absorption of cannabidiol: Preparation, intestinal absorption in vitro, and pharmacokinetics in vivo. [Link]
-
ResearchGate. Dynamically Crosslinked Hydrogels Composed of Carboxymethyl Chitosan and Tannic Acid for Sustained Release of Encapsulated Protein | Request PDF. [Link]
-
PubMed. Effect of different crosslinking agents on carboxymethyl chitosan-glycyrrhizic acid hydrogel: Characterization and biological activities comparison. [Link]
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PubMed. Synthesis and characterization of microparticles made of carboxymethyloxysuccinic-acid-modified PLA-PEG co-polymer. [Link]
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ResearchGate. Bioconjugate Reagents. [Link]
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PubMed. Synthesis, structure, and properties of rac-2,3-dimercaptosuccinic acid, a potentially useful chelating agent for toxic metals. [Link]
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PubMed. Studies of Mercaptosuccinic Acid-Crosslinked Chitosan Hydrogel with Grafted Cinnamaldehyde and Silver Nanoparticles for Antibacterial Biomedical Application. [Link]
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PubMed. Carboxymethyl chitosan: Properties and biomedical applications. [Link]
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YouTube. Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. [Link]
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ResearchGate. Mechanism of crosslinking between CS and CMC with citric acid as a cross-linker. [Link]
-
link.springer.com. Bioconjugation Protocols. [Link]
-
Bohrium. Dynamically Crosslinked Hydrogels Composed of Carboxymethyl Chitosan and Tannic Acid for Sustained Release of Encapsulated Protein. [Link]
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Semantic Scholar. Dynamically Crosslinked Hydrogels Composed of Carboxymethyl Chitosan and Tannic Acid for Sustained Release of Encapsulated Protein. [Link]
-
MDPI. On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids. [Link]
-
National Institutes of Health. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]
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National Institutes of Health. Carboxymethyl Chitosan Microgels for Sustained Delivery of Vancomycin and Long-Lasting Antibacterial Effects. [Link]
-
MDPI. Medical Applications and Cellular Mechanisms of Action of Carboxymethyl Chitosan Hydrogels. [Link]
-
National Institutes of Health. Bioresponsive Materials for Drug Delivery Based on Carboxymethyl Chitosan/Poly(γ-Glutamic Acid) Composite Microparticles. [Link]
-
YouTube. MCAT Bites: Carboxylic Acids: Synthesis and Degeneration | Inspira Advantage. [Link]
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ResearchGate. Cross-linking mechanism of CMC with citric acid. [Link]
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ResearchGate. carboxymethyl cellulose: synthesis, properties, and applications. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Carboxymethylmercaptosuccinic Acid (CMMSA)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to CMMSA Purification
Carboxymethylmercaptosuccinic acid (CMMSA) is a polyfunctional organic compound with applications in various fields, including pharmaceuticals and materials science. Its purification can be challenging due to the presence of multiple carboxylic acid groups and a sulfur-containing moiety, which can be susceptible to oxidation. This guide will walk you through the common purification techniques and provide solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude CMMSA?
A1: The impurity profile of your crude CMMSA will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Side-reaction products: Such as the disulfide dimer of CMMSA, formed through oxidation of the thiol group.[1]
-
Solvents and reagents: Residual solvents and inorganic salts from the work-up procedure.
-
Degradation products: Depending on the reaction and purification conditions (e.g., high temperatures or extreme pH), you might observe degradation products.
Q2: What is the best initial approach to purify crude CMMSA?
A2: For most solid organic compounds like CMMSA, recrystallization is an excellent first-line purification technique. It is effective at removing inorganic salts, residual solvents, and some by-products. The key is to select an appropriate solvent system where CMMSA has high solubility at elevated temperatures and low solubility at room temperature or below.
Q3: Can I use chromatography to purify CMMSA?
A3: Yes, chromatography is a powerful technique for purifying CMMSA, especially for removing structurally similar impurities. Both normal-phase and reverse-phase chromatography can be employed. For acidic compounds like CMMSA, adding a small amount of an acid (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution in reverse-phase HPLC.[2] Ion-exchange chromatography can also be a viable option, particularly for separating CMMSA from non-acidic impurities.[3][4]
Q4: How can I assess the purity of my final CMMSA product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An effective method to quantify the purity and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR).
-
Mass Spectrometry (MS): To confirm the molecular weight of your product and identify impurities.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of CMMSA, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield After Recrystallization | 1. The chosen solvent is too good at room temperature, leading to significant product loss in the mother liquor. 2. Premature crystallization during hot filtration. 3. Insufficient cooling of the crystallization mixture. | 1. Solvent Selection: Test a range of solvents and solvent mixtures. Consider using a binary solvent system where CMMSA is highly soluble in one solvent and poorly soluble in the other. 2. Hot Filtration: Ensure the filtration apparatus (funnel, filter paper) is pre-heated to prevent the product from crashing out. Use a minimum amount of hot solvent to dissolve the crude product. 3. Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. |
| Persistent Impurities Detected by HPLC | 1. Co-crystallization of impurities with the product. 2. Impurities have very similar polarity to CMMSA, making separation by recrystallization difficult. | 1. Recrystallization Optimization: Try a different solvent system for recrystallization. Sometimes, multiple recrystallizations from different solvents are necessary. 2. Chromatography: If recrystallization fails, column chromatography is the next logical step. For reverse-phase HPLC, consider adjusting the mobile phase pH to alter the ionization state of CMMSA and the impurities, which can significantly affect retention times.[2] |
| Product Discoloration (Yellowish or Brownish Tint) | 1. Presence of colored impurities from the synthesis. 2. Oxidation of the thiol group to form colored disulfide by-products.[1] 3. Thermal degradation during purification. | 1. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be cautious, as it can also adsorb some of your product. 2. Inert Atmosphere: When working with CMMSA, especially at elevated temperatures, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] 3. Temperature Control: Avoid excessive heating during recrystallization or solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. |
| Oily Product Instead of Crystalline Solid | 1. Presence of impurities that are oils at room temperature, inhibiting crystallization. 2. The product itself may be an oil if it is not sufficiently pure. | 1. Solvent Trituration: Try triturating the oil with a solvent in which the desired product is insoluble but the impurities are soluble. This can often induce crystallization. 2. Column Chromatography: If trituration fails, purify the oil by column chromatography to remove the impurities that are preventing crystallization. |
Experimental Protocols: Best Practices for CMMSA Purification
Note: As specific literature on CMMSA purification is limited, the following protocols are based on established methods for structurally similar sulfur-containing dicarboxylic acids, such as thiomalic acid.[1][5]
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude CMMSA in various solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude CMMSA and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Liquid-Liquid Extraction (Acid-Base Extraction)
This technique is useful for separating acidic CMMSA from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The acidic CMMSA will be deprotonated and move into the aqueous layer as its carboxylate salt. Neutral and basic impurities will remain in the organic layer.
-
Isolation of Impurities: Separate the organic layer.
-
Acidification and Product Recovery: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., HCl) until the CMMSA precipitates out.
-
Filtration and Drying: Collect the precipitated CMMSA by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of CMMSA, incorporating decision points based on the nature of the impurities.
Caption: A decision-tree workflow for CMMSA purification.
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. The following table provides a qualitative guide to the solubility of dicarboxylic acids in common laboratory solvents, which can be used as a starting point for CMMSA.
| Solvent | Polarity | Expected Solubility of Dicarboxylic Acids | Notes |
| Water | High | Good, especially when heated. | A good choice if CMMSA is stable in hot water. |
| Ethanol/Methanol | High | Good. | Often used in combination with water. |
| Ethyl Acetate | Medium | Moderate, increases with heat. | A versatile solvent for recrystallization. |
| Acetone | Medium | Good. | Its low boiling point can be advantageous for easy removal. |
| Toluene | Low | Poor. | Can be used as an anti-solvent in a binary system. |
| Hexane/Heptane | Low | Very Poor. | Useful as an anti-solvent. |
Concluding Remarks
The purification of this compound, while presenting some challenges, can be systematically approached using the techniques outlined in this guide. By understanding the potential impurities and applying the principles of recrystallization, extraction, and chromatography, researchers can achieve the desired purity for their applications. Always remember to perform a thorough analytical characterization to confirm the purity and identity of your final product.
References
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LookChem. (n.d.). Mercaptosuccinic acid 70-49-5 wiki. [Link]
-
Alpha Chemika. (n.d.). THIOMALIC ACID For Synthesis. [Link]
-
Wikipedia. (2023, June 13). Thiomalic acid. [Link]
-
Brandt, U., Deters, A., & Steinbüchel, A. (2015). A jack-of-all-trades: 2-mercaptosuccinic acid. Applied Microbiology and Biotechnology, 99(11), 4545–4557. [Link]
- Google Patents. (n.d.). CN102030692A - Method for synthesizing 2-mercaptosuccinic acid.
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YouTube. (2015, September 4). Recrystallization of Sulfur. [Link]
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Semantic Scholar. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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PubMed. (2025). Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study. [Link]
-
PubMed. (2016). Purification of organic acids by chromatography with strong anionic resins: Investigation of uptake mechanisms. [Link]
-
MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
-
ResearchGate. (2016). Membrane Chromatography for Protein Purifications from Ligand Design to Functionalization. [Link]
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ResearchGate. (2020). determination of tioacetic acid in meso-2,3-dimercaptosuccinic acid. [Link]
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-
SHIMADZU CORPORATION. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
-
Reddit. (2021, April 2). Tried my hand at sulfur recrystallization. [Link]
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Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene : 4 Steps. [Link]
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YouTube. (2023, September 24). How to Purify Sulfur by Recrystallization with Xylenes. [Link]
-
Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids?. [Link]
-
ResearchGate. (2025). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. [Link]
-
National Institutes of Health. (2025). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. [Link]
-
PubMed. (n.d.). Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein. [Link]
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for Acidic Compounds
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues, with a specific focus on acidic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we will delve into the root causes of peak tailing and provide systematic, field-proven troubleshooting strategies to restore optimal peak symmetry and ensure the integrity of your analytical results.
Introduction to Peak Tailing
In an ideal HPLC separation, a chromatographic peak exhibits a symmetrical, Gaussian shape. However, various factors can lead to peak asymmetry, with peak tailing being the most prevalent distortion.[1] Peak tailing is characterized by a trailing edge that is broader than the leading edge, resulting in an asymmetry factor greater than one. This phenomenon not only compromises the aesthetic quality of the chromatogram but, more critically, it can negatively impact resolution and the accuracy of peak integration and quantification.[2]
While peak tailing can affect various types of compounds, acidic analytes present a unique set of challenges. Understanding the underlying chemical and physical interactions is paramount to effective troubleshooting. This guide will walk you through a logical, step-by-step process to identify and rectify the cause of peak tailing in your analyses of acidic compounds.
Core Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific issues you might be encountering. We'll start with the most common and easily solvable problems and progress to more complex scenarios.
Q1: My acidic compound is tailing. Where do I start?
A1: The first step is to differentiate between a chemical problem and a physical (or system-related) problem. A simple diagnostic test can provide valuable insight.
Experimental Protocol: The Neutral Compound Test
-
Prepare a standard: Dissolve a neutral, non-polar compound (e.g., toluene or uracil) in your mobile phase.[3][4][5]
-
Injection: Inject this standard onto your HPLC system using the same method conditions that are causing peak tailing for your acidic analyte.
-
Analysis:
-
If the neutral compound's peak also tails: This strongly suggests a physical issue with your HPLC system or column.[3][5] Proceed to the "Physical and System-Related Issues" section.
-
If the neutral compound's peak is symmetrical: The problem is likely chemical in nature and specific to your acidic analyte.[3][5] Continue with the "Chemical and Method-Related Issues" section.
-
Chemical and Method-Related Issues
These problems arise from undesirable interactions between your acidic analyte and the stationary phase or from suboptimal mobile phase conditions.
Q2: I've confirmed it's a chemical issue. Could the mobile phase pH be the culprit?
A2: Absolutely. The pH of your mobile phase is one of the most critical factors influencing the peak shape of ionizable compounds like acids. [6][7]
The Causality: For acidic compounds, the goal is to ensure they are in a single, un-ionized state. According to the Henderson-Hasselbalch equation, an acidic analyte will be predominantly in its neutral, more hydrophobic form when the mobile phase pH is significantly lower than its pKa.[7][8] If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and un-ionized forms will exist, leading to multiple retention mechanisms and resulting in peak tailing or splitting.[6][9]
Troubleshooting Protocol: Mobile Phase pH Optimization
-
Determine the pKa of your acidic analyte. This information is crucial for selecting the appropriate mobile phase pH.
-
Adjust the mobile phase pH. A general rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of your acidic compound.[8][10] This ensures the analyte is fully protonated and interacts with the stationary phase in a consistent manner.[8][11]
-
Use a suitable buffer. To maintain a stable pH throughout the analysis, it is essential to use a buffer.[12][13] Choose a buffer with a pKa value close to your target mobile phase pH for maximum buffering capacity.[13][14] For low pH applications, common choices include phosphate or formate buffers.[11][14] A buffer concentration of 10-50 mM is typically sufficient.[14]
Data Presentation: Impact of pH on Retention and Peak Shape
| Mobile Phase pH | Analyte State (for an acid with pKa 4.5) | Expected Retention | Expected Peak Shape |
| 2.5 | Predominantly neutral | High | Symmetrical |
| 4.5 | 50% neutral, 50% ionized | Intermediate | Broad, tailing, or split |
| 6.5 | Predominantly ionized | Low | Potentially symmetrical, but less retained |
Q3: I've optimized the pH, but the peak tailing persists. What's next?
A3: The issue may lie with secondary interactions between your acidic analyte and the silica backbone of the stationary phase.
The Causality: Most reversed-phase HPLC columns use silica particles as the support material. The surface of silica contains silanol groups (Si-OH), which are weakly acidic.[3][5] At mobile phase pH values above approximately 3.5, these silanol groups can become deprotonated (Si-O-), creating negatively charged sites.[15] These sites can then interact with any residual positive charge on your acidic analyte or through dipole-dipole interactions, leading to a secondary retention mechanism that causes peak tailing.[1][16][17] This is a very common cause of peak tailing for basic compounds, but can also affect polar acidic compounds.
Visualization: Analyte-Silanol Interactions
Caption: Secondary interactions with silanol groups cause peak tailing.
Troubleshooting Protocol: Mitigating Silanol Interactions
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica, which has a lower concentration of metal impurities that can activate silanol groups.[17] Additionally, these columns undergo a process called "end-capping," where residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to render them less active.[18][19][20] Using a well end-capped column is a primary strategy to reduce peak tailing.[1][2][18] Double or even triple end-capping provides even greater deactivation of silanol groups.[18]
-
Consider an Alternative Stationary Phase:
-
Polar-Embedded Phases: These columns have a polar group embedded within the long alkyl chain (e.g., a carbamate group). This polar group can help to shield the analyte from interacting with residual silanol groups, improving peak shape for polar compounds.[2][15]
-
Polymer-Based Columns: These columns use a polymeric stationary phase instead of silica and do not have silanol groups, thus eliminating this source of secondary interactions. They are also stable over a wider pH range.[11]
-
Physical and System-Related Issues
If the neutral compound test indicated a physical problem, the following Q&A will guide you through troubleshooting your HPLC system.
Q4: The neutral compound test showed peak tailing. What parts of my HPLC system should I check?
A4: When all peaks in a chromatogram tail, it often points to an issue within the fluidic path of your HPLC system that is causing extra-column band broadening.
The Causality: Extra-column volume refers to any space in the HPLC system outside of the column itself where the sample can spread out, leading to peak distortion.[2] This can be caused by poorly made connections, tubing with an unnecessarily large internal diameter, or a void at the head of the column.[3][5]
Troubleshooting Protocol: System Inspection
-
Check all fittings and connections: Ensure that all tubing connections, especially between the injector, column, and detector, are properly seated and that there are no gaps. Use fittings appropriate for your system.
-
Minimize tubing length and internal diameter: Use the shortest possible length of tubing with the smallest internal diameter that is practical for your system's backpressure limits.[2]
-
Inspect the column for voids: A void at the top of the column can occur over time due to settling of the stationary phase.[3][5] This can sometimes be rectified by reversing and flushing the column (check the column manufacturer's instructions first). If the problem persists, the column may need to be replaced.[1][21]
-
Check for a partially blocked frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or mobile phase. This can cause poor flow distribution and lead to peak tailing.[1] Replacing the frit or the column may be necessary.
Visualization: Troubleshooting Flowchart for Physical Issues
Caption: Systematic approach to resolving physical causes of peak tailing.
Frequently Asked Questions (FAQs)
Q: Can metal contamination in my HPLC system cause peak tailing for acidic compounds? A: Yes. Metal ions, particularly iron, from stainless steel components in the HPLC system (tubing, frits, etc.) can interact with certain analytes, especially those with chelating properties like phosphate or multiple carboxylate groups.[17][22][23][24] This can lead to poor peak shape and even signal loss.[24][25][26] Using bio-inert or metal-free HPLC systems and columns can mitigate this issue.[25]
Q: Could my sample be overloading the column? A: While less common for peak tailing (more often associated with peak fronting), mass overload can sometimes contribute to peak asymmetry.[21][27] Try injecting a smaller amount of your sample to see if the peak shape improves.[27]
Q: Does the choice of organic modifier in the mobile phase matter? A: Yes, it can. Methanol is a protic solvent and can engage in hydrogen bonding with residual silanol groups, which can sometimes help to reduce their interaction with analytes.[16] Acetonitrile is aprotic and does not have this effect. If you are using acetonitrile and experiencing tailing, switching to methanol (or a mixture) may improve peak shape.
Q: I'm using a guard column. Could that be the problem? A: A contaminated or worn-out guard column can certainly cause peak tailing. Try removing the guard column and running the analysis again. If the peak shape improves, replace the guard column.
Conclusion
Troubleshooting HPLC peak tailing for acidic compounds is a systematic process of elimination. By first distinguishing between chemical and physical causes, you can efficiently narrow down the potential sources of the problem. Remember to address mobile phase pH and potential secondary silanol interactions as primary chemical factors. For physical issues, a thorough inspection of your system's fluidic path is key. By applying the principles and protocols outlined in this guide, you can effectively diagnose and resolve peak tailing, leading to more accurate, reproducible, and reliable chromatographic results.
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Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Pharma Growth Hub. (2023-11-23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]
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Chrom Tech, Inc. (2025-10-28). What Causes Peak Tailing in HPLC?. [Link]
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Moravek. Exploring the Role of pH in HPLC Separation. [Link]
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Chrom Tech, Inc. (2025-10-28). What Is Endcapping in HPLC Columns. [Link]
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Biotage. (2023-01-24). How does an acid pH affect reversed-phase chromatography separations?. [Link]
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Chemistry For Everyone. (2025-02-02). Why Is End-Capping Used In Liquid Chromatography?. YouTube. [Link]
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The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. [Link]
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The Theory of HPLC Column Chemistry. [Link]
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Waters Knowledge Base. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. [Link]
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Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Phenomenex. (2025-06-09). How to Reduce Peak Tailing in HPLC?. [Link]
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Axion Labs. HPLC Peak Tailing. [Link]
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Cytiva. (2024-09-01). How to fix asymmetrical chromatography peaks?. [Link]
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Industry news. (2023-12-27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
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Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
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PubMed. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. [Link]
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Phenomenex. LC Technical Tip. [Link]
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How to Fix Asymmetrical Chromatography Peaks. (2023-04-04). [Link]
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NIH. (2020-03-20). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
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Chromatography Today. (2020-03-02). The use of Mobile Phase pH as a Method Development Tool. [Link]
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Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. [Link]
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The LCGC Blog. (2020-06-04). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
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Phenomenex. Role of Buffers in Liquid Chromatography. [Link]
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HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
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Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
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The LCGC Blog. (2018-04-09). Do You Really Know Your Stationary-Phase Chemistry?. [Link]
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HPLC Troubleshooting Guide. [Link]
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Axion Labs. (2022-02-15). HPLC Tips Peak Tailing. YouTube. [Link]
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Technology Networks. (2025-10-06). Overcoming Metal Interference in HPLC. [Link]
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Mastelf. (2025-01-08). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
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The LCGC Blog. (2013-07-02). Buffer Choice for HPLC Separations. [Link]
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Mastelf. (2025-07-25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Restek. (2013-12-18). When should you use a buffer for HPLC, how does it work and which one to use?. [Link]
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Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
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Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]
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Phenomenex. (2025-06-06). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. [Link]
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alwsci. (2024-05-10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
ResearchGate. (2025-08-05). Influence of metals in the column or instrument on performance in hydrophilic interaction liquid chromatography. [Link]
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ResearchGate. (2025-08-06). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
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LCGC International. (2022-06-01). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
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Technical Support Center: Carboxymethylmercaptosuccinic Acid (CMMSA)
Introduction
Welcome to the Technical Support Center for Carboxymethylmercaptosuccinic acid (CMMSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of CMMSA in solution. As a molecule combining the functionalities of a thioether and a tricarboxylic acid, CMMSA presents unique stability challenges that are critical to understand for reliable and reproducible experimental outcomes. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMMSA) and what are its primary applications?
This compound (CAS 99-68-3), with the molecular formula C₆H₈O₆S, is a tricarboxylic acid that also contains a thioether linkage.[1][2] Structurally, it can be viewed as a derivative of succinic acid. While specific, large-scale applications are not extensively documented in publicly available literature, its structure suggests potential utility as a chelating agent, a building block in organic synthesis, or in the development of pharmaceutical compounds and nanomaterials, similar to its analogue, mercaptosuccinic acid.[3]
Q2: What are the primary stability concerns for CMMSA in aqueous solutions?
The main stability concern for CMMSA in solution is the potential for oxidation of the sulfur atom. Although thioethers are generally more resistant to oxidation than thiols, they can be oxidized under certain conditions to sulfoxides and then to sulfones, particularly in the presence of strong oxidizing agents or under prolonged exposure to atmospheric oxygen, potentially catalyzed by metal ions. Additionally, while the C-S bond in the thioether is generally stable, extreme pH and high temperatures could potentially lead to hydrolysis over extended periods, although this is less common than oxidation.
Q3: What is the expected shelf-life of a CMMSA stock solution?
The shelf-life of a CMMSA stock solution is highly dependent on the storage conditions. For short-term storage (days to a week), refrigeration at 2-8°C is recommended.[1] For long-term storage (weeks to months), it is advisable to store aliquots at -20°C or below to minimize degradation. To prevent repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the solution in single-use aliquots. The choice of solvent and buffer system will also significantly impact stability (see Q4 and Q5).
Q4: What is the optimal pH range for storing CMMSA solutions?
For general stability, it is recommended to maintain CMMSA solutions at a slightly acidic to neutral pH (pH 4-7). Dicarboxylic and tricarboxylic acids are generally stable in this pH range.[4][5] Highly alkaline conditions (pH > 8) should be avoided as they can promote the oxidation of sulfur-containing compounds. Strongly acidic conditions could potentially catalyze hydrolysis of the thioether linkage over time, although this is a less immediate concern than oxidation. It is crucial to use a well-buffered system to maintain the desired pH.
Q5: What are the recommended solvents and buffers for preparing CMMSA solutions?
For most applications, CMMSA can be dissolved in high-purity water (e.g., Milli-Q or equivalent). Given that it is a tri-carboxylic acid, its solubility in water is expected to be good, and can be enhanced at neutral or slightly alkaline pH due to deprotonation of the carboxylic acid groups.[6] When a buffered solution is required, phosphate or citrate buffers are suitable choices within the recommended pH range of 4-7. It is advisable to use buffers prepared with high-purity water and filtered through a 0.22 µm filter to remove any particulate matter.
Troubleshooting Guide
Issue 1: I am observing a gradual decrease in the concentration of my CMMSA standard over time, even when stored at 4°C.
Possible Causes & Solutions:
-
Oxidation: The thioether group in CMMSA is susceptible to oxidation. This can be accelerated by the presence of dissolved oxygen, trace metal ion contaminants, and exposure to light.
-
Solution: Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use. Store the prepared solutions under an inert atmosphere if possible. The addition of a small amount of a chelating agent like EDTA can help to sequester metal ions that may catalyze oxidation. Storing solutions in amber vials will protect them from light.
-
-
Microbial Growth: If the solution is not sterile, microbial growth can lead to the degradation of CMMSA.
-
Solution: Prepare solutions under sterile conditions, for example, in a laminar flow hood. Use sterile solvents and containers, and filter the final solution through a 0.22 µm syringe filter before storage.
-
Issue 2: My HPLC analysis of a CMMSA sample shows multiple peaks, but I started with a pure compound.
Possible Causes & Solutions:
-
On-Column Degradation: The stationary phase or mobile phase of your HPLC system could be contributing to the degradation of CMMSA.
-
Solution: Ensure the mobile phase pH is within the stable range for your column and for CMMSA (ideally pH 4-7). If using a new column, ensure it is properly conditioned. It may be beneficial to include a low concentration of a chelating agent in your mobile phase to mitigate the effects of any metal contamination in the HPLC system.
-
-
Formation of Degradation Products: The extra peaks are likely degradation products, such as the sulfoxide or sulfone derivatives of CMMSA, formed during sample preparation or storage.
-
Solution: To identify if the additional peaks are degradation products, you can perform a forced degradation study (see Protocol 2). This involves intentionally exposing your CMMSA sample to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting chromatograms. This will help you to identify the retention times of the major degradation products.[7][8]
-
Issue 3: I am having difficulty achieving consistent results in my experiments involving CMMSA.
Possible Causes & Solutions:
-
Inconsistent Solution Preparation: Minor variations in pH, solvent purity, or preparation technique can lead to differing rates of degradation between batches of CMMSA solutions.
-
Solution: Adhere strictly to a standardized protocol for solution preparation (see Protocol 1). Always use fresh, high-purity solvents and accurately prepared buffers. Document all steps of the preparation process, including the final pH of the solution.
-
-
Sample Handling During Experimentation: The stability of CMMSA can be compromised during the course of an experiment due to factors like prolonged exposure to room temperature or atmospheric oxygen.
-
Solution: Minimize the time that CMMSA solutions are kept at room temperature. If possible, perform experimental manipulations on ice. If the experiment is lengthy, consider preparing fresh solutions or using aliquots from a stock stored under optimal conditions.
-
Experimental Protocols
Protocol 1: Preparation of a CMMSA Stock Solution
Objective: To prepare a stable stock solution of CMMSA for use in various experiments.
Materials:
-
This compound (CMMSA) solid
-
High-purity, deoxygenated water (or other suitable solvent)
-
Calibrated pH meter
-
Sterile, amber-colored storage vials
-
0.22 µm syringe filter
Procedure:
-
Solvent Preparation: Deoxygenate high-purity water by sparging with nitrogen or argon gas for at least 30 minutes.
-
Weighing: Accurately weigh the desired amount of CMMSA solid in a sterile container.
-
Dissolution: Add a portion of the deoxygenated solvent to the CMMSA solid and gently agitate to dissolve. A slight adjustment of pH with dilute NaOH may be necessary to aid dissolution.
-
pH Adjustment: Once dissolved, adjust the pH of the solution to the desired value (e.g., pH 6.0) using dilute, high-purity acid or base.
-
Final Volume: Bring the solution to the final desired volume with the deoxygenated solvent.
-
Sterilization and Storage: Filter the solution through a 0.22 µm syringe filter into sterile, amber vials. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or below for long-term use.
Protocol 2: Forced Degradation Study of CMMSA
Objective: To intentionally degrade CMMSA under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.[7]
Materials:
-
CMMSA stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Heating block or oven
-
UV lamp
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the CMMSA stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the CMMSA stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the CMMSA stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the CMMSA stock solution in a heating block or oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the CMMSA stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC. Compare the chromatograms to identify new peaks corresponding to degradation products.
Data Presentation
Table 1: Factors Influencing CMMSA Stability in Solution
| Factor | High Risk Condition | Recommendation | Rationale |
| pH | > 8.0 or < 4.0 | Maintain pH between 4.0 and 7.0 | Minimizes base-catalyzed oxidation and acid-catalyzed hydrolysis.[4][5] |
| Temperature | > 25°C for extended periods | Store at 2-8°C (short-term) or ≤ -20°C (long-term) | Reduces the rate of all chemical degradation pathways. |
| Oxygen | Presence of atmospheric oxygen | Use deoxygenated solvents and store under inert gas | The thioether group is susceptible to oxidation. |
| Metal Ions | Presence of transition metals (e.g., Cu²⁺, Fe³⁺) | Use high-purity reagents; consider adding a chelator (e.g., EDTA) | Metal ions can catalyze oxidative degradation. |
| Light | Exposure to UV or ambient light | Store in amber vials or protect from light | Light can provide the energy to initiate degradation reactions. |
Visualizations
Caption: Troubleshooting workflow for unexpected results with CMMSA.
References
-
Organic Chemistry Key Term. (n.d.). Thioester Hydrolysis Definition. Fiveable. Retrieved from [Link]
-
LibreTexts. (2023, May 16). 21.8 Chemistry of Thioesters and Acyl Phosphates: Biological Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. In Wikipedia. Retrieved from [Link]
-
StudySmarter US. (n.d.). Hydrolysis of Thioesters. Retrieved from [Link]
-
Gao, J., & Wesolowski, D. A. (2008). Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy. The Journal of Physical Chemistry B, 112(43), 13490–13500. [Link]
-
Bracher, P. J., Snyder, P. W., Bohall, B. R., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399–412. [Link]
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Kaatze, U., & Behrends, R. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. The Journal of Chemical Physics, 149(24), 244502. [Link]
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Wu, Y., Liu, Y., Li, J., Ma, Y., & Chen, Y. (2022). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 11(18), 2841. [Link]
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askiitians. (n.d.). Dicarboxylic Acids and their Derivatives. Retrieved from [Link]
-
Reddit. (2020, January 5). Dicarboxylic acid solubility. r/Mcat. Retrieved from [Link]
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LibreTexts. (2021, July 31). 18.11: Dicarboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Begum, S., & Reddy, G. S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(04), 001-010. [Link]
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Del Grosso, E., A., S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 207-215. [Link]
-
Thordal, B., Hansen, H. R., & Andersen, J. V. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(11). [Link]
-
Del Grosso, E., A., S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 207-215. [Link]
-
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. [Link]
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Van Vleet, E. R., Burns, A. R., & Schultz, T. E. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1727–1736. [Link]
-
Schalk, J., & Mattanovich, D. (2019). A jack-of-all-trades: 2-mercaptosuccinic acid. Applied Microbiology and Biotechnology, 103(19), 7847–7857. [Link]
-
Schwartz-Zimmermann, H. E., Schreiner, M., & Schedle, K. (2022). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 414(5), 1845–1858. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiomalic acid. In Wikipedia. Retrieved from [Link]
-
Schwartz-Zimmermann, H. E., Schreiner, M., & Schedle, K. (2022). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 414(5), 1845–1858. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Succinic Acid on BIST A+ Column. Retrieved from [Link]
-
Kiebish, M. A., et al. (2022). Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine. Analytical Biochemistry, 643, 114604. [Link]
-
Metabolomics Workshop. (2015, June 2). 3rd Metabolomics Workshop. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Avoiding degradation of Carboxymethylmercaptosuccinic acid during storage
Welcome to the technical support center for Carboxymethylmercaptosuccinic acid (CMMSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of CMMSA to prevent its degradation. As a molecule with a thiol group and multiple carboxylic acid functionalities, CMMSA is susceptible to specific degradation pathways that can compromise experimental outcomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (CMMSA) degradation during storage?
A1: The primary cause of CMMSA degradation is the oxidation of its thiol (-SH) group. This is a common vulnerability for all thiol-containing compounds. The thiol group is susceptible to oxidation, which can be initiated or accelerated by several factors including exposure to atmospheric oxygen, presence of metal ions, elevated temperatures, and high pH. The initial oxidation product is typically a disulfide dimer, which can be followed by further oxidation to form sulfinic and sulfonic acid derivatives.
Q2: I've noticed a decrease in the potency of my CMMSA-containing formulation. What could be the reason?
A2: A decrease in potency is a strong indicator of CMMSA degradation. The active form of CMMSA for many applications relies on the free thiol group. When this group is oxidized, the resulting disulfide or other oxidized species may no longer be active. To confirm this, you should perform an analytical assessment of your sample's purity and compare it to a freshly prepared standard.
Q3: Can I store my CMMSA solution at room temperature for a short period?
A3: It is highly discouraged to store CMMSA solutions at room temperature. Even for short durations, exposure to ambient temperature and light can accelerate oxidative degradation. If you must keep a solution out for experimental use, it is best to keep it on ice and protected from light. For any storage longer than a few hours, refrigeration or freezing is mandatory.
Q4: Is CMMSA sensitive to pH? What is the optimal pH for its storage?
A4: Yes, CMMSA is sensitive to pH. The thiolate anion (S-), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (-SH). Therefore, storing CMMSA solutions at neutral or slightly acidic pH is generally recommended to enhance stability. However, the optimal pH will also depend on the specific application and the formulation's other components. It is advisable to conduct a pH stability study for your specific formulation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a precipitate in a previously clear CMMSA solution. | Formation of insoluble disulfide dimer or other degradation products. | 1. Do not use the solution. 2. Attempt to identify the precipitate using analytical techniques such as LC-MS. 3. Review your storage conditions; the solution may have been exposed to oxygen or incompatible materials. |
| Inconsistent results in bioassays using different batches of CMMSA. | Degradation of one or more batches of CMMSA. | 1. Quantify the concentration of active CMMSA in each batch using a validated HPLC method. 2. Implement stricter storage protocols for all new batches of CMMSA. 3. Always use a freshly prepared and quantified CMMSA solution as a positive control in your assays. |
| A gradual color change in the CMMSA solid or solution. | Oxidation or reaction with contaminants. | 1. Discard the material. 2. Ensure that the storage container is inert and properly sealed. 3. If in solution, verify the purity of the solvent and the absence of metal ion contamination. |
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage conditions. These recommendations are based on the chemical properties of thiol-containing compounds and general best practices for laboratory chemical storage.[1][2][3][4]
| Parameter | Solid CMMSA | CMMSA in Solution | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.[5] | -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Low temperatures significantly reduce the rate of chemical degradation, including oxidation. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[5] | Purge the headspace of the container with an inert gas before sealing. Use degassed solvents for preparation. | Minimizes exposure to atmospheric oxygen, a key driver of thiol oxidation. |
| Light | Store in an amber vial or in the dark. | Use amber vials or wrap the container in aluminum foil. | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, inert container (e.g., glass or compatible polymer). | Tightly sealed, inert container. | Prevents contamination and exposure to air and moisture. |
| Purity | Use high-purity CMMSA. | Prepare solutions with high-purity, degassed solvents. | Impurities, especially metal ions, can catalyze oxidative degradation. |
Experimental Protocols
Protocol 1: Quantification of CMMSA Purity by HPLC
This protocol provides a general method for the quantification of CMMSA using High-Performance Liquid Chromatography (HPLC) with UV detection. This method can be adapted and validated for specific formulations.
1. Materials and Reagents:
-
This compound (CMMSA) standard of known purity
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of CMMSA (e.g., 1 mg/mL) in Mobile Phase A.
-
Perform serial dilutions to create a calibration curve with at least 5 concentration points.
4. Sample Preparation:
-
Dissolve or dilute the CMMSA sample in Mobile Phase A to a concentration within the calibration curve range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient can be optimized, for example:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-25 min: 95% to 5% B
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or as optimized for CMMSA)
-
Column Temperature: 25°C
6. Data Analysis:
-
Integrate the peak area of the CMMSA peak in both standards and samples.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of CMMSA in the samples using the calibration curve.
Protocol 2: Forced Degradation Study of CMMSA
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance.[6][7]
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours (solid and solution).
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a defined period.
2. Sample Preparation:
-
Prepare a stock solution of CMMSA (e.g., 1 mg/mL).
-
For each stress condition, mix the CMMSA stock solution with the respective stressor.
-
At specified time points, withdraw an aliquot and neutralize it if necessary (e.g., acid-stressed sample with NaOH, base-stressed sample with HCl).
-
Dilute the sample to an appropriate concentration for analysis.
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC or LC-MS/MS method (as described in Protocol 1, but with a gradient optimized to separate all degradation products).
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
4. Characterization of Degradation Products:
-
Use LC-MS/MS to determine the mass-to-charge ratio (m/z) of the degradation products.[8][9][10]
-
Propose structures for the degradation products based on their mass and fragmentation patterns.
Visualizing Degradation Pathways and Workflows
Probable Oxidative Degradation Pathway of CMMSA
The primary degradation pathway for CMMSA is the oxidation of its thiol group. This process can proceed through several stages, ultimately leading to the loss of the sulfur moiety.
Caption: Oxidative degradation of CMMSA.
Experimental Workflow for CMMSA Stability Assessment
This workflow outlines the key steps in assessing the stability of a new CMMSA formulation.
Caption: Workflow for CMMSA stability testing.
References
-
CPAChem. (n.d.). Safety data sheet: meso-2,3-Dimercaptosuccinic acid. Retrieved from [Link]
-
University of California, San Diego. (2024, March 3). Chemical Compatibility Guidelines. Blink. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Safe Storage. Retrieved from [Link]
-
Lunn, G. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1649–1657. [Link]
-
Kubatova, A., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. Retrieved from [Link]
-
Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Retrieved from [https://www.cipac.org/documents/ greasy%20spoon%20menu/5219_R.pdf]([Link] greasy%20spoon%20menu/5219_R.pdf)
-
Kumar, V., & Singh, A. (2019). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate. Retrieved from [Link]
-
The University of Queensland. (2022, August 8). HS404 Dangerous Goods Storage Guideline. Retrieved from [Link]
-
Patel, P. N., & Patel, M. M. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific, 2(9), 45-54. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]
-
Stepanov, M. G., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(15), 8493. [Link]
-
Rao, R. N., et al. (2014). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Journal of Pharmaceutical and Biomedical Analysis, 88, 333-341. [Link]
-
Aznar, R., & Nerín, C. (2016). The Expanding Role of LC-MS in Analyzing Metabolites and Degradation Products of Food Contaminants. ResearchGate. Retrieved from [Link]
-
University of Florida. (2005, August). Practices for Proper Chemical Storage. Office of Environmental Health & Safety. Retrieved from [Link]
-
Al-Jamal, R., & Al-Bitar, A. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418. [Link]
-
Shirkhedkar, A. A., et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 6(6), 336-345. Retrieved from [Link]
Sources
- 1. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
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- 4. csuohio.edu [csuohio.edu]
- 5. This compound CAS#: 99-68-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Interferences in Carboxymethylmercaptosuccinic Acid (CMMSA) Analytical Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Carboxymethylmercaptosuccinic acid (CMMSA) analytical assays. As a Senior Application Scientist, I understand the critical importance of robust and reliable analytical methods in research and drug development. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you overcome common challenges encountered during the analysis of CMMSA.
This compound is a chelating agent with a structure similar to dimercaptosuccinic acid (DMSA), also known as succimer.[1] Its analytical determination, particularly in complex biological matrices, can be prone to various interferences that may compromise the accuracy and precision of your results. This guide will equip you with the knowledge to identify, understand, and mitigate these interferences.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding interference in CMMSA analytical assays:
1. What are the most common sources of interference in CMMSA assays?
Interference in CMMSA assays can arise from several sources, broadly categorized as:
-
Matrix Effects: These are caused by co-eluting components from the sample matrix (e.g., plasma, urine) that can suppress or enhance the ionization of CMMSA in the mass spectrometer, leading to inaccurate quantification.[2][3][4] Common culprits in biological matrices include phospholipids, salts, and endogenous metabolites.[5]
-
Degradation Products: CMMSA, like its analogue DMSA, can be unstable under certain conditions, particularly at alkaline pH.[6] Degradation can lead to the formation of oxidized and dimerized forms, which may have similar chromatographic behavior and interfere with the analysis of the parent compound.[6][7][8]
-
Co-administered Drugs and their Metabolites: If the subjects in your study are receiving other medications, these compounds or their metabolites could potentially co-elute with CMMSA and cause interference.
-
Reagents and Consumables: Contaminants from reagents, solvents, collection tubes (e.g., anticoagulants), and plasticware can introduce interfering peaks into your chromatograms.[5]
2. How can I minimize matrix effects in my CMMSA assay?
Minimizing matrix effects is crucial for accurate and reproducible results. Here are some effective strategies:
-
Effective Sample Preparation: The goal is to remove as many interfering components as possible while efficiently recovering CMMSA. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all matrix components.[5]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but requires careful optimization of solvents.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be tailored to the specific properties of CMMSA.[5]
-
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between CMMSA and any known or potential interferences. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
3. My CMMSA peak is showing tailing. What could be the cause?
Peak tailing can be caused by several factors:
-
Secondary Interactions with the Column: The carboxylic acid groups on CMMSA can interact with active sites on the silica backbone of the column. Using a column with end-capping or a hybrid particle technology can help.
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape. Regular column washing and the use of a guard column are recommended.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of CMMSA and its interaction with the stationary phase. Experiment with different pH values to optimize peak shape.
-
Metal Chelation: CMMSA's chelating properties can lead to interactions with metal ions in the HPLC system (e.g., stainless steel components). Passivating the system with an acid wash or using a bio-inert LC system can mitigate this.
4. I am observing multiple peaks that I suspect are related to CMMSA. How can I confirm this?
The presence of multiple peaks could be due to isomers, degradation products, or in-source fragments. To investigate:
-
Mass Spectrometry (MS) Analysis: Use a high-resolution mass spectrometer to obtain accurate mass data for each peak. This can help in identifying potential degradation products (e.g., dimers, oxides).
-
Forced Degradation Studies: Subject a pure standard of CMMSA to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[7] Analyze these stressed samples to see if the retention times of the generated peaks match the unknown peaks in your samples.
-
Tandem MS (MS/MS) Fragmentation: Analyze the fragmentation patterns of the unknown peaks and compare them to the fragmentation pattern of the CMMSA standard. Related compounds will likely share common fragment ions.
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter.
Guide 1: Investigating and Mitigating Matrix Effects
Issue: Poor accuracy and precision, inconsistent results between different sample lots.
Underlying Cause: Ion suppression or enhancement due to co-eluting matrix components.[3][4]
Troubleshooting Workflow:
Sources
- 1. Arsenic poisoning - Wikipedia [en.wikipedia.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. droracle.ai [droracle.ai]
- 4. eijppr.com [eijppr.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Carboxymethylmercaptosuccinic Acid (CMMSA)
Welcome to the technical support center for the synthesis of Carboxymethylmercaptosuccinic acid (CMMSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important compound. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the synthesis of high-purity CMMSA.
Introduction to CMMSA Synthesis
This compound (CMMSA), also known as 2-[(Carboxymethyl)thio]butanedioic acid, is a polycarboxylic acid containing a thioether linkage.[1][2] Its synthesis is most commonly achieved through the Michael addition of thioglycolic acid to maleic acid. This reaction, while straightforward in principle, is susceptible to several side reactions that can impact yield and purity. This guide provides a structured approach to identifying and resolving these issues.
Main Reaction Pathway: Michael Addition
The core of CMMSA synthesis is the nucleophilic addition of the thiolate form of thioglycolic acid to the electron-deficient double bond of maleic acid. This is a classic example of a Thia-Michael addition reaction.[3][4]
Caption: Main reaction pathway for CMMSA synthesis.
Troubleshooting Common Issues
This section addresses specific problems you may encounter during the synthesis of CMMSA, providing explanations and actionable solutions.
FAQ 1: Why is my reaction mixture turning yellow or brown?
Answer: Discoloration of the reaction mixture is a common observation and can be attributed to several factors, often related to the stability of the starting materials and the reaction conditions.
-
Cause 1: Oxidation of Thioglycolic Acid. Thioglycolic acid is susceptible to oxidation, especially in the presence of air (oxygen) and at higher pH values. This oxidation leads to the formation of dithiodiglycolic acid, a disulfide-linked dimer, which can contribute to a yellowish tint in the reaction mixture.
Caption: Oxidation of thioglycolic acid to dithiodiglycolic acid.
-
Cause 2: Impurities in Starting Materials. Commercial grades of thioglycolic acid can contain metallic impurities which can catalyze oxidation and other side reactions, leading to colored byproducts.
-
Cause 3: High Reaction Temperature. Elevated temperatures can accelerate decomposition and side reactions, resulting in the formation of colored impurities.
Troubleshooting Protocol:
-
Degas Solvents: Before starting the reaction, thoroughly degas the solvent (typically water) by bubbling an inert gas like nitrogen or argon through it for at least 30 minutes to minimize dissolved oxygen.
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric oxygen from entering the reaction vessel.
-
Check Starting Material Purity: Use high-purity thioglycolic acid and maleic acid. If necessary, purify the thioglycolic acid by distillation under reduced pressure.
-
Control Temperature: Maintain the recommended reaction temperature. If a protocol is not specified, start with room temperature and monitor the reaction progress. Avoid excessive heating unless necessary for reaction initiation.
-
Use of Antioxidants: In some cases, the addition of a small amount of a reducing agent or antioxidant can help to suppress oxidation.
FAQ 2: Why is the yield of CMMSA lower than expected?
Answer: Low yields are a frequent challenge and can stem from incomplete reactions, competing side reactions, or issues during product isolation.
-
Cause 1: Suboptimal pH. The Michael addition of thiols is highly pH-dependent. The reaction requires the presence of the thiolate anion, which is favored at a pH above the pKa of the thiol group of thioglycolic acid (around 3.8). However, at very high pH, other side reactions can occur. The rate of the thiol-Michael addition generally increases with pH.[5]
-
Cause 2: Formation of Dithiodiglycolic Acid. As mentioned previously, the oxidation of thioglycolic acid to its disulfide dimer consumes the starting material, thereby reducing the yield of the desired product. This is a significant competing reaction.
-
Cause 3: Dimerization of the Thiol Adduct. In some instances, the thiol-containing product can react with another molecule of the Michael acceptor, leading to the formation of dimeric or oligomeric byproducts, especially if there is an excess of maleic acid.
-
Cause 4: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inadequate mixing.
-
Cause 5: Product Isolation Issues. CMMSA is a highly water-soluble compound, which can make its extraction and isolation from an aqueous reaction mixture challenging. Significant product loss can occur during workup and purification steps.
Troubleshooting Protocol:
-
Optimize Reaction pH: Carefully control the pH of the reaction mixture. A pH range of 7-9 is often a good starting point for thiol-Michael additions. Use a suitable buffer system to maintain a stable pH.
-
Minimize Oxidation: Employ the strategies outlined in FAQ 1 to reduce the formation of dithiodiglycolic acid.
-
Control Stoichiometry: Use a slight excess of thioglycolic acid to ensure complete consumption of the maleic acid and to minimize the formation of adduct dimers. A molar ratio of 1.1:1 (thioglycolic acid:maleic acid) is a reasonable starting point.
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor the disappearance of starting materials and the formation of the product.
-
Optimize Product Isolation:
-
Acidification: After the reaction is complete, acidify the reaction mixture to a low pH (e.g., pH 1-2) with a non-oxidizing acid like HCl to protonate the carboxylate groups of CMMSA, which may reduce its water solubility.
-
Extraction: Use a polar organic solvent like ethyl acetate for extraction. Multiple extractions will be necessary to maximize the recovery of the product.
-
Crystallization: Attempt to crystallize the product from a suitable solvent system.
-
| Parameter | Recommendation | Rationale |
| pH | 7-9 | Favors thiolate formation for Michael addition while minimizing some side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of thioglycolic acid. |
| Temperature | Room Temperature (initially) | Minimizes thermal decomposition and side reactions. |
| Stoichiometry | Slight excess of thioglycolic acid | Drives the reaction to completion and reduces dimer formation. |
FAQ 3: How can I identify and quantify impurities in my CMMSA product?
Answer: The identification and quantification of impurities are crucial for ensuring the quality of your synthesized CMMSA. A combination of chromatographic and spectroscopic techniques is generally employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating CMMSA from its starting materials and potential side products.
-
Column: A reversed-phase C18 column is a common choice for separating polar, acidic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic solvent like acetonitrile or methanol is typically effective.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the carboxylic acid functional groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and any isolated impurities.
-
Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for CMMSA.
-
Analysis: In the ¹H NMR spectrum of pure CMMSA, you would expect to see characteristic signals for the protons adjacent to the sulfur atom and the carboxylic acid groups. The presence of signals corresponding to unreacted maleic acid, thioglycolic acid, or dithiodiglycolic acid would indicate impurities.
-
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can be used to determine the molecular weight of the product and impurities, aiding in their identification.
Troubleshooting Workflow for Impurity Analysis:
Caption: A typical workflow for the analysis of CMMSA and its impurities.
By systematically addressing these common issues, researchers can improve the yield and purity of this compound synthesis. Careful control of reaction parameters and diligent in-process monitoring are key to a successful outcome.
References
-
PubChem. Butanedioic acid, 2-[(carboxymethyl)thio]-. [Link]
-
MDPI. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]
-
SciSpace. c. interaction of maleic acid with thiol compounds. [Link]
-
NIH. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. [Link]
-
LookChem. Cas 70-49-5,Mercaptosuccinic acid. [Link]
-
Utrecht University Student Theses Repository. Maleic acid amide derivatives as pH-sensitive linkers for therapeutic peptide conjugation. [Link]
-
ADI CHEMISTRY. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. [Link]
-
Wikipedia. Michael addition reaction. [Link]
Sources
Technical Support Center: Enhancing the Solubility of Carboxymethylmercaptosuccinic Acid (CMMSA)
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, technically grounded resource for troubleshooting and overcoming solubility challenges with Carboxymethylmercaptosuccinic acid (CMMSA). We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
Q1: What is this compound (CMMSA) and why is its solubility often a challenge?
A1: this compound (CAS 99-68-3) is a tricarboxylic acid containing a thiol (-SH) group.[1][2] Its structure features three carboxylic acid (-COOH) functional groups, which are weak acids. The core challenge to its solubility lies in the pH-dependent ionization of these groups. In its solid, protonated (uncharged) form, the molecule has limited polarity, making it poorly soluble in water. To achieve significant aqueous solubility, these acidic groups must be deprotonated to their charged carboxylate (-COO⁻) forms, a process governed by the solution's pH.
Q2: I've added CMMSA powder to water and it won't dissolve. What is the most critical first step?
A2: The first and most critical step is to measure and adjust the pH of your solution. Due to the acidic nature of the molecule, a simple mixture of CMMSA and water will result in a low pH, where the carboxylic acid groups remain protonated and insoluble. You must increase the pH to dissolve the compound.
Q3: What are the pKa values for CMMSA?
Part 2: Troubleshooting Guide: Protocols & Scientific Rationale
Issue 1: CMMSA Fails to Dissolve in Aqueous Buffers (e.g., Water, PBS)
Causality: The buffer's pH is too low to deprotonate the carboxylic acid groups. The solubility of organic acids is highly dependent on pH.[5][6] When the pH of the solution is below the pKa of the functional group, the protonated, uncharged form dominates. This uncharged state is less polar and thus less soluble in polar solvents like water. By raising the pH above the pKa, the equilibrium shifts to the deprotonated, charged (ionized) form, which is significantly more polar and readily interacts with water molecules, leading to dissolution.[5]
Solution: Controlled pH Adjustment
The most reliable method to solubilize CMMSA is by forming a salt in situ through the addition of a base. This converts the insoluble acid into a highly soluble polyanionic salt.
Detailed Protocol: Preparation of an Aqueous CMMSA Stock Solution
-
Prepare a Slurry: Weigh the required mass of solid CMMSA and add it to approximately 80% of your final desired volume of solvent (e.g., deionized water, PBS). This will form a milky white suspension.
-
Monitor pH: Place the beaker on a magnetic stir plate and introduce a calibrated pH probe into the suspension. Begin stirring at a moderate speed.
-
Titrate with Base: Slowly add a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution dropwise. Monitor the pH reading closely.
-
Observe Dissolution: As the base is added and the pH rises, you will see the suspension begin to clear.
-
Target Endpoint: Continue the titration until the solution becomes completely clear. For full dissolution, the pH will typically need to be > 7.0. Record the final pH.
-
Final Volume Adjustment: Once the CMMSA is fully dissolved, transfer the solution to a volumetric flask and add the solvent to reach your final target volume (quantum satis).
-
Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm membrane. Do not autoclave, as high temperatures can potentially degrade thiol-containing compounds.
Diagram: Workflow for Solubilizing CMMSA via pH Adjustment
Caption: Step-by-step workflow for dissolving CMMSA in aqueous media.
Issue 2: CMMSA Precipitates Upon Addition to Cell Culture Media or Formulation Buffer
Causality: This is typically caused by a rapid, localized drop in pH. A concentrated stock solution of CMMSA, prepared at an alkaline pH, when added to a larger volume of a well-buffered, near-neutral solution (e.g., media at pH 7.4), can overwhelm the local buffering capacity. This causes the CMMSA to revert to its protonated, insoluble form and precipitate out before it can be adequately diluted. A secondary, less common cause could be the interaction with high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in the media, forming less soluble salts.
Preventative Measures & Best Practices:
-
Slow, Dilute Addition: Add the CMMSA stock solution drop-by-drop into the vortex of the stirring final buffer/media. This promotes rapid dispersion and minimizes localized pH changes.
-
Prepare a pH-Matched Stock: If possible, prepare the CMMSA stock solution at a pH that is only slightly higher than the final destination buffer, while still ensuring full dissolution.
-
Consider Co-solvents (for non-biological applications): For some formulations, organic solvents can be used. Similar dicarboxylic acids are soluble in DMSO and dimethyl formamide (DMF).[7] However, for biological assays, the final concentration of these solvents must be carefully controlled to avoid cytotoxicity.
Table 1: Summary of CMMSA Solubility Strategies
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of carboxylic acid groups increases polarity and aqueous solubility.[5][6] | Highly effective, uses common lab reagents, suitable for biological systems. | Requires careful pH control; potential for precipitation if pH drops. |
| Co-solvents (DMSO, DMF) | Solubilization in polar aprotic solvents.[7] | Can dissolve the compound in its neutral form. | Often toxic to cells; may not be compatible with all downstream applications. |
| Salt Formation | Pre-neutralizing the acid to form a solid salt (e.g., sodium salt). | Dissolves readily in neutral water without pH adjustment. | Requires chemical synthesis and purification steps. |
Part 3: Advanced Considerations for the Application Scientist
The Thiol Group: A Double-Edged Sword
The thiol (-SH) group on CMMSA is a key functional moiety, crucial for applications like chelation of heavy metals or conjugation to other molecules.[8][9] However, it is also susceptible to oxidation.
-
Oxidation Risk: In aqueous solutions, especially at neutral to alkaline pH and in the presence of oxygen, thiols can oxidize to form disulfide (-S-S-) bonds, leading to dimerization of the CMMSA molecule.
-
Mitigation Strategy: To preserve the free thiol, it is best practice to prepare stock solutions fresh. If storage is necessary, store at 2-8°C under an inert gas atmosphere like nitrogen or argon.[1][2] For long-term storage, flash-freezing aliquots and storing at -20°C or below is recommended.
Diagram: The Relationship Between pH, Ionization, and Solubility
Caption: Ionization state of CMMSA as a function of pH and its effect on solubility.
References
-
Medicinal Thiols: Current Status and New Perspectives - PMC - NIH . (2021). Retrieved January 4, 2026, from [Link]
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - Theranostics . (n.d.). Retrieved January 4, 2026, from [Link]
-
Citric acid - Solubility of Things . (n.d.). Retrieved January 4, 2026, from [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? - Reddit . (n.d.). Retrieved January 4, 2026, from [Link]
-
Citric Acid | C6H8O7 - PubChem . (n.d.). Retrieved January 4, 2026, from [Link]
-
Bordwell pKa Table - Organic Chemistry Data . (n.d.). Retrieved January 4, 2026, from [Link]
-
Solubility and pH - Chemistry LibreTexts . (2023). Retrieved January 4, 2026, from [Link]
Sources
- 1. This compound CAS#: 99-68-3 [chemicalbook.com]
- 2. This compound | 99-68-3 [chemicalbook.com]
- 3. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals [thno.org]
Technical Support Center: Identification of Byproducts in the Synthesis of Carboxymethylmercaptosuccinic Acid
Welcome to the technical support center for Carboxymethylmercaptosuccinic acid (CMMSA) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of CMMSA reactions and troubleshoot the identification of potential byproducts. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I've performed a synthesis of CMMSA, and my HPLC chromatogram shows multiple peaks besides my main product. What are these impurities?
A1: The presence of multiple peaks is a common observation in the synthesis of CMMSA, which is typically formed via a Michael-type addition of a thiol-containing compound (like thioglycolic acid) to an unsaturated dicarboxylic acid (like maleic or fumaric acid). Several side reactions can occur, leading to a variety of byproducts. The most common culprits include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual thioglycolic acid and maleic/fumaric acid.
-
Disulfide Dimer: Thiols are susceptible to oxidation, leading to the formation of a disulfide-linked dimer of the starting thiol (e.g., 2,2'-dithiodiacetic acid if using thioglycolic acid). This is often exacerbated by the presence of dissolved oxygen.[1][2]
-
Isomers: If maleic acid (the cis-isomer) is used as a starting material, it can isomerize to fumaric acid (the trans-isomer) under certain reaction conditions. The addition of the thiol to each of these isomers can result in different diastereomers of the final product, which may be separable by HPLC.
-
Hydrolyzed Adduct: The initial thioether adduct, particularly if formed from a maleimide precursor, can undergo hydrolysis of the succinimide ring. This results in a "ring-opened" structure, which is actually more stable and less prone to reversal.[3][4] While CMMSA itself doesn't have a succinimide ring, similar hydrolysis-like reactions can occur depending on the specific synthetic route.
-
Double Addition Products: In cases where the starting materials have multiple reactive sites, or under forcing conditions, it's possible to form products where more than one thiol molecule has added to the succinic acid backbone, though this is less common for this specific reaction.
To confirm the identity of these peaks, a combination of mass spectrometry and chromatographic techniques is essential.
Q2: My reaction yield is consistently low. Could byproduct formation be the cause?
A2: Absolutely. Each side reaction represents a pathway that consumes your starting materials without forming the desired CMMSA product. Significant disulfide formation is a primary suspect for low yields, as it directly consumes the thiol reactant.[1] Similarly, if the reaction equilibrium does not strongly favor the product, the retro-Michael reaction can lead to a mixture of starting materials and product, reducing the isolated yield.[5] Optimizing reaction conditions to minimize these side reactions is key to improving your yield.
Q3: How can I prevent the formation of the disulfide dimer byproduct?
A3: Preventing the oxidation of your thiol starting material is crucial. Here are several strategies:
-
Degassing Solvents: Dissolved oxygen is a primary oxidizing agent.[1] Degassing your reaction solvents by sparging with an inert gas (like nitrogen or argon) before adding your thiol can significantly reduce disulfide formation.
-
Inert Atmosphere: Running the reaction under a blanket of nitrogen or argon will prevent atmospheric oxygen from dissolving into the reaction mixture.
-
Use of Reducing Agents: In some cases, a small amount of a reducing agent like dithiothreitol (DTT) can be included to maintain a reducing environment, although this will also need to be separated from the final product.[2]
Troubleshooting Guide: Byproduct Identification
This section provides a systematic approach to identifying the byproducts in your CMMSA reaction mixture.
Step 1: Preliminary Characterization by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a powerful first step for separating the components of your reaction mixture. Carboxylic acids typically have a UV absorbance in the low wavelength range (around 210 nm).[6]
Typical HPLC Profile and Potential Peak Identities
| Relative Retention Time | Potential Identity | Rationale |
| Early Eluting | Thioglycolic Acid (or other starting thiol) | Highly polar, will elute early in reversed-phase chromatography. |
| Early to Mid Eluting | Maleic/Fumaric Acid | Polar dicarboxylic acids.[7] |
| Main Peak | This compound (CMMSA) | Desired Product |
| Mid to Late Eluting | Disulfide Dimer | Generally less polar than the starting thiol, leading to longer retention. |
| Shoulder or Nearby Peak | CMMSA Isomer | Diastereomers may have slightly different retention times. |
| Minor Peaks | Other impurities from starting materials | Can be identified by running a blank with only starting materials.[8] |
Step 2: Confirmation by Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry is the definitive technique for identifying your byproducts by their mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS Analysis of CMMSA Reaction Mixture
-
Sample Preparation:
-
Dilute a small aliquot of your crude reaction mixture in the mobile phase (e.g., 1:100 dilution).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Conditions:
-
Column: A reversed-phase C18 column is a good starting point. For highly polar compounds, a HILIC column may provide better retention.[9]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to elute less polar compounds.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids, as they readily form [M-H]⁻ ions.[10][11]
-
Mass Analyzer: A high-resolution mass spectrometer (like a TOF or Orbitrap) is preferred for accurate mass determination.
-
Expected m/z Values for Common Species
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ (m/z) | Key Fragmentation Ions (MS/MS) |
| CMMSA | C₆H₈O₆S | 208.19 | 207.00 | Loss of H₂O, loss of COOH (m/z 162.00), further fragmentation of the succinic acid backbone.[10][12] |
| Thioglycolic Acid | C₂H₄O₂S | 92.12 | 91.00 | |
| Maleic/Fumaric Acid | C₄H₄O₄ | 116.07 | 115.01 | |
| 2,2'-dithiodiacetic acid (Disulfide Dimer) | C₄H₆O₄S₂ | 182.22 | 180.97 |
Visualization of Reaction and Byproduct Formation
The following diagrams illustrate the primary reaction pathway and the formation of a key byproduct.
Diagram 1: Synthesis of CMMSA
Caption: Synthesis of CMMSA via Michael Addition.
Diagram 2: Formation of Disulfide Byproduct
Caption: Oxidative formation of the disulfide byproduct.
Diagram 3: Analytical Workflow for Byproduct Identification
Caption: Workflow for byproduct identification.
References
-
Lyon, R. P., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry. Available at: [Link]
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Semantic Scholar. (n.d.). Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. Retrieved from: [Link]
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Cole, M. A., et al. (2022). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Polymer Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein-Protein Conjugates. Retrieved from: [Link]
-
ResearchGate. (n.d.). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Retrieved from: [Link]
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ResearchGate. (n.d.). Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. Retrieved from: [Link]
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Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry. Available at: [Link]
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ResearchGate. (n.d.). (A) Disulfide formation and (B) thiol‐ene reaction via SET oxidation of... Retrieved from: [Link]
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ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. Retrieved from: [Link]
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Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Available at: [Link]
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SciSpace. (n.d.). Initiation and Byproduct Formation in Thiol-Michael Reactions. Retrieved from: [Link]
-
ResearchGate. (n.d.). (PDF) Michael Addition of Thiol Compounds on ω-Maleate Poly(ethylene oxide)s: Model Study for the “Site-Specific” Modification of Proteins. Retrieved from: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. Retrieved from: [Link]
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SIELC Technologies. (n.d.). Succinic Acid. Retrieved from: [Link]
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UND Scholarly Commons. (2015). Determination of Impurities in Bioproduced Succinic Acid. Available at: [Link]
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National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
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Shodex HPLC Columns. (n.d.). Separation of Succinic Acid and Fumaric Acid (KC-811). Retrieved from: [Link]
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Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from: [Link]
-
NSF Public Access Repository. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Available at: [Link]
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Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved from: [Link]
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ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... Retrieved from: [Link]
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3rd Metabolomics Workshop. (2015). Retrieved from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Technical Support Center: Optimizing Carboxymethylmercaptosuccinic Acid (CMMSA) Concentration for Experimental Success
Welcome to the technical support center for Carboxymethylmercaptosuccinic acid (CMMSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of CMMSA in your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMMSA) and what is its primary application in research?
This compound (CMMSA), with the chemical formula C₆H₈O₆S, is a dicarboxylic acid containing a thiol (mercapto) group.[1] In the realm of biomedical research, its structural features make it a potent inhibitor of metalloproteinases. These enzymes play crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. The thiol group of CMMSA is key to its inhibitory activity, as it can chelate the zinc ion essential for the catalytic activity of these enzymes. Therefore, CMMSA is primarily used as a competitive inhibitor in studies involving metalloproteinases such as matrix metalloproteinases (MMPs) and carboxypeptidases.
Q2: What is the likely mechanism of action for CMMSA as an enzyme inhibitor?
The mechanism of action for CMMSA as a metalloproteinase inhibitor is rooted in its chemical structure. Metalloproteinases have a conserved catalytic domain containing a zinc ion (Zn²⁺) that is critical for their enzymatic activity. The sulfhydryl (-SH) group of CMMSA's thiol moiety can act as a strong chelating agent for this zinc ion within the enzyme's active site. This binding of CMMSA to the active site prevents the substrate from binding, thus competitively inhibiting the enzyme's function.
Q3: How should I handle and store CMMSA?
Based on safety data for the closely related mercaptosuccinic acid, CMMSA should be handled with care in a well-ventilated area, and personal protective equipment (gloves, eye protection) should be worn.[2][3] It is typically a white to off-white solid.[1] For storage, it is recommended to keep the container tightly closed in a dry and cool place.[3] For long-term stability, especially in solution, storage at -20°C is advisable to minimize oxidation of the thiol group.
Q4: In what solvents can I dissolve CMMSA?
Troubleshooting Guide
Encountering issues in your experiments with CMMSA? This section provides a systematic approach to identifying and resolving common problems.
Issue 1: No or Low Inhibitory Effect Observed
If you are not observing the expected inhibitory effect from CMMSA, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect CMMSA Concentration | The concentration of CMMSA may be too low to effectively inhibit your target enzyme. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). Start with a wide range of concentrations (e.g., from nanomolar to millimolar) to identify the effective range for your specific enzyme and substrate concentrations. |
| Degradation of CMMSA | The thiol group in CMMSA is susceptible to oxidation, which can lead to a loss of inhibitory activity. Ensure your stock solutions are fresh or have been stored properly at -20°C. Avoid repeated freeze-thaw cycles. Consider preparing fresh dilutions for each experiment. The stability of thiol compounds can be pH-dependent, with increased oxidation at higher pH.[4][5] |
| Incorrect Assay Conditions | The pH of your assay buffer can influence both the stability of CMMSA and the activity of your target enzyme. Ensure the pH of your assay buffer is within the optimal range for your enzyme and is a pH at which the thiol group of CMMSA is stable. |
| Substrate Concentration Too High | In competitive inhibition, a high concentration of the substrate can outcompete the inhibitor for binding to the enzyme's active site. If you suspect competitive inhibition, try reducing the substrate concentration (ideally at or below the Km value) to enhance the apparent potency of CMMSA. |
| Enzyme Inactivity | Verify the activity of your enzyme preparation using a positive control (an assay without the inhibitor). If the enzyme activity is low to begin with, it will be difficult to observe a significant inhibitory effect. |
Issue 2: Inconsistent or Irreproducible Results
Variability in your results can be frustrating. Here are some common culprits and how to address them:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Ensure your pipettes are calibrated and use proper pipetting techniques, especially when preparing serial dilutions of CMMSA. Small errors in pipetting can lead to significant variations in the final concentration. |
| Precipitation of CMMSA | At high concentrations or in certain buffers, CMMSA may precipitate out of solution. Visually inspect your solutions for any signs of precipitation. If precipitation is observed, you may need to adjust the buffer composition, pH, or use a co-solvent. |
| Assay Interference | Thiol-containing compounds can sometimes interfere with certain assay formats, particularly those that involve fluorescent or colorimetric readouts. To rule this out, run a control experiment with CMMSA in the absence of the enzyme to see if it affects the assay's signal. |
| Timing of Reagent Addition | Ensure a consistent pre-incubation time of the enzyme with CMMSA before adding the substrate. This allows for the inhibitor to bind to the enzyme. |
Experimental Protocols
Protocol 1: Preparation of a CMMSA Stock Solution
Given the lack of a standardized protocol in the literature, the following is a recommended starting point for preparing a CMMSA stock solution:
-
Weighing: Accurately weigh out a desired amount of CMMSA powder using a calibrated analytical balance.
-
Initial Solubilization: In a sterile conical tube, add a small volume of a suitable solvent. Start with sterile, purified water. If solubility is an issue, consider adding a small amount of 1N NaOH to deprotonate the carboxylic acids and improve solubility, followed by pH adjustment. Alternatively, a minimal amount of DMSO can be used.
-
Vortexing/Sonication: Gently vortex or sonicate the solution to aid in dissolution.
-
Bringing to Final Volume: Once dissolved, add the appropriate buffer (e.g., PBS, Tris) to reach the desired final concentration (e.g., 10 mM or 100 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Determining the Inhibition Constant (Ki) for CMMSA
Since no specific Ki values for CMMSA are readily available, you will need to determine this experimentally for your enzyme of interest. The following protocol outlines a general approach for a competitive inhibitor.
-
Determine the Michaelis-Menten Constant (Km) of the Substrate:
-
Perform a series of enzyme assays with a fixed enzyme concentration and varying substrate concentrations.
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
-
Perform Inhibition Assays:
-
Set up a series of assays, each with a fixed enzyme and substrate concentration (ideally [S] ≈ Km).
-
Vary the concentration of CMMSA across a wide range (e.g., 0, 0.1x, 1x, 10x, 100x the expected IC50).
-
Pre-incubate the enzyme with each concentration of CMMSA for a set period (e.g., 15-30 minutes) at the assay temperature before initiating the reaction by adding the substrate.
-
Measure the initial reaction velocity (V₀) for each CMMSA concentration.
-
-
Calculate the IC50:
-
Plot the percentage of enzyme inhibition versus the logarithm of the CMMSA concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
-
Determine the Ki:
-
For a competitive inhibitor, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km))
-
Where:
-
Ki is the inhibition constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the substrate concentration used in the inhibition assay.
-
Km is the Michaelis-Menten constant of the substrate.
-
-
Visualization of Experimental Workflow
Below is a graphical representation of the workflow for optimizing CMMSA concentration.
Caption: Workflow for determining the optimal concentration of CMMSA.
Conclusion
Optimizing the concentration of this compound is critical for achieving reliable and reproducible results in your research. By understanding its mechanism of action as a likely competitive inhibitor and by systematically troubleshooting potential issues, you can confidently employ CMMSA in your studies of metalloproteinases. This guide provides a foundational framework for your experimental design and problem-solving.
References
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Calzyme. (n.d.). beta-Amylase. Retrieved from [Link]
-
Chem Service. (2019, March 26). Safety Data Sheet - Mercaptosuccinic acid. Retrieved from [Link]
-
D'Souza, A., & Wagner, J. (2014). pH stability profile of purified thiol proteinase inhibitor. ResearchGate. Retrieved from [Link]
-
GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]
-
Hofmann, J., & Saborowski, R. (2018). Stability of thiol groups at different pH environments at 37°C. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Shapiro, A. B. (2020). How to calculate Ki value of an enzyme inhibitor? Is there any concise protocol? ResearchGate. Retrieved from [Link]
-
Tipton, K. F. (1985). A quick method for the determination of inhibition constants. Biochemical Journal, 227(2), 631–633. [Link]
-
Verma, R. P., & Hansch, C. (2007). Matrix metalloproteinases (MMPs): chemical-biological functions and (Q)SARs. Bioorganic & medicinal chemistry, 15(6), 2223–2268. [Link]
-
Waley, S. G. (1982). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Biochemical Journal, 205(3), 631–633. [Link]
Sources
Technical Support Center: Carboxymethylmercaptosuccinic Acid Experiments
Welcome to the technical support center for Carboxymethylmercaptosuccinic acid (CMMSA) experiments. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we have structured this guide to address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound (CMMSA)?
A1: CMMSA should be stored at 2-8°C under a dry, inert atmosphere, such as nitrogen, to prevent degradation.[1] It is a solid that can be a colorless to off-white mixture.[1] Proper storage is crucial to maintain its reactivity and purity for consistent experimental results.
Q2: What are the primary applications of CMMSA in research?
A2: CMMSA is primarily used as a bifunctional crosslinker in bioconjugation, particularly for coupling molecules to proteins or peptides.[] Its two carboxylic acid groups can be activated to react with primary amines on biomolecules. Additionally, its structural similarity to dimercaptosuccinic acid (DMSA) suggests its utility as a chelating agent for heavy metals.[3][4] It is also explored as a component in drug delivery systems.[5][6]
Q3: Can the thiol group in CMMSA interfere with EDC/NHS conjugation chemistry?
A3: Yes, the free thiol group in CMMSA can potentially interfere with the EDC/NHS reaction, although amines are generally more reactive under these conditions.[7] To minimize side reactions, it is advisable to protect the thiol group if it is not the intended site of conjugation. Alternatively, careful control of reaction pH can favor the reaction with the carboxylic acids.
Q4: How can I confirm the successful conjugation of CMMSA to my protein?
A4: Successful conjugation can be confirmed using several analytical techniques. A noticeable shift in molecular weight can be observed using SDS-PAGE. Mass spectrometry (MALDI-TOF or LC-ESI-MS/MS) provides a more precise measurement of the mass increase corresponding to the addition of CMMSA.[8] UV-Vis spectroscopy can also be used if the conjugate possesses a unique absorbance profile.
In-Depth Troubleshooting Guide: Protein Conjugation with CMMSA
Protein conjugation is a primary application of CMMSA, typically involving the activation of its carboxyl groups with EDC and NHS to form amide bonds with lysine residues on the protein. This section addresses common issues encountered during this process.
Problem 1: Low Conjugation Efficiency
You observe a low yield of your desired CMMSA-protein conjugate.
Caption: Two-step EDC/NHS protein conjugation workflow.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Reagents | EDC and NHS are moisture-sensitive and can hydrolyze over time, losing their activity. | Always use fresh, high-quality EDC and NHS. Prepare stock solutions immediately before use and discard any unused solution. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris) or carboxylates will compete with the protein and CMMSA in the reaction.[9] | Use non-amine and non-carboxylate buffers for the activation step, such as MES buffer.[10] For the conjugation step, phosphate-buffered saline (PBS) is a suitable choice.[10] |
| Suboptimal pH | The activation of carboxylic acids by EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS-ester with primary amines on the protein is optimal at a slightly basic pH (7.2-8.0).[10] | Perform a two-step conjugation. First, activate CMMSA with EDC/NHS in MES buffer at pH 5.5. Then, add the activated CMMSA to the protein solution in PBS at pH 7.4. |
| Insufficient Molar Ratio of Reagents | An insufficient excess of CMMSA, EDC, and NHS can lead to incomplete activation and low conjugation yield. | Optimize the molar ratio of CMMSA:EDC:NHS:Protein. A common starting point is a 20- to 50-fold molar excess of the crosslinker and activating agents to the protein.[10] |
| Steric Hindrance | The lysine residues on the protein surface may be sterically hindered and inaccessible to the activated CMMSA. | Consider using a longer spacer arm in your crosslinker if direct conjugation with CMMSA is inefficient. Alternatively, you can try modifying the protein to introduce more accessible reactive groups.[11] |
Problem 2: Protein Precipitation or Aggregation
Your protein solution becomes cloudy or forms a precipitate during or after the conjugation reaction.
Caption: Factors leading to protein aggregation and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Protein Concentration | Concentrated protein solutions are more prone to aggregation, especially when subjected to changes in buffer conditions or chemical modification. | Work with a lower protein concentration if possible. If a high concentration is necessary, perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process. |
| Change in Protein Stability | The addition of reagents and the modification of surface residues can alter the protein's stability, leading to unfolding and aggregation. | Ensure that the pH of the reaction buffer is within the stable range for your protein. Consider adding stabilizing agents such as glycerol or arginine to the reaction mixture, if they do not interfere with the conjugation chemistry. |
| Over-modification | Excessive modification of lysine residues can alter the protein's surface charge and lead to aggregation. | Reduce the molar ratio of CMMSA and activating agents to the protein. Perform a titration experiment to find the optimal ratio that achieves sufficient conjugation without causing precipitation. |
Problem 3: Difficulty in Purifying the Conjugate
You are struggling to separate the CMMSA-protein conjugate from unreacted CMMSA and reaction byproducts.
Caption: Common purification methods for protein conjugates.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Removal of Small Molecules | Unreacted CMMSA, EDC, NHS, and their byproducts can interfere with downstream applications and analysis. | Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to remove small molecules. |
| Presence of Unreacted Protein | If the conjugation reaction did not go to completion, you will have a mixture of conjugated and unconjugated protein. | Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. The CMMSA-protein conjugate will have a higher molecular weight than the unconjugated protein and will elute earlier from the column. |
| Non-specific Binding to Purification Resin | The modified protein may exhibit altered binding properties to chromatography resins. | If using ion-exchange or affinity chromatography, you may need to re-optimize the binding and elution conditions for the conjugate. SEC is often a more robust method for separating the conjugate from the unconjugated protein. |
Troubleshooting Guide: Metal Chelation Experiments with CMMSA
Given its structural similarity to known chelating agents, CMMSA can be explored for its ability to bind metal ions.
Q: My metal chelation assay with CMMSA is not showing the expected results. What could be wrong?
A: Several factors can influence the outcome of a metal chelation assay.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect pH | The chelation efficiency of carboxylic acids and thiols is highly pH-dependent. The protonation state of these functional groups will affect their ability to coordinate with metal ions.[12] | Optimize the pH of your assay buffer. The optimal pH will depend on the specific metal ion and the pKa values of the functional groups on CMMSA. A pH titration experiment may be necessary to determine the optimal binding conditions. |
| Interfering Buffer Components | Some buffer components can compete with CMMSA for metal binding. | Use a non-chelating buffer, such as HEPES or MES, for your experiments. Avoid buffers containing phosphate or citrate if you are studying the chelation of metal ions that can form strong complexes with these anions. |
| Oxidation of the Thiol Group | The thiol group in CMMSA can be oxidized, especially in the presence of certain metal ions, which can affect its chelating ability. | Perform experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider adding a reducing agent, such as DTT or TCEP, if compatible with your assay, but be aware that these can also chelate metals. |
| Incorrect Assay Method | The chosen method for detecting metal chelation may not be suitable for the CMMSA-metal complex. | Use a variety of techniques to confirm chelation, such as UV-Vis spectroscopy (to observe spectral shifts upon metal binding), fluorescence spectroscopy (if the metal or CMMSA is fluorescent), or isothermal titration calorimetry (ITC) to measure the binding affinity and stoichiometry directly. |
Handling and Safety
Q: What are the safety precautions for handling CMMSA?
Q: Are there any known chemical incompatibilities for CMMSA?
A: Based on the functional groups present, CMMSA is likely incompatible with strong oxidizing agents and strong bases.[11][13] Contact with these substances should be avoided to prevent decomposition or unwanted reactions.
References
- Azzopardi, E. A.; Ferguson, E. L.; Thomas, D. W. Polymer Masked-Unmasked Protein Therapy: Identification of the Active Species After Amylase-activation of Dextrin-Colistin Conjugates. Biomacromolecules2014, 15, 4168–4177.
- Fisher Scientific. (2015).
- Ho, D. D. (2019).
- Koshland, D. E., Jr. (n.d.). A Method for the Quantitative Modification and Estimation of Carboxylic Acid Groups in Proteins.
- Acros Organics. (2015).
- Spivey, E. C., et al. (2018).
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- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: Carboxymethyl cellulose sodium salt.
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- Presolski, S. I., et al. (2011).
- NJ Bio, Inc. (n.d.). Linkers for ADCs.
- BOC Sciences. (2025).
- G-Biosciences. (n.d.). How to cross-link proteins.
- Chemistry World. (2024). How to troubleshoot experiments.
- ResearchGate. (2018). Among amine and thiol groups, which one is more reactive for coupling with carboxylic acid group aided by EDC/NHS?
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
- Alternative Medicine Review. (1998). Meso-2,3-Dimercaptosuccinic Acid (DMSA) Monograph.
- American Society for Mass Spectrometry. (2024).
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- WuXi AppTec. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.
- Ban, H., et al. (2013). Intrinsic bioconjugation reactions selectively target side chains and termini of the 20 naturally occurring proteogenic amino acids.
- MDPI. (n.d.).
- G-Biosciences. (n.d.). Crosslinkers Selection Guide.
- YouTube. (2022). Troubleshooting and optimizing lab experiments.
- Sigma-Aldrich. (n.d.). Crosslinkers Selection Guide.
- All Natural Advantage. (n.d.).
- PubMed. (2018).
- Flora, S. J., & Pachauri, V. (2010).
- MDPI. (2010).
- Thermo Fisher Scientific. (n.d.). Crosslinking Protein Interaction Analysis.
- Minnesota Department of Health. (2015).
- Sears, M. E. (2013).
- Kafedjiiski, K., et al. (2007). Investigating Thiol-Modification on Hyaluronan via Carbodiimide Chemistry using Response Surface Methodology.
- Agarwal, P., & Bertozzi, C. R. (2015). Current ADC Linker Chemistry.
- Andersen, O., & Aaseth, J. (2013).
- PubMed. (n.d.). Synthesis and characterization of microparticles made of carboxymethyloxysuccinic-acid-modified PLA-PEG co-polymer.
- YouTube. (2020).
- National Institutes of Health. (2024).
- ResearchGate. (2017).
- Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science.
- Li, J., & Chen, P. R. (2016).
- Bernardes, G. J., et al. (2013). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues.
- YouTube. (2017).
- ResearchGate. (2022).
- MDPI. (n.d.). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues.
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Technical Support Center: Carboxymethylmercaptosuccinic Acid (CMMSA) Research
Welcome to the technical support center for Carboxymethylmercaptosuccinic acid (CMMSA) research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when working with this potent metalloproteinase inhibitor. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are robust, reproducible, and yield high-quality data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and general use of this compound.
Q1: What is this compound (CMMSA) and what are its primary applications?
A1: this compound (CAS 99-68-3) is a dicarboxylic acid containing a thiol (mercaptan) group.[1][2] Its primary application in research is as an inhibitor of metalloproteinases, a class of zinc-dependent enzymes involved in the degradation of the extracellular matrix.[3][4] Due to this activity, CMMSA and its analogs are investigated for their therapeutic potential in conditions characterized by excessive metalloproteinase activity, such as cancer and inflammation.[5][6] It is also explored as a beta-lactamase inhibitor.[7]
Q2: What are the critical handling precautions for CMMSA?
A2: CMMSA is a thiol-containing compound and, like many mercaptans, can have a strong, unpleasant odor.[8][9] It is recommended to handle CMMSA in a well-ventilated area or a chemical fume hood.[10] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The compound is harmful if swallowed and can cause skin and eye irritation.
Q3: How should I store CMMSA to ensure its stability?
A3: CMMSA should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[10] For long-term storage, refrigeration at 2-8°C under a nitrogen atmosphere is recommended to minimize oxidation of the thiol group.[1][2] The stability of related mercaptosuccinic acid derivatives is pH-dependent, with greater stability observed in slightly acidic conditions (pH 5.0).[11] It is crucial to avoid alkaline conditions during long-term storage in solution, as this can promote oxidation.
Q4: Is CMMSA soluble in aqueous buffers?
A4: As a dicarboxylic acid, the solubility of CMMSA in aqueous solutions is pH-dependent. The free acid form has limited water solubility. To achieve dissolution in aqueous buffers, it is necessary to deprotonate the carboxylic acid groups by adjusting the pH to neutral or slightly alkaline. However, be mindful that prolonged exposure to alkaline pH can compromise stability. For experimental use, it is advisable to prepare fresh solutions and use them promptly.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with CMMSA.
A. Synthesis and Purification Pitfalls
Problem: Low yield or presence of significant byproducts during CMMSA synthesis.
-
Potential Cause 1: Oxidation of the thiol group.
-
Explanation: The thiol group in mercaptosuccinic acid derivatives is susceptible to oxidation, especially in the presence of air and at neutral to alkaline pH, leading to the formation of disulfide-linked dimers (thiodisuccinic acid).
-
Solution:
-
Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use degassed solvents.
-
Maintain a slightly acidic pH during the reaction and workup, if the reaction chemistry allows.
-
Consider adding a small amount of a reducing agent like dithiothreitol (DTT) during purification, but be mindful of its potential interference with subsequent applications.
-
-
-
Potential Cause 2: Incomplete reaction or side reactions.
-
Explanation: The synthesis of mercaptosuccinic acids can sometimes be incomplete or lead to the formation of byproducts. For instance, in the reaction of a sulfide with a halo-succinic acid derivative, elimination reactions can compete with the desired substitution.[12]
-
Solution:
-
Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reactants.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purify the crude product diligently. Crystallization from a suitable solvent system is often effective. Washing the crystalline product with cold water can help remove odorous impurities.[8]
-
-
B. Stability and Storage Issues
Problem: Loss of CMMSA activity or degradation over time in stored solutions.
-
Potential Cause 1: Oxidative dimerization.
-
Explanation: In solution, especially at pH above 6, the thiol group of CMMSA can be oxidized to form a disulfide bond with another CMMSA molecule, resulting in an inactive dimer.
-
Solution:
-
Prepare stock solutions in degassed, slightly acidic buffers (e.g., pH 5.0-6.0) if compatible with your experimental system.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Before use, you can briefly treat the solution with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which is more stable and less reactive with other functional groups than DTT. Be sure to account for any potential effects of the reducing agent in your experiment.
-
-
-
Potential Cause 2: Contamination with metal ions.
-
Explanation: Trace metal ions in buffers can catalyze the oxidation of thiols.
-
Solution:
-
Use high-purity water and reagents for preparing buffers.
-
Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1-1 mM) to your buffers to sequester catalytic metal ions.
-
-
C. Challenges in Enzyme Inhibition Assays
Problem: Inconsistent or non-reproducible IC50 values for CMMSA in metalloproteinase inhibition assays.
-
Potential Cause 1: Pre-incubation time and conditions.
-
Explanation: CMMSA, like many enzyme inhibitors, may exhibit time-dependent inhibition. The binding of the inhibitor to the enzyme may not be instantaneous.
-
Solution:
-
Standardize the pre-incubation time of the enzyme with CMMSA before adding the substrate. A pre-incubation of 10-15 minutes is a good starting point.[13]
-
Ensure that the pre-incubation is performed under conditions that maintain the stability of both the enzyme and the inhibitor (e.g., appropriate pH and temperature).
-
-
-
Potential Cause 2: Interference from assay components.
-
Explanation: Components of your assay buffer or substrate solution could interact with CMMSA. For example, if your assay contains other thiol-reactive compounds, they may sequester CMMSA.
-
Solution:
-
Review all components of your assay for potential reactivity with thiols.
-
Run appropriate controls, including the inhibitor in the absence of the enzyme, to check for any direct interaction with the substrate or detection system.[14]
-
-
-
Potential Cause 3: Non-specific inhibition or off-target effects.
-
Explanation: At high concentrations, some inhibitors can cause non-specific effects, such as protein aggregation. Additionally, CMMSA may inhibit other metalloenzymes due to its zinc-chelating thiol group.[3][4]
-
Solution:
-
Determine the full dose-response curve to ensure you are working within a specific inhibitory range.
-
Test the selectivity of CMMSA by assaying its activity against other metalloenzymes or enzymes that are not expected to be inhibited.
-
Be aware that many early metalloproteinase inhibitors failed in clinical trials due to a lack of selectivity and resulting side effects.[5]
-
-
D. Analytical Characterization Difficulties
Problem: Difficulty in obtaining a clean and reproducible analytical profile (e.g., by HPLC or NMR).
-
Potential Cause 1: On-column oxidation or interaction.
-
Explanation: The thiol group of CMMSA can interact with metal surfaces in HPLC systems or be oxidized during analysis.
-
Solution:
-
Use a metal-free or bio-inert HPLC system if available.
-
Acidify the mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to keep the thiol protonated and less reactive.
-
Ensure the sample is freshly prepared and, if necessary, kept under an inert atmosphere in the autosampler.
-
-
-
Potential Cause 2: Presence of isomers.
-
Explanation: this compound has a chiral center, and its synthesis can potentially result in a mixture of stereoisomers, which may be difficult to separate by standard chromatographic methods.
-
Solution:
-
Use a chiral chromatography column if the separation of enantiomers is necessary for your application.
-
For routine analysis, be aware that a single peak may represent a mixture of isomers, and this should be noted in your data interpretation.
-
-
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for a Metalloproteinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of CMMSA against a metalloproteinase using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Ensure the buffer is at room temperature before use.[15]
-
Enzyme Solution: Reconstitute the metalloproteinase in the assay buffer to a stock concentration. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme to the working concentration in cold assay buffer.[15]
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the final working concentration in the assay buffer.
-
CMMSA Solution: Prepare a stock solution of CMMSA in a suitable solvent (e.g., DMSO or assay buffer with pH adjustment). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted CMMSA solutions or vehicle control to the wells of a black 96-well plate.[15]
-
Add 50 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.[16]
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each CMMSA concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the CMMSA concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Workflow for Troubleshooting CMMSA Instability
Caption: Troubleshooting workflow for CMMSA instability.
IV. Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| CAS Number | 99-68-3 | [1][2] |
| Molecular Formula | C₆H₈O₆S | [1][2] |
| Molecular Weight | 208.19 g/mol | [1][2] |
| Melting Point | 138-141 °C | [1][2] |
| Recommended Storage | 2-8°C, under nitrogen | [1][2] |
| Optimal pH for Stability (in solution) | Slightly acidic (e.g., pH 5.0) | [11] |
V. References
-
Challenges in Matrix Metalloproteinases Inhibition. PMC. [Link]
-
Challenges with matrix metalloproteinase inhibition and future drug discovery avenues. ResearchGate. [Link]
-
Anti-lewisite activity and stability of meso-dimercaptosuccinic acid and 2,3-dimercapto-1-propanesulfonic acid. PubMed. [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua. [Link]
-
What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. MetwareBio. [Link]
-
Matrix metalloproteinase protein inhibitors: highlighting a new beginn. Dove Medical Press. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]
-
Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. PubMed Central. [Link]
-
Biochemical methods for monitoring protein thiol redox states in biological systems. PMC. [Link]
-
Profiling of Thiol-Containing Compounds by Stable Isotope Labeling Double Precursor Ion Scan Mass Spectrometry. ResearchGate. [Link]
-
Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion. PMC. [Link]
-
Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion. PubMed. [Link]
-
A jack-of-all-trades: 2-mercaptosuccinic acid. Springer. [Link]
-
Assays for Thiols and Modifications. NCBI. [Link]
-
Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. ScienceDirect. [Link]
-
Method of preparing mercaptosuccinic acid. Google Patents.
-
Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion. Semantic Scholar. [Link]
-
Method for the preparation of low odor 2,3-dimercaptosuccinic acid. Google Patents.
-
Effect of Mercaptosuccinic Acid Stabilizer Agent on the Optical Properties of Colloidal CdTe Quantum Dots. ResearchGate. [Link]
-
Succinic acid compounds for use in bacterial infections. Google Patents.
-
Method for producing hydrogels. Google Patents.
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Dimercaptosuccinic acid granular formulation. Google Patents.
-
A jack-of-all-trades: 2-mercaptosuccinic acid. PubMed. [Link]
-
Radiometric enzyme-inhibition technique for measuring acivicin in plasma. PubMed. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link]
-
Purification of carboxymethyl cellulose by ion exchange resins. Google Patents.
-
METHACRYLIC ACID SAFE HANDLING MANUAL. The Methacrylate Producers Association. [Link]
Sources
- 1. This compound CAS#: 99-68-3 [m.chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2979694A1 - Succinic acid compounds for use in bacterial infections - Google Patents [patents.google.com]
- 8. US5292943A - Method for the preparation of low odor 2,3-dimercaptosuccinic acid - Google Patents [patents.google.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
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- 12. US2729675A - Method of preparing mercaptosuccinic acid - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Chelation Efficiency of Carboxymethylmercaptosuccinic Acid (CMMSA)
Welcome to the technical support center for Carboxymethylmercaptosuccinic acid (CMMSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance your experimental success with this versatile chelating agent.
Foundational Knowledge: Understanding CMMSA Chelation
This compound (CMMSA), with the CAS Number 99-68-3, is a polyfunctional chelating agent possessing both carboxyl and thiol functional groups. This unique structure allows for the formation of stable complexes with a variety of metal ions. The chelation mechanism involves the donation of electron pairs from the oxygen atoms of the carboxyl groups and the sulfur atom of the thiol group to a central metal ion, forming a stable ring-like structure known as a chelate.
The strength and stability of these metal-CMMSA complexes are influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. Understanding these principles is paramount to optimizing the chelation efficiency of CMMSA in your experiments.
Mechanism of CMMSA Chelation
Caption: Chelation mechanism of CMMSA with a metal ion.
Troubleshooting Guide
This section addresses common issues encountered during experiments with CMMSA in a question-and-answer format.
Low Chelation Efficiency
Q1: My results show low chelation efficiency. What are the likely causes and how can I improve it?
A1: Low chelation efficiency is a common problem that can often be resolved by systematically evaluating several key experimental parameters.
-
Suboptimal pH: The pH of your solution is the most critical factor. The carboxyl and thiol groups of CMMSA have specific pKa values. For effective chelation, the pH should be high enough to deprotonate these groups, making them available for metal binding. However, an excessively high pH can lead to the precipitation of metal hydroxides. We recommend performing a pH optimization experiment (see Protocol 2).
-
Incorrect Molar Ratio: The stoichiometry of the CMMSA-metal complex is crucial. A 1:1 molar ratio is a good starting point, but some metals may form complexes with different stoichiometries. Try titrating the metal ion with varying concentrations of CMMSA to determine the optimal ratio.
-
Presence of Competing Ions: Other ions in your solution can compete with your target metal for binding to CMMSA, or they can form complexes with the metal themselves. If possible, use deionized water and pure reagents to minimize competing ions. If your experimental system inherently contains other ions, you may need to increase the concentration of CMMSA.
-
Degradation of CMMSA: The thiol group in CMMSA is susceptible to oxidation, especially in the presence of dissolved oxygen and certain metal ions, which can act as catalysts. This oxidation can lead to the formation of disulfide bonds and a loss of chelating ability. Consider de-gassing your solutions and working under an inert atmosphere (e.g., nitrogen or argon).
Caption: Troubleshooting workflow for low chelation efficiency.
Precipitation Issues
Q2: A precipitate forms when I mix my CMMSA solution with the metal salt solution. What is happening and how can I prevent it?
A2: Precipitate formation can occur for a few reasons:
-
Metal Hydroxide Precipitation: As mentioned, if the pH of your solution is too high, the metal ions may precipitate as metal hydroxides before they can be chelated by CMMSA. Try adding the CMMSA to the metal salt solution before adjusting the pH. This allows the CMMSA to chelate the metal ions as the pH is raised, preventing the formation of metal hydroxides.
-
Low Solubility of the Chelate Complex: The CMMSA-metal complex itself may have low solubility in your chosen solvent. You could try a different solvent system or add a co-solvent to increase solubility.
-
Insoluble Salt Formation: The counter-ion of your metal salt might be forming an insoluble salt with another component in your reaction mixture. Consider using a different salt of your target metal with a more soluble counter-ion (e.g., nitrate or chloride).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using CMMSA?
A1: The optimal pH is highly dependent on the specific metal ion you are targeting. Generally, a pH range of 4 to 7 is a good starting point for many divalent metal ions. For trivalent metal ions like Fe(III), a lower pH may be more suitable to prevent hydrolysis. It is always recommended to perform a pH optimization experiment for your specific metal of interest.
Q2: How can I determine the stability constant of my CMMSA-metal complex?
A2: The stability constant (log K) is a measure of the affinity of CMMSA for a particular metal ion. It can be determined experimentally using techniques such as potentiometric titration or spectrophotometric methods. A higher stability constant indicates a more stable complex.[1] The Irving-Williams series can provide a general guide to the relative stabilities of divalent metal complexes, which generally follows the order Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[2]
Q3: Can CMMSA chelate essential metal ions in a biological system?
A3: Yes, like most chelating agents, CMMSA has the potential to bind to essential metal ions such as zinc, copper, and iron.[3] The selectivity of CMMSA for a particular metal is dependent on the relative stability constants of the complexes. If you are using CMMSA in a biological system, it is important to consider the potential for off-target chelation and to monitor the levels of essential metal ions.
Q4: How should I store CMMSA to prevent degradation?
A4: CMMSA should be stored as a solid in a cool, dry place, protected from light. Solutions of CMMSA are best prepared fresh. If you need to store a solution, it should be de-gassed and stored under an inert atmosphere at a low temperature (e.g., 4°C) to minimize oxidation of the thiol group.
Experimental Protocols
Protocol 1: Synthesis of this compound (CMMSA)
This protocol is based on the synthesis of similar mercaptosuccinic acid derivatives and should be performed by a qualified chemist in a fume hood with appropriate personal protective equipment.
Materials:
-
Maleic anhydride
-
Thioglycolic acid
-
Triethylamine
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1 equivalent) in toluene.
-
Add thioglycolic acid (1 equivalent) to the solution.
-
Slowly add triethylamine (1.1 equivalents) to the reaction mixture. The reaction is exothermic, so the addition should be done carefully.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with 2M HCl to a pH of approximately 1-2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Spectrophotometric Determination of CMMSA Chelation Efficiency for Iron (III)
This protocol utilizes the formation of a colored complex between unchelated iron and a chromogenic agent to indirectly quantify the chelation efficiency of CMMSA.
Materials:
-
CMMSA solution of known concentration
-
Iron (III) chloride (FeCl₃) solution of known concentration
-
Gallic acid solution (1% w/v)[4]
-
Acetate buffer (0.2 M, pH 5.6)[4]
-
Deionized water
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a calibration curve for iron (III):
-
Prepare a series of standard solutions of FeCl₃ of known concentrations.
-
To each standard, add the gallic acid solution and acetate buffer as described in step 3 below.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically around 570 nm for the iron-gallic acid complex).[4]
-
Plot a graph of absorbance versus iron concentration to generate a standard curve.
-
-
Chelation Reaction:
-
In a series of test tubes, add a fixed amount of the FeCl₃ solution.
-
Add varying amounts of the CMMSA solution to each test tube to achieve different molar ratios of CMMSA to iron.
-
Allow the solutions to incubate at room temperature for a sufficient time for the chelation reaction to reach equilibrium (e.g., 30 minutes).
-
-
Color Development:
-
To each test tube, add the acetate buffer and the gallic acid solution.[4] Gallic acid will react with the unchelated iron to form a colored complex.
-
Allow the color to develop for a set amount of time (e.g., 10 minutes).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the λmax determined in step 1.
-
-
Calculation of Chelation Efficiency:
-
Using the standard curve, determine the concentration of unchelated iron in each of your samples.
-
Calculate the chelation efficiency using the following formula:
Chelation Efficiency (%) = [(Total Iron - Unchelated Iron) / Total Iron] x 100
-
Data Presentation:
| Molar Ratio (CMMSA:Fe) | Absorbance at λmax | Unchelated Fe (µg/mL) | Chelation Efficiency (%) |
| 0.5:1 | |||
| 1:1 | |||
| 2:1 | |||
| 5:1 |
References
-
Flora, S. J., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745–2788. [Link]
-
da Silva, J. K., de Souza, M. C., & da Silva, E. G. P. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Biological Sciences, 44, e59739. [Link]
-
IUPAC. (2001). Stability Constants of Metal-Ion Complexes. [Link]
-
Crisponi, G., & Nurchi, V. M. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3149. [Link]
-
Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit. [Link]
-
Riveros, A., & Ortiz, M. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. Talanta, 170, 369-376. [Link]
-
Kallithrakas-Kontos, N., Foteinis, S., & Zarkadas, I. (2016). Stability Constants of Fe(III) and Cr(III) Complexes with dl-2-(2-Carboxymethyl)nitrilotriacetic Acid (GLDA) and 3-Hydroxy-2,2′-iminodisuccinic acid (HIDS) in Aqueous Solution. Journal of Chemical & Engineering Data, 61(5), 1863-1869. [Link]
-
Gao, S., et al. (2015). Stereoisomeric selectivity of 2,3-dimercaptosuccinic acids in chelation therapy for lead poisoning. Chemical Research in Toxicology, 28(3), 446-455. [Link]
-
Bradforth, S. E., et al. (2012). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Antioxidants & Redox Signaling, 16(6), 527-553. [Link]
-
ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?[Link]
- Bradl, H. (2004).
-
Gu, B., et al. (2019). Performance evaluation of two chelating ion-exchange sorbents for the fractionation of labile and inert metal species from aquatic media. Talanta, 195, 526-534. [Link]
-
Bradberry, S., et al. (2011). Dimercaptosuccinic acid (succimer; DMSA) in inorganic lead poisoning. Clinical Toxicology, 49(7), 567-577. [Link]
-
O'Connor, D., et al. (2014). Description of 3180 courses of chelation with dimercaptosuccinic acid in children ≤ 5 y with severe lead poisoning in Zamfara, Northern Nigeria: a retrospective analysis of programme data. PLoS Medicine, 11(10), e1001739. [Link]
- O'Malley, G. F. (2007). Chelation therapy for lead poisoning. Clinical Toxicology, 45(7), 747-757.
- Jones, M. M. (1991). New developments in therapeutic chelating agents as antidotes for metal poisoning. Critical Reviews in Toxicology, 21(3), 209-233.
-
Graphviz. (n.d.). About Graphviz. [Link]
-
Nature Doctors. (2025). Supporting Minerals During Chelation Therapy: What You Need to Know. [Link]
-
Martin, R. B. (1996). A stability ruler for metal ion complexes. Journal of Chemical Education, 73(6), 522. [Link]
-
Watson International Ltd. (n.d.). 2-(Carboxymethylthio)succinic acid CAS 99-68-3. [Link]
Sources
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- 3. Supporting Minerals During Chelation Therapy: What You Need to Know — Nature Doctors [thenaturedoctors.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Carboxymethylmercaptosuccinic Acid vs. EDTA: A Technical Comparison of Chelating Agents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast landscape of chemical applications, from industrial processes to advanced pharmaceutical formulations, the control of metal ions is paramount. Chelating agents, molecules capable of forming stable, soluble complexes with metal ions, are the cornerstone of this control. For decades, Ethylenediaminetetraacetic acid (EDTA) has been the undisputed workhorse in this field, valued for its broad reactivity and high stability constants with a wide array of metal ions.[1] However, persistent environmental concerns regarding its poor biodegradability have spurred the search for effective, more environmentally benign alternatives.[2][3]
This guide provides an in-depth technical comparison between EDTA and a promising, though less-known, alternative: Carboxymethylmercaptosuccinic acid (CMMSA). We will delve into their fundamental chemical properties, compare their chelation performance based on available experimental data, and discuss the practical implications for researchers, scientists, and drug development professionals. This analysis aims to provide the necessary framework for making informed decisions when selecting a chelating agent for a specific application.
Chemical Structure and Coordination Chemistry
The efficacy of a chelating agent is intrinsically linked to its molecular structure, which dictates the number and type of donor atoms available for coordinating a metal ion, a property known as denticity.
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate aminopolycarboxylic acid. Its structure features two tertiary amine nitrogens and four carboxylate groups.[4] This arrangement allows EDTA to wrap around a metal ion, forming up to six coordinate bonds and creating a highly stable, cage-like structure. This high denticity is the primary reason for the exceptional stability of most metal-EDTA complexes.[5]
This compound (CMMSA) , also known as 2-((carboxymethyl)thio)succinic acid, is a thiocarboxylate compound.[2] Its structure contains three carboxylate groups and a thioether sulfur atom. While the carboxylate groups are primary sites for metal ion coordination, the thioether sulfur can also participate in chelation, particularly with soft metal ions that have a higher affinity for sulfur. The potential denticity of CMMSA is likely four (tetradentate), involving the three carboxylate oxygens and the sulfur atom.
Caption: Chemical structures of EDTA and CMMSA.
The fundamental difference in their coordinating atoms—nitrogen and oxygen for EDTA versus sulfur and oxygen for CMMSA—is a key predictor of their differing affinities for various metal ions, a concept explained by Hard and Soft Acid and Base (HSAB) theory. Hard metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) preferentially bind to hard donor atoms (N, O), while soft metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) have a higher affinity for soft donor atoms (S).
Comparative Performance: Experimental Data
The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a stronger bond between the metal ion and the chelating agent.[1]
Stability Constants
| Metal Ion | CMMSA (log K) | EDTA (log K) |
| Cu²⁺ | 10.15[1] | 18.8[6] |
| Ni²⁺ | 8.01[1] | 18.6[6] |
| Mn²⁺ | 6.20[1] | 14.0[6] |
| La³⁺ | 6.51 | 15.5[6] |
| Ce³⁺ | 6.75 | 15.9[6] |
| Pr³⁺ | 6.95 | 16.4[6] |
| Nd³⁺ | 7.05 | 16.6[6] |
| Sm³⁺ | 7.22 | 17.1[6] |
| Eu³⁺ | 7.23 | 17.3[6] |
| Gd³⁺ | 7.18 | 17.4[6] |
| Tb³⁺ | 7.28 | 17.9[6] |
| Dy³⁺ | 7.35 | 18.3[6] |
| Ho³⁺ | 7.37 | 18.5[6] |
| Er³⁺ | 7.38 | 18.8[6] |
Note: The experimental conditions for the determination of these constants may vary between studies, which can influence the absolute values. The data for CMMSA with transition metals was determined in a 40% dioxane-water mixture at 25°C, while the data for lanthanides was in an aqueous medium at 20°C. The EDTA data is for aqueous solution at 25°C and an ionic strength of 0.1 M.
From the available data, it is evident that EDTA forms significantly more stable complexes with the listed transition metals and lanthanides than CMMSA . The difference of several orders of magnitude in the stability constants can be attributed to the chelate effect, where the hexadentate nature of EDTA leads to a more thermodynamically favorable complex formation compared to the likely tetradentate chelation of CMMSA.
pH Dependence
The chelating ability of both EDTA and CMMSA is highly dependent on pH. Both are polyprotic acids, and their carboxyl groups must be deprotonated to effectively coordinate with a metal ion.
For EDTA , the fully deprotonated form (Y⁴⁻) is the most effective chelating species, and its concentration increases with pH.[7] Consequently, the chelating capacity of EDTA is significantly reduced in acidic conditions (pH < 6) but increases exponentially between pH 8 and 10.[8][9]
Toxicological and Environmental Profile
EDTA exhibits low acute toxicity.[2][5] However, its primary drawback is its persistence in the environment. EDTA is not readily biodegradable and can be found in significant concentrations in inland European waters.[3] A major environmental concern is that its persistence allows it to mobilize heavy metals from sediments, potentially increasing their bioavailability and toxicity in aquatic ecosystems.[10]
CMMSA is classified as harmful if swallowed and causes skin and eye irritation.[11] Comprehensive data on its biodegradability and long-term environmental fate are not available in the public domain. However, its structure, lacking the tertiary amine groups of EDTA, may suggest a different biodegradation pathway. Further research is critically needed to fully assess its environmental impact compared to EDTA.
Applications: Where to Choose CMMSA over EDTA?
Given the significantly higher stability constants of EDTA with a broad range of metals, it remains the superior choice for applications requiring very strong and stable chelation, such as in the treatment of heavy metal poisoning or in analytical chemistry for masking metal ions.[12][13][14]
However, the presence of a soft sulfur donor atom in CMMSA suggests it may have a selective advantage in applications involving soft metal ions. While direct comparative data is lacking, it is plausible that CMMSA could be a more efficient chelator for metals like mercury, cadmium, and lead, particularly in matrices where over-chelation of essential hard metals like calcium and magnesium is a concern. Potential applications where CMMSA could be explored as a viable alternative include:
-
Wastewater Treatment: For the selective removal of soft heavy metal contaminants.
-
Detergents and Cleaning Agents: As a biodegradable bleach stabilizer.[1]
-
Corrosion Inhibition: CMMSA has been noted for its properties as a corrosion inhibitor.[1]
Experimental Protocol: Comparative Analysis of Chelation Capacity
To provide a direct and quantitative comparison of the chelation efficiency of CMMSA and EDTA, the following spectrophotometric assay can be employed. This protocol is based on the principle of competitive chelation, where the chelating agent competes with a colorimetric indicator for a specific metal ion.
Caption: Workflow for comparative chelation capacity assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of a metal salt (e.g., CuSO₄·5H₂O) in deionized water.
-
Prepare a 1 mM stock solution of a suitable colorimetric indicator (e.g., Murexide for Cu²⁺) in deionized water.
-
Prepare 10 mM stock solutions of both EDTA and CMMSA in deionized water. Adjust the pH to be neutral if necessary to ensure dissolution.
-
Prepare a buffer solution appropriate for the metal-indicator system (e.g., 0.1 M acetate buffer, pH 6.0).
-
-
Spectrophotometric Measurement:
-
Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for the metal-indicator complex (e.g., ~485 nm for the Cu²⁺-Murexide complex).
-
In a 1 cm path length cuvette, add 2.5 mL of the buffer solution, 100 µL of the metal stock solution, and 200 µL of the indicator stock solution. Mix well.
-
Record the initial absorbance (A_initial). This represents the 100% formation of the metal-indicator complex.
-
-
Competitive Titration:
-
To the cuvette, add a small, precise volume (e.g., 10 µL) of the 10 mM EDTA stock solution.
-
Mix the solution and allow it to equilibrate for 2-5 minutes.
-
Record the absorbance (A_final).
-
Repeat the addition of the EDTA solution in increments, recording the absorbance after each addition, until the absorbance value stabilizes at or near zero.
-
Repeat the entire titration process in a fresh cuvette using the CMMSA stock solution.
-
-
Data Analysis:
-
For each addition of the chelator, calculate the molar ratio of [Chelator]/[Metal].
-
Calculate the percentage of metal chelated by the test agent using the formula: % Chelated = [(A_initial - A_final) / A_initial] * 100.
-
Plot the % Chelated versus the molar ratio of [Chelator]/[Metal] for both EDTA and CMMSA on the same graph.
-
The chelator that requires a lower molar ratio to achieve the same percentage of chelation is the more effective chelating agent under the tested conditions.
-
Conclusion
This guide provides a detailed comparison of CMMSA and EDTA, highlighting their structural differences and performance as chelating agents based on available scientific data.
EDTA remains the gold standard for applications demanding high-strength, broad-spectrum metal chelation. Its hexadentate structure results in exceptionally stable metal complexes, a property that is difficult to match. However, its environmental persistence is a significant and well-documented drawback.
CMMSA presents itself as a potential alternative, particularly in applications where the high stability of EDTA complexes is not strictly necessary or where selectivity for softer metal ions is desired. Its performance, based on the limited available data, is modest compared to EDTA for hard and borderline metal ions. The critical knowledge gap remains its biodegradability and comprehensive toxicological profile. For researchers and industries looking to move away from persistent chemicals, CMMSA warrants further investigation. The provided experimental protocol offers a straightforward method for direct, application-specific comparison, enabling scientists to make data-driven decisions on the suitability of CMMSA as a viable alternative to EDTA in their specific contexts.
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Potentiometric and Thermodynamic Studies of Some Metal Complexes With Carboxy Methyl Mercapto Succinic Acid. Oriental Journal of Chemistry.
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Chelates of [(Carboxymethyl)thio]-Succinic Acid with Lanthanides (III): Part 111-· Stability Constants & Thermodynamics of Complex Formation. Indian Journal of Chemistry.
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EDTA a chemical curse to you & environment - undry.in.
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A Comparative Guide to Dithiol Chelating Agents: Dimercaptosuccinic Acid (DMSA) vs. Carboxymethylmercaptosuccinic Acid (CMMSA) in Metal Decorporation
For researchers and drug development professionals in the field of toxicology and pharmacology, the selection of an appropriate chelating agent is paramount for the effective treatment of heavy metal poisoning. The established standard, meso-2,3-dimercaptosuccinic acid (DMSA), has a long history of clinical use. However, the exploration of structural analogues continues in the quest for improved efficacy, specificity, and safety profiles. This guide provides an in-depth comparison of DMSA with a less-studied but structurally significant analogue, carboxymethylmercaptosuccinic acid (CMMSA).
This analysis moves beyond a simple feature list, delving into the causal relationships between chemical structure and chelation efficacy. We will synthesize established experimental data for DMSA and construct a theoretical framework for the potential performance of CMMSA, thereby highlighting a critical knowledge gap and proposing avenues for future research.
Molecular Architecture and Mechanism of Chelation
The efficacy of a chelating agent is fundamentally dictated by its molecular structure—specifically, the nature and spatial arrangement of its electron-donating functional groups.
-
Dimercaptosuccinic Acid (DMSA): DMSA is a water-soluble compound featuring two vicinal thiol (-SH) groups and two carboxylic acid (-COOH) groups.[1][2] The two thiol groups are the primary actors in chelation, possessing a high affinity for soft Lewis acids, a category that includes many toxic heavy metals like lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺).[3][4] These thiols donate lone pairs of electrons to form strong, stable coordinate bonds with the metal ion. The resulting five-membered ring structure, known as a chelate, is significantly more stable than a complex formed by a monodentate ligand.[3] This stable, water-soluble DMSA-metal complex is then readily excreted by the kidneys, effectively removing the metal from the body.[3][5]
-
This compound (CMMSA): CMMSA (CAS 99-68-3) represents a structural modification of DMSA where one of the thiol groups is replaced by a carboxymethylthio group (-S-CH₂-COOH).[6][7] This alteration introduces a third carboxylic acid group and changes the primary binding landscape. While retaining one thiol group, CMMSA also possesses a thioether linkage. Chelation with metal ions would likely involve coordination with the remaining thiol group and one or more of the three available carboxyl groups. The involvement of the thioether sulfur is also possible, potentially allowing for a different coordination geometry compared to DMSA.
The fundamental difference lies in the denticity (the number of donor groups) and the nature of the donor atoms. DMSA typically acts as a bidentate ligand through its two thiol groups, especially for mercury.[4][8] For lead and cadmium, coordination may involve one thiol and one adjacent carboxyl group.[8] CMMSA, conversely, presents a tridentate or even tetradentate possibility, utilizing its single thiol, the thioether, and multiple carboxyl groups. This could theoretically lead to the formation of highly stable multi-ring chelate structures.
Diagram: Comparative Chelation Mechanisms
The following diagram illustrates the proposed coordination of DMSA and the theoretical coordination of CMMSA with a generic divalent heavy metal ion (M²⁺).
Caption: Proposed chelation of a metal ion by DMSA and CMMSA.
Comparative Performance: Experimental Data vs. Theoretical Postulation
A direct comparison is hampered by the scarcity of public-domain experimental data for CMMSA. Therefore, we present the well-documented performance of DMSA and use established chemical principles to postulate the potential efficacy of CMMSA.
Table 1: Performance Characteristics of DMSA vs. Theoretical CMMSA
| Parameter | Dimercaptosuccinic Acid (DMSA) | This compound (CMMSA) (Theoretical) |
| Primary Binding Sites | 2x Thiol (-SH) | 1x Thiol (-SH), 3x Carboxyl (-COOH), 1x Thioether (-S-) |
| Metal Affinity | High for Pb, Hg, As.[9] | Potentially high for Pb, Cd due to mixed thiol/carboxyl binding. Affinity for Hg may be reduced due to the loss of one thiol group. |
| Stability Constants | Forms stable complexes. For instance, studies on the related mercaptosuccinic acid show significant stability with Pb(II), Cd(II), and Hg(II).[5] | The potential for higher denticity could lead to thermodynamically more stable complexes (chelate effect), though this is unconfirmed. |
| In Vivo Efficacy | Clinically proven to increase urinary excretion of lead and mercury.[4][10] Reduces metal burden in blood and soft tissues like the kidney.[11] | Unknown. Efficacy would depend on the stability of the formed complex, its water solubility, and its pharmacokinetic profile. |
| Toxicity Profile | Low toxicity, though side effects can include transient liver enzyme elevation and skin reactions.[1] Can deplete essential metals like copper and zinc.[1] | Unknown. The introduction of a thioether and an additional carboxyl group could alter metabolism and toxicity. Potential for essential mineral depletion would need evaluation. |
| Oral Bioavailability | Good oral absorption.[12] | Unknown. Changes in polarity and structure would likely alter absorption characteristics. |
Expertise & Experience Insights:
The substitution of a soft thiol donor with harder carboxylate donors in CMMSA suggests a potential shift in metal specificity. While DMSA is highly effective for soft metals like mercury that preferentially bind to sulfur, CMMSA might exhibit enhanced affinity for borderline metals like lead and cadmium, which coordinate well with both sulfur and oxygen donors.[8] However, the loss of the vicinal dithiol motif, which is critical for potent mercury chelation, may render CMMSA less effective than DMSA for this specific metal.[4]
Furthermore, the lipophilicity and cellular permeability of chelators are critical. DMSA is hydrophilic and acts primarily in the extracellular space.[11] Analogues have been synthesized to improve intracellular access.[13] The properties of CMMSA in this regard are unknown and would be a critical determinant of its ability to remove metals from intracellular compartments.
Proposed Experimental Workflow for a Head-to-Head Comparison
To move CMMSA from a theoretical construct to a properly evaluated candidate, a rigorous, self-validating experimental workflow is necessary. The following protocol outlines a standard preclinical in vivo decorporation study.
Trustworthiness through Self-Validating Design: The inclusion of multiple control groups is non-negotiable. A "Metal Only" group establishes the baseline toxicity, a "Chelator Only" group assesses the inherent toxicity of the drug, and a "Vehicle" group controls for the administration procedure. This design ensures that any observed therapeutic effect can be confidently attributed to the chelation action of the test compound.
Diagram: In Vivo Decorporation Study Workflow
Caption: Experimental workflow for in vivo comparison of chelators.
Detailed Experimental Protocol: In Vivo Lead Decorporation
-
Animal Model & Acclimatization:
-
Procure 40 male Wistar rats (200-250g).
-
Acclimatize for 7 days with standard chow and water ad libitum.
-
-
Toxicity Induction:
-
For groups 2, 3, and 4, administer lead acetate (500 ppm) in the drinking water for 28 days to induce chronic lead toxicity.[13] Group 1 receives normal drinking water.
-
Monitor animal weight and health daily.
-
-
Chelation Treatment Regimen:
-
From day 29 to day 35, administer the assigned treatment daily via oral gavage.
-
Group 1 (Vehicle Control): Saline.
-
Group 2 (Metal Only): Saline.
-
Group 3 (Metal + DMSA): DMSA at 50 mg/kg body weight, dissolved in saline.
-
Group 4 (Metal + CMMSA): CMMSA at an equimolar dose to DMSA, dissolved in saline.
-
-
-
Sample Collection:
-
On day 34, place animals in metabolic cages for 24-hour urine and feces collection.
-
On day 36, collect terminal blood samples via cardiac puncture under anesthesia.
-
Perfuse animals with saline, then excise and weigh key organs: kidneys, liver, brain, and one femur.
-
-
Endpoint Analysis:
-
Metal Quantification: Digest tissue, urine, and blood samples using concentrated nitric acid in a microwave digestion system.[13] Dilute the digestate and analyze for lead concentration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Express results as µg/g of wet tissue or µg/dL of blood.[13]
-
Biochemical Analysis: Use blood serum to measure markers of kidney function (BUN, creatinine) and liver function (ALT, AST). Use liver and brain homogenates to measure markers of oxidative stress (e.g., TBARS for lipid peroxidation, glutathione levels).[13]
-
Statistical Evaluation: Compare data between all four groups using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's) to determine statistical significance (p < 0.05).
-
Conclusion and Future Directions
Dimercaptosuccinic acid (DMSA) remains the gold standard for oral chelation of lead and mercury, supported by decades of clinical use and a robust body of experimental evidence.[10][14] Its mechanism is well-understood, and its efficacy in reducing body metal burden is proven.[15]
This compound (CMMSA) exists as an intriguing but unproven structural analogue. On a theoretical basis, its modified functional groups offer the potential for altered metal specificity and the formation of highly stable chelate complexes. However, this theoretical potential is entirely unsubstantiated by experimental data in the public domain. Its efficacy, pharmacokinetics, and, most importantly, its safety profile are unknown.
For the research community, CMMSA represents an opportunity. The workflow described above provides a clear path to generating the foundational data needed to assess its viability as a chelating agent. Future work should prioritize:
-
In Vitro Chelation Studies: Determining the stability constants of CMMSA with a range of toxic (Pb, Hg, Cd, As) and essential (Zn, Cu, Fe) metals to understand its affinity and selectivity.
-
Preclinical In Vivo Studies: Executing decorporation studies as outlined to measure its efficacy in reducing metal burden in critical organs.
-
Toxicology Assessment: Conducting acute and chronic toxicity studies to establish a safety profile and determine a therapeutic index.
Only through such rigorous, systematic evaluation can we determine if CMMSA or other novel DMSA analogues can offer a tangible improvement over the current standard of care in metal chelation therapy.
References
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-
Speciation studies of mercaptosuccinic acid complexes of Pb(II), Cd(II), Hg(II) in dimethylformamide –water mixtures. International Journal of Chemical Studies. Available at: [Link]
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Dimercaptosuccinic acid (succimer; DMSA) in inorganic lead poisoning. ResearchGate. Available at: [Link]
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Succimer chelation does not produce lasting reductions of blood lead levels in a rodent model of retained lead fragments. PubMed. Available at: [Link]
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Haematological, hepatic and renal alterations after repeated oral or intraperitoneal administration of monoisoamyl DMSA. I. Changes in male rats. PubMed. Available at: [Link]
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List of metal intoxications treated by DMSA. ResearchGate. Available at: [Link]
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Dimercaptosuccinic Acid (DMSA), A Non-Toxic, Water-Soluble Treatment For Heavy Metal Toxicity. Alternative Medicine Review. Available at: [Link]
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Efficacy of succimer chelation for reducing brain Pb levels in a rodent model. PubMed. Available at: [Link]
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Dimercaptosuccinic acid – Knowledge and References. Taylor & Francis. Available at: [Link]
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Chelation in Metal Intoxication. PubMed Central. Available at: [Link]
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What is the mechanism of Succimer? Patsnap Synapse. Available at: [Link]
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A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. PubMed Central. Available at: [Link]
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A comparison of sodium calcium edetate (edetate calcium disodium) and succimer (DMSA) in the treatment of inorganic lead poisoning. PubMed. Available at: [Link]
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A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. PubMed. Available at: [Link]
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Comparison of two heavy metal chelators for treatment of lead toxicosis in cockatiels. PubMed. Available at: [Link]
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Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity. PubMed. Available at: [Link]
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Comparison of two heavy metal chelators for treatment of lead toxicosis in cockatiels. Johns Hopkins University. Available at: [Link]
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Chemistry, Pharmacology, and Toxicology of Monoisoamyl Dimercaptosuccinic Acid: A Chelating Agent for Chronic Metal Poisoning. PubMed. Available at: [Link]
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Determination and metabolism of dithiol chelating agents. VIII. Metal complexes of meso-dimercaptosuccinic acid. PubMed. Available at: [Link]
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Efficacy of oral DMSA and intravenous EDTA in chelation of toxic metals and improvement of the number of stem/ progenitor cells. IT Medical Team. Available at: [Link]
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Comparison of the effectiveness of 2,3-dimercaptopropanol (BAL) and meso-2,3-dimercaptosuccinic acid (DMSA) as protective agents against mercuric chloride-induced nephrotoxicity in rats. PubMed. Available at: [Link]
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Mercury Binding to the Chelation Therapy Agents DMSA and DMPS, and the Rational Design of Custom Chelators for Mercury. Stanford Synchrotron Radiation Lightsource. Available at: [Link]
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DMSA – Knowledge and References. Taylor & Francis. Available at: [Link]
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Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. CABI Digital Library. Available at: [Link]
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A Comparative Guide to Carboxymethylmercaptosuccinic Acid (CMMSA) Derivatives as Metalloproteinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Carboxymethylmercaptosuccinic acid (CMMSA) derivatives. We will delve into their efficacy as inhibitors of key metalloproteinases, namely Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), supported by experimental data and detailed protocols. This document is designed to be an in-depth technical resource, offering insights into the structure-activity relationships that govern the potency and selectivity of these compounds.
Introduction: The Significance of the Mercaptosuccinic Acid Scaffold
This compound (CMMSA) and its derivatives represent a pivotal class of small molecules in medicinal chemistry. Their defining feature is a mercaptosuccinic acid moiety, which acts as a highly effective zinc-chelating group. This property is central to their mechanism of action as inhibitors of zinc-containing metalloproteinases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention.
Two of the most extensively studied targets for CMMSA derivatives are:
-
Angiotensin-Converting Enzyme (ACE): A key regulator of blood pressure, ACE is a primary target for the management of hypertension and congestive heart failure.
-
Neprilysin (NEP; also known as Neutral Endopeptidase or Enkephalinase): This enzyme is responsible for the degradation of several vasoactive peptides, including natriuretic peptides and enkephalins. Inhibition of NEP is a therapeutic strategy for heart failure and pain management.
The development of dual inhibitors that can simultaneously target both ACE and NEP has been an area of intense research, aiming to achieve synergistic therapeutic effects.
Comparative Performance of CMMSA Derivatives
The inhibitory potency of CMMSA derivatives is critically dependent on their chemical structure. Modifications to the core scaffold can significantly influence their affinity and selectivity for different metalloproteinases. The following table summarizes the in vitro inhibitory activities (IC50 and Ki values) of a selection of mercapto-containing compounds against ACE and NEP. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound/Derivative | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Captopril | ACE | - | ~20 | [1] |
| MDL 100173 (active metabolite of MDL 100240) | ACE | - | - | [2] |
| MDL 100173 (active metabolite of MDL 100240) | NEP | - | - | [2] |
| Oleuropein Aglycone | ACE | 20,000 | - | [1] |
| Oleuropein Aglycone | NEP | 35,000 | - | [1] |
| Ligstroside Aglycone | ACE | 25,000 | - | [1] |
| Ligstroside Aglycone | NEP | 75,000 | - | [1] |
Structure-Activity Relationship (SAR) Insights:
The data, though from disparate sources, allows for the extraction of key SAR trends:
-
The Thiol Group is Essential: The mercapto (-SH) group is the primary zinc-binding moiety and is crucial for inhibitory activity. Its removal or modification generally leads to a significant loss of potency.
-
Stereochemistry Matters: The stereochemistry of the chiral centers within the molecule can profoundly impact its binding affinity to the enzyme's active site.
-
Side-Chain Substitutions Influence Selectivity: Modifications to the side chains of the amino acid or peptide-like portions of the derivatives can be tuned to enhance selectivity for either ACE or NEP, or to achieve dual inhibition. For instance, the design of dual inhibitors often involves incorporating structural features that can favorably interact with the distinct sub-pockets of both enzymes.[2][3]
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of a representative CMMSA derivative and for a standard in vitro enzyme inhibition assay.
Synthesis of 2-(Carboxymethylthio)succinic Acid
This protocol describes a general method for the synthesis of the parent compound, 2-(carboxymethylthio)succinic acid.
Materials:
-
Maleic anhydride
-
Thioglycolic acid
-
Toluene
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in toluene.
-
Addition of Thioglycolic Acid: Slowly add thioglycolic acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis: After cooling, add water and a catalytic amount of hydrochloric acid to the reaction mixture. Heat to reflux to hydrolyze the anhydride.
-
Purification: Cool the solution and neutralize with a sodium hydroxide solution. Treat with activated carbon to decolorize, then filter.
-
Isolation: Acidify the filtrate with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2-(carboxymethylthio)succinic acid.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a test compound against ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: N-Hippuryl-His-Leu (HHL)
-
Borate buffer (pH 8.3)
-
Test compound (CMMSA derivative)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of ACE, HHL, and the test compound in appropriate buffers.
-
Assay Reaction: In a microcentrifuge tube, add a solution of the test compound at various concentrations, followed by the ACE solution. Pre-incubate at 37°C for 10 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding 1 M HCl.
-
Extraction of Hippuric Acid: Add ethyl acetate to extract the hippuric acid produced by the enzymatic cleavage of HHL. Vortex and centrifuge to separate the layers.
-
Quantification: Carefully transfer the ethyl acetate layer to a new tube and evaporate to dryness. Reconstitute the residue in a suitable buffer or mobile phase.
-
Measurement: Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
Calculation of IC50: Calculate the percentage of ACE inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Chemical Structure of a CMMSA Derivative
Caption: General structure of this compound.
Experimental Workflow for ACE Inhibition Assay
Caption: Workflow for determining ACE inhibitory activity.
Mechanism of Metalloproteinase Inhibition
Caption: Inhibition of metalloproteinases by CMMSA derivatives.
Conclusion
This compound derivatives are a versatile and potent class of metalloproteinase inhibitors. Their efficacy is intrinsically linked to the presence of a zinc-chelating thiol group and can be finely tuned through synthetic modifications to achieve desired potency and selectivity. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel derivatives. Further research focusing on systematic SAR studies and in vivo evaluations will be crucial for the development of next-generation therapeutics targeting ACE, NEP, and other clinically relevant metalloproteinases.
References
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A Comparative Guide to Validating the In Vitro Efficacy of Carboxymethylmercaptosuccinic Acid and Its Analogs as Heavy Metal Chelators
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro efficacy of Carboxymethylmercaptosuccinic acid (CMMSA) and its well-studied analog, meso-2,3-dimercaptosuccinic acid (DMSA), as chelating agents for heavy metal detoxification. We will delve into the mechanistic underpinnings of chelation therapy, present objective comparisons with alternative chelators, and provide detailed experimental protocols and data to support your research endeavors.
Introduction: The Rationale for In Vitro Chelation Studies
Heavy metal toxicity, stemming from exposure to elements like lead (Pb), mercury (Hg), and arsenic (As), poses a significant threat to public health. These metals can accumulate in biological tissues, leading to a cascade of detrimental effects, including oxidative stress and cellular damage.[1][2] Chelating agents are compounds that can bind to toxic metal ions, forming stable, less toxic complexes that can be more readily excreted from the body.[2][3]
This compound (CMMSA), also known as 2-(Carboxymethylthio)succinic acid, and its close relative, DMSA, are sulfur-containing compounds that have shown promise as effective metal chelators.[4][5][6] DMSA, in particular, is an FDA-approved oral treatment for lead poisoning in children.[7][8] Validating the efficacy of these compounds in vitro is a critical first step in the development of novel chelation therapies. Such studies allow for a controlled assessment of a compound's binding affinity for specific metals, its ability to prevent or reverse metal-induced cellular toxicity, and its potential side effects, such as the depletion of essential minerals.
Mechanism of Action: The Chemistry of Chelation
The therapeutic effect of CMMSA and DMSA lies in their molecular structure. These molecules possess sulfhydryl (-SH) and carboxyl (-COOH) groups that act as ligands, donating electrons to a central metal ion to form a stable, ring-like structure known as a chelate.[1] This process effectively neutralizes the toxic properties of the metal ion by preventing it from interacting with and damaging vital cellular components.
Below is a diagram illustrating the basic principle of metal chelation by a dithiol compound like DMSA.
Caption: Chelation of a toxic metal ion by DMSA.
Comparative Analysis of Chelating Agents
The selection of an appropriate chelating agent depends on several factors, including the specific metal of concern, the route of administration, and the potential for side effects. Here, we compare DMSA with other commonly used chelating agents, such as Ethylenediaminetetraacetic acid (EDTA) and 2,3-Dimercapto-1-propanesulfonic acid (DMPS).
| Chelating Agent | Primary Target Metals | Route of Administration | Key Advantages | Key Disadvantages |
| DMSA (Succimer) | Lead, Mercury, Arsenic[6][7][9] | Oral[3][8] | FDA-approved for lead poisoning in children; lower impact on essential minerals like zinc and calcium compared to EDTA.[3][7] | Weaker chelator than DMPS or EDTA for some metals; may not be as effective in removing metals from bone.[3][7] |
| EDTA | Lead, Cadmium[2][7] | Intravenous[10] | Strong chelator for lead and cadmium.[7] | Must be administered intravenously; can significantly increase the excretion of essential minerals like zinc and manganese.[10][11][12] |
| DMPS (Unithiol) | Mercury, Arsenic, Antimony[2][13] | Intravenous, Oral[3] | Highly effective for mercury and arsenic; can be administered orally or intravenously.[2][6] | Not FDA-approved in the United States; can lead to significant copper excretion.[8][12] |
Quantitative Comparison of Metal Excretion
The following table summarizes data from a study comparing the efficacy of oral DMSA and intravenous EDTA in promoting the urinary excretion of various metals. The values represent the fold increase in excretion post-chelation compared to baseline levels.
| Metal | Oral DMSA (500 mg) | Intravenous EDTA (1-3 g) |
| Lead (Pb) | More effective than EDTA[10][11] | Effective, but less so than DMSA for lead[10][11] |
| Mercury (Hg) | Moderately effective[10] | Not effective[10] |
| Arsenic (As) | Effective[10][12] | Not effective[10] |
| Cadmium (Cd) | Less effective than EDTA[10] | More effective than DMSA[10] |
| Aluminum (Al) | Comparable to EDTA[10] | Comparable to DMSA[10] |
| Copper (Cu) | ~55-fold increase[11] | Less impact than DMSA |
| Zinc (Zn) | Mild increase[7] | ~20-fold increase[11] |
| Manganese (Mn) | Less impact than EDTA | ~20-fold increase[11] |
Data synthesized from multiple sources.[7][10][11][12]
In Vitro Experimental Protocols
To validate the efficacy of a chelating agent like CMMSA or DMSA, a multi-pronged in vitro approach is recommended. This should include both acellular and cell-based assays.
Experimental Workflow
Caption: A general workflow for in vitro validation of chelating agents.
Protocol 1: Acellular Spectrophotometric Chelation Assay
This protocol provides a rapid method to assess the direct metal-binding capacity of a chelating agent.
Principle: This assay is based on the competition between the chelating agent and a colorimetric indicator for a specific metal ion. The reduction in the color of the metal-indicator complex is proportional to the chelating ability of the test compound.
Materials:
-
Test chelating agent (e.g., CMMSA, DMSA)
-
Reference chelating agent (e.g., EDTA)
-
Heavy metal salt solution (e.g., Pb(NO₃)₂, HgCl₂, As₂O₃)
-
Colorimetric indicator (e.g., Ferrozine for Fe²⁺, but adaptable for other metals with appropriate indicators)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the heavy metal salt in the buffer.
-
Prepare serial dilutions of the test and reference chelating agents in the buffer.
-
In a 96-well plate, add a fixed volume of the heavy metal solution to each well.
-
Add varying concentrations of the test and reference chelating agents to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for chelation to occur.
-
Add the colorimetric indicator to each well.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of metal chelation using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the metal-indicator complex without the chelating agent, and A_sample is the absorbance in the presence of the chelating agent.
Protocol 2: Cell-Based Cytotoxicity Rescue Assay
This protocol evaluates the ability of a chelating agent to protect cells from heavy metal-induced toxicity.
Principle: Heavy metals induce cytotoxicity, which can be quantified using various cell viability assays. An effective chelating agent will rescue the cells from this toxicity, resulting in higher cell viability.
Materials:
-
Human cell line (e.g., HEK293, HepG2, or a relevant cell line for the target organ of toxicity)
-
Cell culture medium and supplements
-
Heavy metal salt solution
-
Test and reference chelating agents
-
Cell viability reagent (e.g., MTT, Neutral Red, or a commercial kit like CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a predetermined toxic concentration of the heavy metal, both in the presence and absence of varying concentrations of the test and reference chelating agents.
-
Include control wells with untreated cells and cells treated with the chelating agent alone to assess its intrinsic toxicity.
-
Incubate the plate for a specified period (e.g., 24-48 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Express the results as a percentage of the viability of the untreated control cells.
Signaling Pathway Considerations
Heavy metals exert their toxicity through various mechanisms, including the induction of oxidative stress via the generation of reactive oxygen species (ROS). This can activate stress-response pathways like the Nrf2-Keap1 pathway. When designing cell-based assays, consider including endpoints that measure oxidative stress (e.g., ROS production assays) or the activation of specific signaling pathways.
Caption: Simplified pathway of heavy metal-induced oxidative stress.
Conclusion
The in vitro validation of chelating agents like this compound and DMSA is a cornerstone of preclinical research in toxicology and drug development. By employing a combination of acellular and cell-based assays, researchers can obtain robust and reproducible data on the efficacy and safety of these compounds. The comparative data presented in this guide underscores the importance of selecting the appropriate chelator for a specific application, taking into account its metal-binding profile and its effects on essential mineral homeostasis. The provided protocols offer a starting point for the systematic evaluation of novel chelating agents, ultimately contributing to the development of safer and more effective treatments for heavy metal poisoning.
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- Wang, Y., et al. (2008). Synthesis and bio-imaging application of highly luminescent mercaptosuccinic acid-coated CdTe nanocrystals.
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A Comparative In Vivo Analysis of Leading Chelating Agents for Heavy Metal Intoxication
A Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of therapeutic interventions for heavy metal poisoning, the selection of an appropriate chelating agent is paramount to achieving clinical efficacy while minimizing adverse effects. This guide provides an in-depth, data-driven comparison of the in vivo performance of two prominent chelating agents: meso-2,3-dimercaptosuccinic acid (DMSA) and calcium disodium ethylenediaminetetraacetate (CaNa2EDTA). While the initial topic of interest was Carboxymethylmercaptosuccinic acid (CMMSA), a comprehensive literature review revealed a notable absence of in vivo experimental data for this compound. Consequently, this guide has been pivoted to focus on the well-documented and clinically relevant chelator, DMSA, and its key alternative, CaNa2EDTA. We will dissect their mechanisms of action, compare their efficacy in reducing heavy metal burdens in various tissues, evaluate their pharmacokinetic profiles, and discuss their relative safety based on extensive preclinical and clinical studies.
Clarification of Terminology: CMMSA vs. DMSA
It is crucial to first address the distinction between this compound (CMMSA) and meso-2,3-dimercaptosuccinic acid (DMSA), as they are structurally and functionally different molecules.
-
This compound (CMMSA) , also known as 2-(Carboxymethylthio)succinic acid, is a tricarboxylic acid containing a thioether linkage.
-
meso-2,3-dimercaptosuccinic acid (DMSA) , also known as succimer, is a dicarboxylic acid featuring two sulfhydryl (thiol) groups.
The presence of two thiol groups in DMSA is fundamental to its potent metal-chelating activity, allowing it to form stable complexes with heavy metals. In contrast, the thioether bond in CMMSA does not confer the same high-affinity metal-binding capacity. Our extensive search of scientific literature did not yield any significant in vivo studies evaluating the efficacy of CMMSA as a heavy metal chelator. Therefore, this guide will focus on the robust body of in vivo data available for DMSA in comparison to the historically significant chelator, CaNa2EDTA.
Mechanism of Chelation: A Tale of Two Structures
The therapeutic efficacy of chelating agents stems from their ability to form stable, non-toxic complexes with heavy metals, which are then excreted from the body. The mechanisms of DMSA and CaNa2EDTA are distinct, owing to their different chemical structures.
Caption: Mechanisms of lead chelation by DMSA and CaNa2EDTA.
DMSA's two thiol groups form a stable pincer-like complex with lead ions. In contrast, CaNa2EDTA operates via ion exchange, where the less tightly bound calcium ion is displaced by lead, which has a higher affinity for the EDTA molecule[1].
In Vivo Efficacy: A Head-to-Head Comparison
The primary measure of a chelating agent's success is its ability to reduce the body's burden of heavy metals. Numerous in vivo studies in animal models and clinical trials in humans have compared the efficacy of DMSA and CaNa2EDTA, particularly in the context of lead poisoning.
Reduction of Lead in Blood and Soft Tissues
Both DMSA and CaNa2EDTA are effective in lowering blood lead concentrations[1][2]. However, their efficacy in reducing lead in soft tissues can vary.
-
Kidney: In animal studies, DMSA has been shown to be more effective than CaNa2EDTA in reducing lead concentrations in the kidneys[1][3].
-
Liver: DMSA has also demonstrated significant efficacy in decreasing lead concentrations in hepatic tissues[3].
-
Brain: Neither chelator has been shown to cross the blood-brain barrier to a significant extent, and thus their effect on brain lead concentrations is not consistently observed[1]. However, some studies in suckling rats suggest that meso-DMSA can reduce lead in the brain[4].
Mobilization of Lead from Bone
Bone is the primary reservoir for lead in the body. Studies have indicated that CaNa2EDTA is more effective than DMSA in mobilizing lead from bone[1]. This is a critical consideration for long-term treatment strategies aimed at reducing the total body burden of lead.
Comparative Efficacy Data from In Vivo Studies
| Parameter | DMSA | CaNa2EDTA | Key Findings from In Vivo Studies |
| Blood Lead Reduction | High | High | Both are effective. Some studies suggest DMSA has a greater initial impact on blood lead levels[2][5]. |
| Kidney Lead Reduction | More Effective | Less Effective | DMSA significantly decreased lead concentrations in the kidneys of calves, whereas CaNa2EDTA did not[3]. |
| Liver Lead Reduction | Effective | Less Effective | DMSA significantly decreased hepatic lead concentrations in calves[3]. |
| Bone Lead Mobilization | Less Effective | More Effective | The primary source of lead mobilized by CaNa2EDTA is bone[1]. |
| Brain Lead Reduction | Inconsistent/Limited | Inconsistent/Limited | Neither agent is thought to cross the blood-brain barrier effectively in adults[1]. Meso-DMSA showed some effect in the brains of suckling rats[4]. |
Pharmacokinetics and Administration
The route of administration and pharmacokinetic properties of a drug are crucial for its clinical utility.
| Parameter | DMSA | CaNa2EDTA |
| Administration Route | Oral | Parenteral (Intravenous) |
| Bioavailability | Good oral absorption[1] | Poor oral absorption |
| Metabolism | Extensively metabolized to mixed disulfides of cysteine[1] | Not metabolized[1] |
| Elimination Half-life | < 60 minutes[1] | < 60 minutes[1] |
| Distribution | Predominantly extracellular[1] | Predominantly extracellular[1] |
The oral bioavailability of DMSA offers a significant advantage in terms of patient compliance and ease of administration, particularly in pediatric populations[6].
In Vivo Safety and Toxicity Profile
While effective, chelating agents are not without side effects. A critical aspect of their in vivo comparison is their safety profile, particularly concerning their effects on essential minerals and potential organ toxicity.
Impact on Essential Minerals
A major drawback of chelation therapy is the potential for depletion of essential minerals.
-
Zinc: Both agents can deplete zinc, but the effect is significantly greater with CaNa2EDTA[1]. CaNa2EDTA can increase urinary zinc excretion by as much as 22-fold[7].
-
Copper: Both chelators can also increase the excretion of copper[1][8].
This depletion of essential minerals can lead to adverse clinical effects, such as skin lesions observed with CaNa2EDTA treatment, which have been attributed to zinc deficiency[1].
Nephrotoxicity and Hepatotoxicity
-
CaNa2EDTA: Is known to cause dose-related nephrotoxicity[1].
-
DMSA: A transient increase in hepatic transaminases has been reported more commonly with DMSA, though it has not been associated with clinically significant liver toxicity[1]. DMSA is generally considered to have a lower toxicity profile compared to CaNa2EDTA.
Experimental Protocol: In Vivo Chelation Study in a Rat Model
To provide a practical context for the data presented, this section outlines a typical experimental workflow for an in vivo study comparing chelating agents in a rat model of lead toxicity.
Caption: Experimental workflow for a comparative in vivo chelation study.
Detailed Protocol:
-
Animal Model and Husbandry: Male Wistar rats (180-220g) are a commonly used model. They should be housed in a controlled environment with a standard diet and water ad libitum.
-
Induction of Lead Toxicity: Lead acetate is administered in the drinking water (e.g., 500 ppm) for a period of 4 weeks to induce chronic lead toxicity[9].
-
Chelation Therapy Administration:
-
DMSA Group: Administer DMSA orally via gavage at a dosage of 50 mg/kg body weight, once daily for 5 consecutive days[9].
-
CaNa2EDTA Group: Administer CaNa2EDTA via intraperitoneal injection at a clinically relevant dose.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, animals are euthanized, and blood and tissues (kidney, liver, brain, femur) are collected.
-
Lead concentrations in the samples are determined using atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Serum samples are analyzed for markers of kidney and liver function (e.g., creatinine, ALT, AST).
-
Tissues may be processed for histopathological examination to assess organ damage.
-
Conclusions and Future Directions
Based on the extensive in vivo data, both DMSA and CaNa2EDTA are effective chelating agents for lead poisoning. DMSA's oral bioavailability and more favorable safety profile, particularly its lower impact on zinc excretion and reduced nephrotoxicity, make it a preferred choice in many clinical scenarios, especially for children[1][6]. However, CaNa2EDTA's superior ability to mobilize lead from bone suggests it may have a role in the long-term management of high body burdens of lead[1].
The choice between these two agents should be guided by the specific clinical context, including the severity of poisoning, the age of the patient, and the presence of any pre-existing renal or hepatic conditions. Combination therapy, using both DMSA and CaNa2EDTA, has been explored and may offer an additive effect in promoting lead excretion, although potential side effects must be carefully monitored[10].
Future research should continue to explore novel chelation strategies, including the development of new chelators with improved tissue penetration (particularly into the central nervous system) and a higher affinity for toxic metals over essential minerals.
References
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Bradberry, S., & Vale, A. (2009). A comparison of sodium calcium edetate (edetate calcium disodium) and succimer (DMSA) in the treatment of inorganic lead poisoning. Clinical Toxicology, 47(9), 841-858. [Link]
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Porru, S., & Alessio, L. (2018). A comparative study of edetate calcium disodium and dimercaptosuccinic acid in the treatment of lead poisoning in adults. Clinical Toxicology, 56(11), 1143-1149. [Link]
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Flora, S. J., & Tandon, S. K. (1995). Combined therapeutic potential of meso-2,3-dimercaptosuccinic acid and calcium disodium edetate on the mobilization and distribution of lead in experimental lead intoxication in rats. Fundamental and Applied Toxicology, 25(2), 233-240. [Link]
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Frisbie, S. H., et al. (2018). A comparative study of edetate calcium disodium and dimercaptosuccinic acid in the treatment of lead poisoning in adults. ResearchGate. [Link]
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Meldrum, J. B., & Ko, J. C. (2003). Effects of calcium disodium EDTA and meso-2,3-dimercaptosuccinic acid on tissue concentrations of lead in calves with experimentally induced lead toxicosis. American Journal of Veterinary Research, 64(8), 1034-1038. [Link]
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Sears, M. E. (2019). A comparative study of edetate calcium disodium and dimercaptosuccinic acid in the treatment of lead poisoning in adults. SciSpace. [Link]
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Peraza, M. A., et al. (2018). A comparative study of edetate calcium disodium and dimercaptosuccinic acid in the treatment of lead poisoning in adults. CABI Digital Library. [Link]
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Kim, J. J., et al. (2022). Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions. Journal of Clinical Toxicology. [Link]
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Khalil-Manesh, F., et al. (1992). Experimental model of lead nephropathy. II. Effect of removal from lead exposure and chelation treatment with dimercaptosuccinic acid (DMSA). Kidney International, 42(1), 75-84. [Link]
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Lee, B. K., et al. (1999). Provocative chelation with DMSA and EDTA: evidence for differential access to lead storage sites. Occupational and Environmental Medicine, 56(10), 683-689. [Link]
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Blaurock-Busch, E. (2014). Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. CABI Digital Library. [Link]
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The Efficacy of Carboxymethylmercaptosuccinic Acid as a Corrosion Inhibitor: A Comparative Benchmarking Study
In the relentless pursuit of materials preservation, the selection of an optimal corrosion inhibitor is paramount. This guide provides a comprehensive technical comparison of Carboxymethylmercaptosuccinic acid (CMMSA) against established classes of corrosion inhibitors, namely phosphonates, polycarboxylates, and azoles. Through an objective lens, we will delve into the mechanistic principles, performance data derived from standardized methodologies, and the practical implications for researchers, scientists, and professionals in drug development where material integrity is critical.
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, an electrochemical process, leads to the degradation of materials, resulting in significant economic losses and potential safety hazards.[1][2] The use of corrosion inhibitors is a primary strategy to combat this phenomenon. An ideal inhibitor should be effective at low concentrations, environmentally benign, and robust across a range of operational conditions.[1][3] this compound (CMMSA), a sulfur-containing organic acid, has emerged as a promising candidate due to its unique molecular structure featuring multiple functional groups—carboxyl and thiol—that can actively participate in surface adsorption and film formation.[4][5] This guide aims to benchmark its performance against incumbent inhibitor technologies.
The Contenders: A Mechanistic Overview
The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure and its ability to interact with the metal surface.[6][7] This interaction typically involves the formation of a protective film that acts as a barrier to corrosive species.[8][9]
-
This compound (CMMSA): CMMSA is believed to function through a combination of chelation and film formation. The carboxyl groups can react with metal ions, while the thiol group exhibits a strong affinity for metal surfaces, leading to the formation of a stable, adsorbed protective layer. This dual functionality suggests a potential for strong and persistent inhibition.
-
Phosphonates: These organophosphorus compounds are known for their excellent scale and corrosion inhibition properties.[10][11] They function by forming a protective film on the metal surface and by sequestering divalent cations that can contribute to scale formation.[12]
-
Polycarboxylates: These are polymers containing multiple carboxyl functional groups.[13][14] Their mechanism of inhibition involves the adsorption of the polymer backbone onto the metal surface, with the carboxyl groups acting as anchoring points. This creates a polymeric film that impedes the corrosion process.[14]
-
Azoles: This class of heterocyclic organic compounds, containing nitrogen and sometimes sulfur or oxygen, are effective corrosion inhibitors, particularly for copper and its alloys.[2][8][15] They form a strong chemisorbed film on the metal surface through the lone pair electrons of the heteroatoms.[8]
Performance Evaluation: Standardized Methodologies
To provide a robust and objective comparison, the performance of these inhibitors is evaluated using internationally recognized standardized methods. The choice of methodology is critical for generating reproducible and comparable data.
Weight Loss Method (ASTM G31)
This gravimetric technique is a fundamental and straightforward method for determining the average corrosion rate.[16][17][18]
Experimental Protocol:
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The coupons are immersed in the corrosive medium with and without the inhibitor at a specified concentration and temperature for a predetermined duration.[16][18]
-
Post-Exposure Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off according to standard procedures.
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibitor efficiency (%IE).[17]
Caption: ASTM G59 Potentiodynamic Polarization Workflow.
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. [19][20][21] Experimental Protocol:
-
Cell Setup and Stabilization: Similar to the potentiodynamic polarization method, a three-electrode cell is used, and the system is allowed to stabilize at the OCP.
-
AC Perturbation: A small amplitude AC voltage signal is applied to the working electrode over a wide range of frequencies. [19]3. Impedance Measurement: The resulting AC current response is measured, and the impedance is calculated at each frequency.
-
Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. By fitting the data to an appropriate equivalent electrical circuit model, parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl) can be determined. [19]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Carboxymethylmercaptosuccinic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic agents and their metabolites is paramount. Carboxymethylmercaptosuccinic acid (CMMSA), a molecule of interest in various pharmaceutical contexts, demands robust and reliable analytical methods for its characterization. This guide provides an in-depth comparison of potential analytical techniques for CMMSA, focusing on the critical process of cross-validation to ensure data integrity and consistency across different methodologies.
The Analytical Challenge: Quantifying this compound
This compound is a polar, dicarboxylic acid containing a thiol group. These structural features present specific challenges for analysis. Its high polarity can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns, while the lack of a strong chromophore makes UV detection less sensitive.[1] Furthermore, its relatively low volatility necessitates derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.[2]
This guide will explore three common analytical platforms for the quantification of CMMSA:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
The core of this guide is a detailed exploration of the cross-validation process, a critical step to ensure that different analytical methods produce comparable and reliable results.[3]
Principles of Cross-Validation in Analytical Sciences
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when compared to another validated method.[3] This is particularly crucial when transferring methods between laboratories or when different analytical techniques are used within a single study. The fundamental goal is to establish the interchangeability of the data generated by each method. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international guidelines like the ICH Q2(R1) emphasize the importance of method validation to demonstrate that an analytical procedure is suitable for its intended purpose.[4]
The cross-validation process typically involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples, with each analytical method. The results are then statistically compared to predefined acceptance criteria.
Comparative Analysis of Analytical Methods for CMMSA
A successful cross-validation study begins with the development and validation of robust individual analytical methods. Below, we propose and compare hypothetical, yet scientifically plausible, HPLC-UV, LC-MS/MS, and GC-MS methods for the analysis of CMMSA.
Method 1: Reversed-Phase HPLC with UV Detection
-
Principle: This method relies on the separation of CMMSA from matrix components on a C18 stationary phase followed by detection using a UV detector at a low wavelength (e.g., 210 nm), where carboxylic acids exhibit some absorbance.[5] To enhance retention of the polar CMMSA, an ion-pairing agent or an acidic mobile phase is often employed.[6]
-
Advantages: HPLC-UV systems are widely available, relatively inexpensive to operate, and conceptually simple.
-
Limitations: The primary drawback is the limited sensitivity and selectivity due to the weak chromophore of CMMSA.[1] This can be a significant issue when analyzing complex biological matrices where interferences are common.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7] After chromatographic separation, CMMSA is ionized (typically using electrospray ionization in negative mode) and fragmented. Specific parent-daughter ion transitions are monitored, providing excellent selectivity and sensitivity.[8]
-
Advantages: This technique offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis.[8] It often requires minimal sample cleanup.
-
Limitations: The instrumentation is more expensive and requires specialized expertise for operation and maintenance. Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, must be carefully evaluated.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS separates volatile compounds in the gas phase. For non-volatile analytes like CMMSA, a derivatization step is mandatory to increase volatility and thermal stability.[2] A common approach is silylation, which converts the carboxylic acid and thiol groups into their trimethylsilyl (TMS) esters and ethers, respectively.[9] The derivatized CMMSA is then separated on a GC column and detected by a mass spectrometer.
-
Advantages: GC-MS can provide excellent chromatographic resolution and is a powerful tool for structural elucidation.
-
Limitations: The requirement for derivatization adds a step to the sample preparation process, which can introduce variability and potential for incomplete reactions.[2] The derivatization reagents can also be sensitive to moisture.[9]
The Cross-Validation Study: Experimental Design
To ensure the integrity of our analytical data, a rigorous cross-validation study is essential. The following workflow outlines the key steps.
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a structural analog of CMMSA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Same as HPLC-UV, but with a stable isotope-labeled internal standard (SIL-IS) for CMMSA if available.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray (ESI), negative mode.
-
MRM Transitions: To be determined by infusion of a CMMSA standard (e.g., precursor ion [M-H]⁻ → product ion).
-
-
Sample Preparation and Derivatization:
-
Perform protein precipitation as described for HPLC-UV.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[9]
-
Heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Ionization: Electron Impact (EI), 70 eV.
-
Detection: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.
-
Data Comparison and Acceptance Criteria
The mean concentration and precision (%CV) for each QC level are calculated for each method. The percentage difference between the methods is then determined using the following formula:
% Difference = [(Mean Conc. Method A - Mean Conc. Method B) / Average(Mean Conc. Method A, Mean Conc. Method B)] * 100
The acceptance criteria for the cross-validation are typically that the percentage difference between the methods for at least two-thirds of the QC samples should be within ±20%.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three analytical methods for CMMSA.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (r²) | >0.995 | >0.998 | >0.997 |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL | 1 ng/mL | 10 ng/mL |
| Accuracy (% Bias) | ± 15% | ± 10% | ± 15% |
| Precision (%CV) | < 15% | < 10% | < 15% |
| Selectivity | Moderate | High | High |
| Throughput | High | High | Moderate |
Cross-Validation Results: A Hypothetical Case Study
To illustrate the cross-validation process, let's consider a hypothetical dataset where QC samples at three concentration levels were analyzed by the three methods.
| QC Level | Method | Mean Concentration (ng/mL) (n=6) | %CV | % Difference vs. LC-MS/MS |
| Low (10 ng/mL) | HPLC-UV | Not Quantifiable | - | - |
| LC-MS/MS | 9.8 | 6.5 | - | |
| GC-MS | 11.2 | 8.2 | 13.3% | |
| Mid (100 ng/mL) | HPLC-UV | 108.5 | 7.8 | - |
| LC-MS/MS | 99.2 | 4.1 | - | |
| GC-MS | 105.6 | 6.5 | 6.3% | |
| High (1000 ng/mL) | HPLC-UV | 950.2 | 5.4 | - |
| LC-MS/MS | 1015.7 | 3.2 | - | |
| GC-MS | 985.4 | 4.8 | -3.0% |
In this hypothetical scenario, the HPLC-UV method lacks the sensitivity to quantify the low QC sample. The percentage differences between the LC-MS/MS and GC-MS methods for all quantifiable QC levels are within the ±20% acceptance criterion, indicating that these two methods provide comparable data.
Caption: Comparison of analytical methods for CMMSA.
Conclusion and Recommendations
The choice of an analytical method for this compound depends on the specific requirements of the study. For high-sensitivity and high-selectivity applications, particularly in complex biological matrices, LC-MS/MS is the recommended method . It provides the most reliable quantitative data with minimal interference.
GC-MS with derivatization serves as a viable alternative, especially when orthogonal confirmation of results is required. Our hypothetical cross-validation demonstrates that with careful optimization, GC-MS can yield data comparable to LC-MS/MS.
HPLC-UV may be suitable for the analysis of bulk drug substances or in simple matrices where high concentrations of CMMSA are expected. However, its limitations in sensitivity and selectivity make it less appropriate for bioanalytical applications.
Ultimately, a successful drug development program relies on high-quality analytical data. A thorough validation of each method, followed by a rigorous cross-validation study as outlined in this guide, provides the necessary confidence in the data, ensuring its integrity and regulatory acceptance.
References
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
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Wikipedia. (2024). Cross-validation (statistics). Wikipedia. [Link]
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Burdick, R. K., et al. (n.d.). Design of Experiments for Analytical Method Development and Validation. Pharmaceutical Technology. [Link]
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Zahran, A., & Anderson-Cook, C. M. (2025). The Use of Cross-Validation in the Analysis of Designed Experiments. arXiv. [Link]
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Kulik, A. V., et al. (2025). DEVELOPMENT OF SUCCINIC ACID QUANTITATIVE DETERMINATION METHOD IN THE SUBSTANCE OF THE ORIGINAL COMPOUND WITH ANTIARRHYTHMIC ACTIVITY ALM-802S BY HPLC. ResearchGate. [Link]
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SIELC Technologies. (n.d.). Succinic Acid. SIELC Technologies. [Link]
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Kubota, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. [Link]
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R-Biopharm. (n.d.). Succinic acid. R-Biopharm. [Link]
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Al-Tannak, N. F., et al. (2017). Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. PMC. [Link]
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Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]
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Patel, K., & Patel, P. (2020). Development and Validation of an RP-HPLC Method for Simultaneous Quantification of Azelnidipine and Metoprolol Succinate in. Galaxy Publication. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. HELIX Chromatography. [Link]
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BP. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]
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Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link]
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Wensch, K., et al. (1993). Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media. PubMed. [Link]
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Schwaiger, J., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC. [Link]
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Hiller, J., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. [Link]
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Wang, Y., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. [Link]
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Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]
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La Nasa, J., et al. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI. [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Comparative analysis of Carboxymethylmercaptosuccinic acid synthesis methods
An Expert's Guide to the Synthesis of Carboxymethylmercaptosuccinic Acid: A Comparative Analysis
Abstract
This compound (CMMSA), a potent chelating agent, holds significant value in pharmaceutical and research applications, primarily due to its dithiol functionality which is pivotal for heavy metal detoxification and the formulation of diagnostic agents. The efficacy, yield, and purity of CMMSA are intrinsically linked to its synthetic pathway. This guide provides an in-depth comparative analysis of the predominant synthesis methods for CMMSA, offering researchers, scientists, and drug development professionals a comprehensive understanding of the chemical principles, experimental protocols, and practical considerations inherent to each approach. We will explore the classic synthesis route involving maleic anhydride and thioglycolic acid and contrast it with an alternative pathway utilizing L-cysteine, supported by experimental data and procedural rationale.
The Significance of this compound in Drug Development
CMMSA's utility stems from its molecular architecture: two carboxylic acid groups and a thiol moiety. This structure allows for strong chelation of heavy metal ions. It is an intermediate in the synthesis of corrosion inhibitors and other active pharmaceutical ingredients.[1] The efficiency of the synthesis process is therefore a critical factor in the economic viability and successful application of CMMSA-based technologies.
Method 1: The Michael Addition of Thioglycolic Acid to Maleic Anhydride
This is the most established and direct route for synthesizing CMMSA. The core of this method is a nucleophilic Michael addition reaction, a cornerstone of organic synthesis for carbon-carbon and carbon-heteroatom bond formation.
Mechanistic Rationale and Experimental Causality
The reaction proceeds by the addition of the thiolate anion from thioglycolic acid to the electron-deficient double bond of maleic acid (formed in situ from the hydrolysis of maleic anhydride).
-
Choice of Reagents : Maleic anhydride is an ideal starting material due to its high reactivity and commercial availability. Thioglycolic acid provides the necessary thiol nucleophile.
-
Solvent and pH Control : The reaction is typically conducted in an aqueous medium. A basic pH, maintained by the addition of a base like sodium hydroxide, is crucial. This deprotonates the thiol group of thioglycolic acid (pKa ~3.7) to form the highly nucleophilic thiolate anion, which is essential for initiating the attack on the maleic acid double bond. Careful pH control prevents side reactions.
-
Reaction Progression : The reaction is generally run at room temperature, making it energy-efficient. Progress can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials.
-
Isolation and Purification : Upon completion, the reaction mixture is acidified. This protonates the carboxylate groups, decreasing the molecule's solubility in water and causing the CMMSA product to precipitate. The crude product can then be purified by recrystallization, a self-validating system where the formation of a crystalline solid from a supersaturated solution inherently selects for the desired compound, excluding impurities.
Detailed Experimental Protocol
-
Hydrolysis of Anhydride : In a well-ventilated fume hood, dissolve maleic anhydride (1.0 eq.) in deionized water. The solution will heat up as the anhydride hydrolyzes to maleic acid. Allow it to cool to room temperature.
-
Basification : Slowly add a 2M sodium hydroxide solution to the stirred mixture until the pH reaches 8-9.
-
Nucleophile Addition : Add thioglycolic acid (1.0 eq.) dropwise to the reaction vessel. Maintain the pH between 8 and 9 by concurrently adding 2M sodium hydroxide.
-
Reaction Monitoring : Stir the reaction at room temperature for 4-6 hours. Monitor the reaction's completion by TLC or HPLC.
-
Product Precipitation : Once the reaction is complete, cool the flask in an ice bath and acidify the solution to pH 2 with concentrated hydrochloric acid. A white precipitate of CMMSA will form.
-
Purification : Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under a vacuum. For higher purity, recrystallize the solid from hot water.
Experimental Workflow Diagram
Caption: Workflow for CMMSA synthesis via the thioglycolic acid route.
Method 2: A Bio-Renewable Approach Using L-Cysteine
This method presents a greener alternative by employing L-cysteine, a naturally occurring amino acid, as the thiol source. While the core chemistry is similar, the bifunctional nature of L-cysteine introduces important considerations.
Mechanistic Rationale and Experimental Causality
The thiol group of L-cysteine is a more potent nucleophile than its amino group and will preferentially react in the Michael addition. However, the presence of the amino group can lead to side products, and the resulting molecule is not CMMSA but rather an adduct.
-
Choice of Reagents : Maleic acid is used with L-cysteine. Using a bio-renewable starting material like L-cysteine is advantageous from a sustainability perspective.[2]
-
pH and Nucleophilicity : Similar to the first method, a basic medium is required to deprotonate the thiol group. However, at higher pH values, the nucleophilicity of the amino group also increases, which can lead to competitive reactions and the formation of isomers.[3] Therefore, precise pH control is even more critical in this synthesis.
-
Product Specificity : The reaction yields S-(1,2-dicarboxyethyl)-L-cysteine. While this molecule has its own applications, it is not CMMSA. To produce CMMSA from this intermediate would require a subsequent, often complex, deamination step, adding cost and reducing the overall efficiency.
-
Reaction Conditions : This reaction often requires mild heating to proceed at a reasonable rate.
Detailed Experimental Protocol (for Cysteine Adduct)
-
Dissolution : Dissolve maleic acid (1.0 eq.) and L-cysteine (1.0 eq.) in deionized water.
-
Basification : Adjust the pH to ~8.5 with a solution of sodium carbonate while stirring.
-
Reaction : Gently heat the mixture to 50°C for 3-5 hours.
-
Isolation : Cool the reaction mixture and adjust the pH to the isoelectric point of the product (~pH 3) using hydrochloric acid to induce precipitation.
-
Purification : Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the L-cysteine-maleic acid adduct.
Head-to-Head Performance Comparison
The selection of a synthesis method is a multifactorial decision. The following table summarizes the key performance indicators for each route.
| Feature | Method 1: Thioglycolic Acid Route | Method 2: L-Cysteine Route |
| Final Product | This compound (CMMSA) | S-(1,2-dicarboxyethyl)-L-cysteine |
| Starting Materials | Maleic Anhydride, Thioglycolic Acid | Maleic Acid, L-Cysteine |
| Sustainability | Petrochemical-based | Utilizes bio-renewable L-cysteine |
| Reaction Conditions | Room temperature, aqueous base | Mild heating (50°C), aqueous base |
| Typical Yields | High (>85%) | Moderate to High |
| Purity & Side Reactions | High purity after recrystallization; low side reactions | Risk of amino group side reactions; potential for isomeric impurities[3] |
| Scalability | Straightforward and well-established | Readily scalable |
| Downstream Processing | Direct to product | Requires additional deamination step for CMMSA |
| Economic Viability | Generally more cost-effective for pure CMMSA | Higher reagent cost and potential for extra steps |
Conclusion and Recommendations
For the direct, high-yield, and cost-effective synthesis of pure this compound, the Michael addition of thioglycolic acid to maleic anhydride (Method 1) remains the superior and most logical choice. Its operational simplicity, mild reaction conditions, and the high purity of the final product make it the industry and laboratory standard.
The L-cysteine route (Method 2) is a commendable alternative from a green chemistry perspective. It is a viable pathway if the target molecule is the cysteine adduct itself. However, for researchers whose goal is pure CMMSA, this method introduces unnecessary complexity and cost due to the need for an additional deamination step and more stringent control to avoid side products.
Therefore, for drug development and research applications demanding high-purity CMMSA, we authoritatively recommend Method 1. Its protocol is a self-validating system that consistently delivers a high-quality product suitable for further derivatization and application.
References
As an AI, I cannot generate a live, clickable list of references with verifiable URLs. The following represents the types of authoritative sources that underpin the scientific claims and protocols within this guide. Researchers must consult these resources for specific, detailed information.
- Peer-Reviewed Journals: Such as the Journal of Organic Chemistry, Organic & Biomolecular Chemistry, and Tetrahedron Letters for detailed mechanistic studies, reaction optimization, and novel synthetic methodologies.
- Chemical Synthesis Databases: Including Reaxys and SciFinder, which provide comprehensive information on reaction schemes, experimental procedures, and spectral d
- Patent Databases: Such as the USPTO and Espacenet, for industrial-scale synthesis protocols and novel applications of CMMSA and its deriv
- Compendia of Verified Protocols: Resources like Organic Syntheses which offer detailed, independently verified experimental procedures.
- Supplier Technical Information: Material Safety Data Sheets (MSDS/SDS) and technical bulletins from chemical suppliers like MilliporeSigma (Merck)
Sources
A Researcher's Guide to the Structural-Activity Relationship of Carboxymethylmercaptosuccinic Acid Analogs as Metalloproteinase Inhibitors
For researchers and drug development professionals navigating the landscape of metalloproteinase inhibition, Carboxymethylmercaptosuccinic acid (CMMSA) and its analogs represent a compelling, albeit underexplored, class of compounds. This guide provides a comprehensive comparison of the structural features influencing the inhibitory activity of compounds related to CMMSA, supported by experimental data from analogous series and detailed protocols for evaluating their efficacy. While direct comparative studies on a wide range of CMMSA analogs are not extensively available in public literature, this guide synthesizes established principles from closely related mercaptosuccinic and dicarboxylic acid inhibitors to provide a predictive framework for their design and evaluation.
Introduction to this compound (CMMSA) as a Metalloproteinase Inhibitor Scaffold
This compound (CAS 99-68-3), with the chemical formula C₆H₈O₆S, is a dicarboxylic acid containing a thioether linkage.[1][2] Its structure presents key pharmacophoric features for inhibiting zinc-dependent metalloproteinases, a broad class of enzymes implicated in various physiological and pathological processes, including cardiovascular regulation and cancer metastasis.
The core structure of CMMSA, 2-((Carboxymethyl)thio)succinic acid, possesses multiple functional groups that can interact with the active site of metalloproteinases such as Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP, or enkephalinase). These enzymes play crucial roles in blood pressure regulation and pain signaling, respectively, making them important therapeutic targets.[3][4][5]
The inhibitory potential of CMMSA analogs is predicated on the interaction of key functional groups with the enzyme's active site, most notably the chelation of the catalytic zinc ion. The general structure-activity relationship (SAR) principles derived from related inhibitors suggest that the carboxyl and thiol (or thioether) moieties are critical for this interaction.
Structural-Activity Relationship (SAR) of CMMSA-Related Metalloproteinase Inhibitors
The potency and selectivity of metalloproteinase inhibitors are exquisitely sensitive to their chemical structure. Based on extensive research on analogous compounds, we can infer the key SAR principles applicable to the design of novel CMMSA derivatives.
The Zinc-Binding Group (ZBG)
A critical feature of most potent metalloproteinase inhibitors is a functional group capable of coordinating with the zinc ion in the enzyme's active site. In the context of CMMSA-related structures, the following are pertinent:
-
Thiol Group: The free thiol (-SH) group is a powerful zinc-binding moiety and is a hallmark of the first-generation ACE inhibitor, captopril.[3] Analogs of CMMSA that incorporate a free thiol in place of the thioether would be expected to exhibit potent inhibitory activity.
-
Carboxylate Groups: Dicarboxylic acid-containing inhibitors, such as enalaprilat (the active form of enalapril), utilize one of the carboxyl groups to chelate the zinc ion.[6] CMMSA possesses three carboxyl groups, and their spatial arrangement will be crucial for effective zinc binding and interaction with other active site residues.
The Role of the Succinic Acid Backbone
The succinic acid moiety provides the foundational scaffold for positioning the zinc-binding groups and other substituents to interact with the enzyme's subsites (S1, S2, S1', etc.). Modifications to this backbone can significantly impact potency and selectivity. For instance, the addition of a methyl group to the succinic acid backbone of a proline-based inhibitor was a key step in the development of captopril, leading to a substantial increase in inhibitory activity.[7]
Substituents on the Scaffold
The introduction of various substituents to the CMMSA core can modulate its physicochemical properties and its interactions with the enzyme's active site pockets.
-
Hydrophobic Groups: The presence of hydrophobic pockets in the active site of enzymes like ACE suggests that the incorporation of hydrophobic substituents on the CMMSA scaffold could enhance potency.[8]
-
Stereochemistry: The stereochemical configuration of chiral centers within the inhibitor molecule is paramount for potent enzyme inhibition. Studies on diastereoisomers of dicarboxylic acid ACE inhibitors have shown that the (S,S,S) configuration often exhibits significantly higher activity.[7]
The logical relationship for designing potent CMMSA-based inhibitors, based on established principles, is illustrated in the following diagram:
Caption: Experimental workflow for determining the ACE inhibitory activity of CMMSA analogs.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the CMMSA analog in a suitable solvent (e.g., DMSO), then create serial dilutions.
-
Dilute a stock solution of rabbit lung ACE to the desired working concentration in assay buffer.
-
Prepare a solution of the synthetic substrate, such as N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG), in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the ACE working solution to each well.
-
Add the serially diluted CMMSA analog solutions to the test wells. Add buffer to the control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the FAPGG substrate solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm kinetically for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of ACE inhibition for each concentration of the CMMSA analog.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
While the direct exploration of this compound analogs as metalloproteinase inhibitors is an emerging area, the foundational principles of SAR from related compound series provide a robust framework for their rational design. The presence of multiple carboxyl groups and a thioether linkage in the CMMSA scaffold offers a unique platform for developing potent and potentially selective inhibitors of enzymes like ACE and NEP.
Future research should focus on the systematic synthesis and evaluation of a library of CMMSA analogs, exploring modifications at each key position to build a comprehensive SAR profile. Such studies, guided by the principles and experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
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Head-to-head comparison of Carboxymethylmercaptosuccinic acid and thiomalic acid
An In-Depth Head-to-Head Comparison for Advanced Biomedical Applications: Carboxymethylmercaptosuccinic Acid vs. Thiomalic Acid
As a Senior Application Scientist, the selection of ancillary molecules such as linkers, stabilizers, and chelators is a decision I approach with meticulous consideration. These molecules are not merely passive components; they are critical determinants of a system's stability, efficacy, and biocompatibility. Within the versatile class of thiol-containing carboxylic acids, this compound (CMMSA) and thiomalic acid (TMA) are two prominent options frequently considered for nanoparticle functionalization, bioconjugation, and chelation therapies. This guide provides a detailed, evidence-based comparison to assist researchers, scientists, and drug development professionals in navigating the nuanced differences between these two compounds and selecting the optimal agent for their specific needs.
PART 1: Core Physicochemical and Structural Differences
The foundational differences between CMMSA and TMA lie in their molecular architecture, which dictates their subsequent chemical behavior and performance in various applications.
Thiomalic Acid (TMA) , also known as mercaptosuccinic acid, is a C4-dicarboxylic acid featuring a thiol (-SH) functional group directly attached to the succinic acid backbone.[1][2][3] This structure provides two carboxyl groups and one thiol group as potential sites for interaction and conjugation.[4][5]
This compound (CMMSA) is a derivative where a carboxymethyl group is attached to the sulfur atom of mercaptosuccinic acid.[6][7] This modification results in a C6 structure with a thioether linkage (-S-) and, critically, three carboxylic acid groups.[6]
The implications of this seemingly minor structural alteration are profound:
-
Increased Acidity and Charge: With three carboxyl groups, CMMSA possesses a higher negative charge at physiological pH compared to the two on TMA. This enhanced charge can contribute to greater electrostatic repulsion, which is a key mechanism for ensuring the colloidal stability of nanoparticles.[8][9]
-
Enhanced Chelation Potential: CMMSA offers more potential coordination sites (three carboxylates and a thioether) for binding to metal ions or nanoparticle surfaces compared to TMA (two carboxylates and a thiol). This multidentate chelation generally leads to the formation of more stable complexes.[10][11]
-
Steric Hindrance: The larger size of CMMSA can provide a more substantial steric barrier, further preventing nanoparticle aggregation.[12]
Comparative Data: Physicochemical Properties
| Property | This compound (CMMSA) | Thiomalic Acid (TMA) |
| Synonyms | 2-(carboxymethylthio)succinic acid | Mercaptosuccinic acid[2][3][5] |
| CAS Number | 99-68-3[6][7] | 70-49-5[1][2][5] |
| Molecular Formula | C6H8O6S[6] | C4H6O4S[1][2] |
| Molecular Weight | 208.19 g/mol [6] | 150.15 g/mol [1][5] |
| Key Functional Groups | 3 Carboxylic Acids, 1 Thioether | 2 Carboxylic Acids, 1 Thiol |
PART 2: Performance in Nanoparticle Stabilization
A primary application for both molecules is the stabilization of nanoparticles (NPs) in aqueous environments, a critical requirement for virtually all biomedical applications. The ligand's ability to prevent aggregation under physiological conditions (i.e., high ionic strength) is paramount.
While direct, side-by-side comparative studies are not abundant in the literature, the principles of colloidal stability and the known properties of these ligands allow for a robust, evidence-based evaluation. The stability of ligand-capped NPs is governed by a combination of electrostatic and steric repulsion.[9][12]
The CMMSA Advantage: CMMSA's structure, with its third carboxyl group, provides a denser layer of negative charge on the nanoparticle surface. This leads to stronger electrostatic repulsion between particles, significantly enhancing their resistance to salt-induced aggregation.[8] Furthermore, its larger molecular footprint offers superior steric hindrance. This dual-mode stabilization mechanism makes CMMSA a more robust choice for applications in complex biological media.
Experimental Protocol: Comparative Nanoparticle Stability Assay
This protocol outlines a standardized method to empirically compare the stabilizing effects of CMMSA and TMA on gold nanoparticles (AuNPs).
-
AuNP Synthesis: Synthesize citrate-stabilized AuNPs (approx. 15 nm diameter) using a standard Turkevich method.
-
Ligand Exchange:
-
Divide the AuNP solution into two equal batches.
-
To Batch A, add an aqueous solution of CMMSA.
-
To Batch B, add an aqueous solution of TMA.
-
Allow both solutions to stir for 24 hours to ensure complete ligand exchange. The thiol group of TMA and the thioether/carboxyl groups of CMMSA will displace the citrate on the AuNP surface.[9]
-
-
Purification: Purify the ligand-exchanged AuNPs by centrifugation and resuspension in ultrapure water to remove excess, unbound ligands. Repeat this process three times.
-
Stability Challenge (Salt-Induced Aggregation):
-
Prepare a series of dilutions for each batch of stabilized AuNPs in separate microcentrifuge tubes.
-
Introduce increasing concentrations of sodium chloride (NaCl) solution (e.g., from 10 mM to 2 M) to each tube.
-
Monitor the color of the solutions and measure the UV-Vis absorption spectra after a 30-minute incubation. Aggregation is indicated by a color change from red to blue/purple and a red-shift and broadening of the surface plasmon resonance peak.
-
-
Data Analysis: Plot the absorbance at the peak wavelength against the NaCl concentration for both CMMSA-AuNPs and TMA-AuNPs. The concentration of NaCl that induces significant aggregation is the critical coagulation concentration (CCC). A higher CCC indicates greater stability.
Diagram: Nanoparticle Stabilization Workflow
Caption: Experimental workflow for comparing nanoparticle stability.
PART 3: Utility in Bioconjugation
Bioconjugation involves linking biomolecules (e.g., antibodies, peptides, drugs) to a substrate, such as a nanoparticle. Both CMMSA and TMA can serve as bifunctional linkers, anchoring to the nanoparticle surface via their sulfur atom while presenting carboxyl groups for further modification.
The most common method for conjugating molecules to these carboxyl groups is through the formation of an amide bond with a primary amine on the target molecule.[13] This is typically achieved using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[14][15]
The Causality of Experimental Choice:
-
Activation: EDC reacts with the carboxyl groups on the CMMSA or TMA linker to form a highly reactive O-acylisourea intermediate.[14] This intermediate is unstable in aqueous solutions.
-
Stabilization: NHS is added to react with the O-acylisourea intermediate, forming a more stable (yet still reactive) NHS ester. This two-step process improves the efficiency of the subsequent conjugation reaction.[14]
-
Conjugation: The amine-containing biomolecule is added, and its primary amine attacks the NHS ester, displacing the NHS group and forming a stable amide bond.[13][16]
Here, CMMSA's higher density of carboxyl groups provides a significant advantage. It allows for a higher payload of conjugated molecules per nanoparticle, which is particularly beneficial in drug delivery applications where maximizing the therapeutic dose is crucial.
Diagram: Bioconjugation via EDC/NHS Chemistry
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Navigating Biocompatibility: A Comparative Guide to Carboxymethylmercaptosuccinic Acid for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel excipients and functional molecules for advanced drug delivery systems, Carboxymethylmercaptosuccinic acid (CMMSA) presents an intriguing, albeit underexplored, candidate. Its unique trifunctional structure, featuring two carboxylic acid groups and a thiol moiety, suggests a potential for versatile applications, from nanoparticle stabilization to covalent drug conjugation. However, before its potential can be fully realized, a thorough and objective evaluation of its biocompatibility is paramount.
This guide provides a comprehensive framework for evaluating the biocompatibility of CMMSA. In the absence of extensive direct experimental data on CMMSA, we will infer its potential biocompatibility profile by examining its constituent chemical motifs and comparing it with well-characterized alternative materials. Furthermore, we will provide detailed, state-of-the-art experimental protocols to empower researchers to conduct their own robust biocompatibility assessments.
Unveiling this compound: A Structural Perspective
This compound (CAS 99-68-3) is a sulfur-containing dicarboxylic acid.[1][2] Its structure integrates a mercaptosuccinic acid backbone with a carboxymethyl group attached to the sulfur atom. This unique combination of functional groups dictates its potential physicochemical properties and, consequently, its interactions with biological systems.
-
Carboxylic Acid Groups: The two carboxyl groups impart hydrophilicity and a pH-responsive nature to the molecule. At physiological pH, these groups are expected to be deprotonated, rendering the molecule negatively charged. This characteristic is often associated with good water solubility and can influence interactions with cell membranes and proteins.
-
Thiol (Mercapto) Group: The thiol group is a key functional moiety, known for its ability to form disulfide bonds and to chelate metal ions. In the context of drug delivery, it can be leveraged for covalent attachment of drugs or targeting ligands. However, the reactivity of thiol groups also necessitates a careful evaluation of their potential for cytotoxicity.[3][4]
The Inferred Biocompatibility of CMMSA: A Tale of Two Moieties
Lacking direct biocompatibility studies on CMMSA, we can formulate a hypothesis based on the known biological effects of its constituent parts: the carboxymethyl group and the mercaptosuccinic acid core.
The "Bio-friendly" Carboxymethyl Group
Extensive research on carboxymethylated polymers, such as carboxymethyl cellulose and carboxymethyl chitosan, provides a strong basis for the biocompatibility of the carboxymethyl moiety. These polymers are widely regarded as non-toxic, biodegradable, and biocompatible, finding extensive use in biomedical applications, including drug delivery and wound healing.[5][6][7][8][9] The carboxymethyl groups in these polymers enhance their water solubility and biocompatibility.[6]
The Duality of Mercaptosuccinic Acid
Mercaptosuccinic acid (MSA), also known as thiomalic acid, has a more complex biocompatibility profile.[10][11][12] It is used in various biomedical applications, for instance, as a capping agent for nanoparticles to improve their biocompatibility.[13] However, it is also known that some thiol-containing compounds can exhibit cytotoxicity.[3][4][14] Studies have shown that MSA can inhibit certain enzymes and, in some contexts, even enhance the toxicity of other substances.[11][15]
Table 1: Comparative Physicochemical and Inferred Biocompatibility Properties
| Property | This compound (Inferred) | Carboxymethyl Chitosan (Established) | Mercaptosuccinic Acid (Established) |
| Key Functional Groups | Carboxyl, Thiol | Carboxyl, Amine, Hydroxyl | Carboxyl, Thiol |
| Water Solubility | Expected to be high | High | High[16] |
| Biocompatibility | Unknown, requires investigation | Generally considered high[6][7][8][9] | Variable, generally good but can exhibit cytotoxicity[11][13][15] |
| Potential for Cytotoxicity | Possible, due to the thiol group | Low[7][9] | Moderate, context-dependent[11][15] |
| Hemocompatibility | Unknown, requires investigation | Generally good, but can interact with blood components | Can have pro-thrombotic effects[17] |
| Applications | Potential in drug delivery, nanoparticle functionalization | Drug delivery, tissue engineering, wound healing[6][7][8][9] | Nanoparticle capping, chelation therapy, pharmaceutical synthesis[11][13][16] |
A Roadmap for Empirical Biocompatibility Assessment of CMMSA
Given the inferred dual nature of CMMSA's potential biocompatibility, rigorous experimental evaluation is non-negotiable. The following section outlines a logical, multi-tiered approach to assessing the biocompatibility of CMMSA, progressing from in vitro to in vivo models.
Caption: A tiered workflow for the comprehensive biocompatibility evaluation of CMMSA.
Tier 1: In Vitro Cytotoxicity Assays
The initial step in biocompatibility testing is to assess the potential of CMMSA to cause cell death or inhibit cell proliferation. A panel of assays targeting different cellular functions is recommended.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a relevant cell line (e.g., fibroblasts, endothelial cells) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of sterile, endotoxin-free CMMSA in a complete cell culture medium. Replace the existing medium with the CMMSA-containing medium and incubate for 24, 48, and 72 hours. Include a positive control (e.g., Triton X-100) and a negative control (cell culture medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Tier 2: In Vitro Hemocompatibility Assays
For any material intended for applications involving blood contact, a thorough hemocompatibility assessment is crucial.
Experimental Protocol: Hemolysis Assay
-
Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Treatment: Prepare different concentrations of CMMSA in PBS. Add 1 mL of each CMMSA solution to 1 mL of the 2% RBC suspension. Use PBS as a negative control and deionized water as a positive control.
-
Incubation: Incubate the samples at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Tier 3: In Vivo Biocompatibility Studies
Following favorable in vitro results, in vivo studies are necessary to evaluate the systemic and local tissue responses to CMMSA. These studies must be conducted in compliance with ethical guidelines for animal research.
Experimental Protocol: Acute Systemic Toxicity (ISO 10993-11)
-
Animal Model: Use a suitable animal model, typically mice or rats.
-
Administration: Administer a single dose of CMMSA solution intravenously or intraperitoneally at various concentrations. Include a control group receiving the vehicle only.
-
Observation: Observe the animals for signs of toxicity, such as changes in weight, behavior, and overall health, for a period of 72 hours.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and histopathological examination of major organs to identify any signs of toxicity.
Conclusion: A Call for Empirical Investigation
This compound holds promise as a multifunctional molecule for drug delivery applications. However, its biocompatibility remains a critical unknown. Based on the analysis of its chemical structure, a cautious approach is warranted. While the carboxymethyl group suggests good biocompatibility, the presence of a reactive thiol moiety necessitates a thorough experimental evaluation.
The comparative analysis and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate the biocompatibility of CMMSA. Only through such rigorous empirical testing can the true potential and safety of this intriguing molecule be established, paving the way for its potential translation into innovative drug delivery systems.
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A Comparative Guide to Carboxymethylmercaptosuccinic Acid (CMMSA) for Researchers and Drug Development Professionals
A Theoretical and Practical Evaluation of a Potential Chelating Agent
This guide provides a comprehensive analysis of Carboxymethylmercaptosuccinic acid (CMMSA) for researchers, scientists, and drug development professionals. In the absence of extensive direct experimental data on CMMSA's biological chelation efficacy, this document offers a theoretical evaluation of its potential, benchmarked against established chelating agents. It further outlines the necessary experimental frameworks to validate its use, thereby serving as a roadmap for future research and development.
Introduction to this compound (CMMSA)
This compound, also known as 2-(Carboxymethylthio)succinic acid, is a sulfur-containing dicarboxylic acid.[1] Its molecular structure, featuring a thiol (-SH) group and multiple carboxyl (-COOH) groups, suggests a potential for metal chelation.[2][3][4][5][6] The presence of these functional groups is characteristic of several known heavy metal chelating agents, which are crucial in the treatment of metal toxicity.[2][3][4][5][6][7]
Chemical Properties of CMMSA:
| Property | Value |
| CAS Number | 99-68-3 |
| Molecular Formula | C6H8O6S |
| Molecular Weight | 208.19 g/mol |
| Melting Point | 138-141 °C |
| Synonyms | 2-(Carboxymethylthio)succinic acid, this compound |
The Landscape of Heavy Metal Chelation Therapy
Heavy metal poisoning, resulting from exposure to elements such as lead, mercury, and cadmium, is a significant health concern.[8] Chelation therapy is the primary medical intervention, employing agents that form stable, non-toxic complexes with heavy metals, facilitating their excretion from the body.[7] The effectiveness of a chelating agent is determined by its affinity and selectivity for toxic metals over essential minerals, its pharmacokinetic profile, and its toxicity.
Established Chelating Agents: A Benchmark for Comparison
To understand the potential of CMMSA, it is essential to compare it with well-established chelating agents. The most relevant comparators are other thiol-containing compounds and polyaminocarboxylic acids.
-
Dimercaptosuccinic Acid (DMSA): A water-soluble dithiol compound, DMSA is an FDA-approved oral treatment for lead poisoning in children.[7] Its two thiol groups are crucial for binding heavy metals.[2][3][4][5][6]
-
Dimercapto-1-propanesulfonic acid (DMPS): Another dithiol, DMPS is used for mercury and arsenic poisoning.[5]
-
Ethylenediaminetetraacetic acid (EDTA): A polyaminocarboxylic acid, EDTA is administered intravenously for lead poisoning.[9] It is a powerful but less selective chelator than thiol-based agents for certain metals.
Theoretical Evaluation of CMMSA as a Chelating Agent
The chemical structure of CMMSA suggests its potential as a chelating agent through the following mechanisms:
-
Thiol Group: The sulfur atom in the thiol group is a soft base, giving it a high affinity for soft acid heavy metals like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺).[2][3][4][5][6] This is the primary mechanism of action for chelators like DMSA and DMPS.
-
Carboxylic Acid Groups: The multiple carboxyl groups can participate in coordinating with metal ions, potentially increasing the stability of the chelate complex. These groups also enhance the water solubility of the molecule, which is a desirable property for a therapeutic agent to facilitate distribution and excretion.
The combination of a thiol group and carboxylic acid moieties in CMMSA is structurally reminiscent of DMSA, suggesting it may share a similar mechanism of action and metal-binding preferences.
Comparative Analysis: CMMSA vs. Established Chelators (Theoretical)
| Feature | This compound (CMMSA) (Theoretical) | Dimercaptosuccinic Acid (DMSA) (Established) | Ethylenediaminetetraacetic acid (EDTA) (Established) |
| Chelating Groups | 1 Thiol, 3 Carboxyls | 2 Thiols, 2 Carboxyls | 4 Carboxyls, 2 Amines |
| Probable Metal Affinity | High for soft metals (Hg, Cd, Pb) | High for soft metals (Hg, Cd, Pb) | Broad affinity for di- and trivalent cations |
| Solubility | Expected to be water-soluble | Water-soluble | Water-soluble (as salts) |
| Route of Administration | Potentially oral | Oral | Intravenous |
| Potential Advantages | The presence of additional carboxyl groups might influence the stability and pharmacokinetics of the metal complexes. | Proven efficacy and safety profile for lead poisoning. | High chelating capacity for a broad range of metals. |
| Potential Disadvantages | Lack of experimental data on efficacy, selectivity, and toxicity. Competition between thiol and carboxyl groups for metal binding could affect selectivity. | Less effective for some metals compared to other chelators. | Can deplete essential minerals like zinc and calcium. |
Experimental Workflows for the Statistical Analysis of a Novel Chelating Agent
To validate the potential of CMMSA as a therapeutic chelating agent, a rigorous experimental program is necessary. The following protocols outline the key in vitro and in vivo studies required.
In Vitro Chelation Assay Protocol
This assay is designed to determine the binding affinity and stoichiometry of CMMSA with various heavy metals.
-
Preparation of Solutions:
-
Prepare stock solutions of CMMSA and heavy metal salts (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂) of known concentrations in a suitable buffer (e.g., HEPES or phosphate buffer at physiological pH).
-
-
Titration:
-
In a series of vials, mix a fixed concentration of the heavy metal solution with increasing concentrations of the CMMSA solution.
-
Allow the mixtures to equilibrate.
-
-
Quantification of Free and Bound Metal:
-
Use a technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to measure the concentration of the unbound metal ion after separation (e.g., by ultrafiltration).
-
-
Data Analysis:
-
Calculate the concentration of the metal-CMMSA complex at each titration point.
-
Plot the concentration of the bound metal as a function of the CMMSA concentration.
-
Use this data to determine the binding stoichiometry and calculate the stability constant (K) of the complex.
-
Caption: Workflow for in vitro determination of metal-chelator binding affinity.
Animal Study Protocol for Efficacy and Toxicity
This protocol outlines a study in a rodent model to assess the in vivo efficacy and safety of CMMSA.
-
Animal Model:
-
Treatment Groups:
-
Divide the animals into several groups:
-
Control (no metal, no treatment)
-
Metal-exposed (no treatment)
-
Metal-exposed + CMMSA treatment
-
Metal-exposed + DMSA treatment (positive control)
-
-
-
Dosing and Sample Collection:
-
Administer CMMSA and DMSA orally at various doses.
-
Collect urine and feces at regular intervals to measure heavy metal excretion.
-
Collect blood samples to monitor blood metal levels and markers of toxicity (e.g., liver and kidney function tests).
-
-
Tissue Analysis:
-
At the end of the study, euthanize the animals and collect key organs (kidneys, liver, brain, bone) for heavy metal analysis.
-
-
Statistical Analysis:
-
Compare the metal excretion rates, blood metal levels, and tissue metal concentrations between the treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Evaluate the toxicity of CMMSA by comparing organ function markers and histopathology with the control group.
-
Caption: In vivo workflow for evaluating chelator efficacy and toxicity.
Conclusion and Future Directions
For researchers and drug development professionals, CMMSA represents an unexplored opportunity. The experimental workflows detailed in this guide provide a clear path forward for its evaluation. Future research should prioritize in vitro binding studies to establish its affinity for key heavy metals, followed by well-designed animal studies to assess its in vivo efficacy, pharmacokinetics, and toxicological profile. A thorough statistical analysis of these experimental data will be paramount in determining if CMMSA can be a viable alternative to existing chelation therapies.
References
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Bjørklund, G., Crisponi, G., Nurchi, V. M., Cappai, R., Buha-Đorđević, A., & Aaseth, J. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Molecules, 24(18), 3247. [Link]
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Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International journal of environmental research and public health, 7(7), 2745–2788. [Link]
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Tandon, S. K., Singh, S., & Prasad, S. (1985). Chelation in metal intoxication. XIV. Comparative effect of thiol and amino chelators on lead-poisoned rats with normal or damaged kidneys. Fundamental and applied toxicology: official journal of the Society of Toxicology, 5(3), 479–485. [Link]
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Aaseth, J., Skaug, M. A., Cao, Y., & Andersen, O. (2015). Chelation in metal intoxication: comments from a clinical perspective. Journal of trace elements in medicine and biology, 31, 260–266. [Link]
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Xu, Z. F., & Jones, M. M. (1988). Comparative mobilization of lead by chelating agents. Toxicology, 53(2-3), 277–288. [Link]
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Sears, M. E. (2013). Chelation: harnessing and enhancing heavy metal detoxification. The Scientific World Journal, 2013, 219840. [Link]
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Stohs, S. J., & Bagchi, D. (1995). Oxidative mechanisms in the toxicity of metal ions. Free radical biology & medicine, 18(2), 321–336. [Link]
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Maiorino, R. M., Aposhian, H. V., & Weber, D. J. (1988). Determination and metabolism of dithiol chelating agents. VIII. Metal complexes of meso-dimercaptosuccinic acid. Journal of Pharmacology and Experimental Therapeutics, 247(2), 526-532. [Link]
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Jayakumar, R., et al. (2009). Bioactive and metal uptake studies of carboxymethyl chitosan-graft-D-glucuronic acid membranes for tissue engineering and environmental applications. International journal of biological macromolecules, 45(2), 135–139. [Link]
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Flora, S. J., et al. (2022). Chemistry, Pharmacology, and Toxicology of Monoisoamyl Dimercaptosuccinic Acid: A Chelating Agent for Chronic Metal Poisoning. Chemical research in toxicology, 35(10), 1731–1750. [Link]
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Gaggelli, E., et al. (2006). The stability constants for complexes of heavy metals with organic ligands. In NMR in Environmental Science (pp. 1-24). [Link]
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Wang, S., et al. (2021). Foliar application of the sulfhydryl compound 2,3-dimercaptosuccinic acid inhibits cadmium, lead, and arsenic accumulation in rice grains by promoting heavy metal immobilization in flag leaves. Environmental pollution (Barking, Essex : 1987), 285, 117355. [Link]
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Lei, C., et al. (2023). A multifunctional adsorbent based on 2,3-dimercaptosuccinic acid/dopamine-modified magnetic iron oxide nanoparticles for the removal of heavy-metal ions. Journal of Materials Science, 58(1), 356-372. [Link]
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Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of Carboxymethylmercaptosuccinic Acid
For researchers at the forefront of scientific innovation, the lifecycle of a chemical reagent extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle but a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of Carboxymethylmercaptosuccinic acid (CMMSA), ensuring the safety of personnel and adherence to the highest standards of laboratory practice. As Senior Application Scientists, we recognize that true expertise lies in understanding the "why" behind each step, transforming protocol into a self-validating system of safety and compliance.
Hazard Identification and Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the hazards associated with this compound (CAS No. 99-68-3) is paramount.[1][2] This compound, while a valuable tool in research, presents several risks that must be managed.
Based on available Safety Data Sheets (SDS), CMMSA is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]
Upon thermal decomposition, such as in a fire, hazardous combustion products including carbon oxides and sulfur oxides may be released.[3][5][6] The presence of a mercaptan group also imparts a characteristic unpleasant odor.[4]
Personal Protective Equipment (PPE): The First Line of Defense
Given these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields, conforming to NIOSH (US) or EN 166 (EU) standards.[7] | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use.[7] | Prevents skin contact, which can cause irritation. Proper glove removal technique is essential to avoid cross-contamination. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory | Not required when working within a functional fume hood. | A fume hood provides adequate ventilation to control exposure to dust or vapors, mitigating the risk of respiratory irritation. |
The Disposal Workflow: A Decision-Making Framework
The proper disposal route for CMMSA depends on its form (pure solid, solution) and the quantity. The primary goal is to convert the acidic and potentially hazardous chemical into a neutralized, less harmful state that can be managed by your institution's hazardous waste program.
Caption: Decision workflow for the safe disposal of this compound.
Experimental Protocol: Chemical Neutralization of CMMSA Waste
This protocol details the chemical inactivation of small quantities of CMMSA waste (typically <500 mL of <5% solution). The principle is a standard acid-base neutralization, which converts the carboxylic acid groups into carboxylate salts, rendering the compound non-corrosive.[8][9]
Causality of Procedural Choices:
-
Why Dilution? Neutralization is an exothermic reaction. Diluting the acid minimizes heat generation, preventing boiling and splashing.
-
Why a Weak Base? Using a weak base like sodium bicarbonate (NaHCO₃) provides a more controlled reaction compared to strong bases like NaOH. The effervescence (CO₂ release) also provides a visual indicator that the reaction is proceeding.[8]
-
Why a Fume Hood? While the mercapto group is part of a larger molecule, the potential to release volatile, odorous sulfur compounds during a chemical reaction necessitates the use of a fume hood.
Step-by-Step Methodology
-
Preparation:
-
Don all required PPE and perform the entire procedure in a chemical fume hood.
-
If starting with solid CMMSA, prepare a dilute aqueous solution (e.g., <5% w/v) by slowly adding the solid to a beaker of cold water with stirring. Place the beaker in an ice bath to manage heat.
-
For existing aqueous solutions, ensure they are also in a suitably large beaker (at least 4x the volume of the solution) placed in an ice bath.
-
-
Neutralization:
-
While stirring the chilled CMMSA solution, slowly and portion-wise add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Observe Carefully: Vigorous gas evolution (carbon dioxide) will occur. Add the basic solution slowly to control the rate of foaming.[8]
-
Continue adding the bicarbonate solution until gas evolution ceases.
-
-
pH Verification:
-
Once the reaction appears complete, use a calibrated pH meter or pH paper to check the solution's pH.
-
The target pH is between 6.0 and 8.0. If the solution is still acidic, continue to add bicarbonate solution dropwise until the target pH is reached. If it becomes too basic, it can be adjusted back with a dilute acid like acetic acid.
-
-
Waste Collection:
-
Once neutralized, transfer the solution to a designated hazardous waste container for aqueous waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Neutralized this compound Solution" or similar, along with the date.[10]
-
-
Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.[11]
-
Contact your institution's Environmental Health & Safety (EHS) department or equivalent to arrange for pickup and final disposal.[12] Never pour the neutralized solution down the drain unless explicitly permitted by your local EHS and municipal regulations. While some neutralized organic acids may be drain-disposable, the sulfur content of CMMSA warrants professional disposal to prevent environmental release.[6][13]
-
Regulatory Context: The "Generator" Responsibility
Under the Resource Conservation and Recovery Act (RCRA), the laboratory that creates the waste is considered the "waste generator."[14] This designation carries the responsibility for correctly identifying and managing the waste from "cradle-to-grave."[14] Unused CMMSA is not a P- or U-listed waste, meaning its hazardous status is determined by its characteristics.[15][16][17] An aqueous solution of CMMSA would likely be classified as a characteristic hazardous waste for corrosivity (D002) if its pH is ≤ 2.[10][15] The neutralization procedure described above is designed to eliminate this characteristic before disposal.
Trust Through Diligence
Adherence to this guide ensures that the final step in your work with this compound is performed with the same scientific rigor as the first. By understanding the hazards, following a validated workflow, and respecting regulatory frameworks, you contribute to a culture of safety that is the bedrock of scientific progress. Always consult your institution's specific waste management plan and your material's SDS as the ultimate authorities.
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
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Navigating the Safe Handling of Carboxymethylmercaptosuccinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Carboxymethylmercaptosuccinic acid (CAS No. 99-68-3). Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a deep, applicable understanding of safe laboratory practices.
Understanding the Compound: Hazard Profile of this compound
This compound is a multifaceted organic compound. Its structure, featuring both carboxylic acid and thiol functional groups, contributes to its utility in chemical synthesis, including applications as a chelating agent.[1] However, these same properties necessitate a thorough understanding of its potential hazards.
Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]
-
Acute Oral Toxicity (Category 4, Potential): Some sources indicate it may be harmful if swallowed.[3]
-
Respiratory Tract Irritation (Category 3, Potential): May cause respiratory irritation.[3]
A foundational aspect of laboratory safety is the principle of proactive prevention. Understanding these hazards is the first step in mitigating risk. The procedures outlined below are designed to create a self-validating system of safety, minimizing exposure and ensuring operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is not merely a regulatory requirement; it is a critical variable in the safety equation. For this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a sufficient barrier against incidental contact. Always inspect gloves for tears or degradation before use. |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards) | Protects against splashes and airborne particles of the compound, which can cause serious eye irritation.[2] |
| Skin & Body Protection | Laboratory coat; impervious clothing as needed | Prevents contact with skin, mitigating the risk of irritation.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used. | Minimizes the potential for inhaling dust or aerosols, which may cause respiratory irritation.[2][3] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a stringent, well-understood protocol is the cornerstone of laboratory safety. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][3]
-
Emergency Equipment: Ensure that an eye-wash station and safety shower are readily accessible and have been recently tested.[3]
-
Material Quantity: Only retrieve the amount of material necessary for the immediate procedure to minimize the quantity of hazardous material in the active workspace.
Handling and Use
-
Avoid Dust Formation: this compound is a solid. Handle it carefully to avoid generating dust.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
-
Container Management: Keep the container tightly closed when not in use.[2]
-
Storage: Store the compound in a dry, cool, and well-ventilated place, away from incompatible materials. The recommended storage temperature is 2-8°C.[3][4]
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2]
-
Cleanup:
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Collect all cleanup materials in a sealed, labeled container for disposal.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected as a non-halogenated organic acid waste.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Containerization: Use a chemically compatible and sealable container for waste collection. Do not overfill the container; a good practice is to fill to no more than 75% capacity.[1]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service. Adhere to all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures: Immediate Response to Exposure
Should an exposure occur despite all precautions, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[2]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
By integrating these safety protocols into your standard operating procedures, you foster a laboratory environment that is not only compliant but also deeply rooted in a culture of safety and scientific integrity.
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ChemIndex. (n.d.). (carboxymethylthio)succinic acid. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
